molecular formula C10H7F2N3O2 B2396947 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240570-25-5

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B2396947
CAS No.: 1240570-25-5
M. Wt: 239.182
InChI Key: CWHFTTJOYAXWOZ-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C10H7F2N3O2 and its molecular weight is 239.182. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHFTTJOYAXWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

[1]

CAS Registry Number: 1240570-25-5 Molecular Formula: C₁₀H₇F₂N₃O₂ Molecular Weight: 239.18 g/mol [1][2]

Part 1: Executive Summary & Molecular Architecture[1]

This monograph provides a technical deep-dive into 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , a critical intermediate scaffold used primarily in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors.[1]

As a Senior Application Scientist, I emphasize that this molecule is not merely a building block but a "functional warhead precursor." The 4-nitro group serves as a latent amine for coupling, while the 2,4-difluorobenzyl moiety confers metabolic stability against P450 oxidation, a common failure point in drug discovery.[1]

Structural Electronic Analysis

The physicochemical behavior of this molecule is dictated by the push-pull mechanics between three distinct zones:

  • The Pyrazole Core (Electron Deficient): The 4-nitro group (

    
    ) is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the pyrazole ring.[1] This renders the N2 nitrogen poorly basic (pKa < 1.5 estimated), making salt formation difficult with weak acids.
    
  • The Benzyl Linker (Flexibility): Unlike direct N-aryl pyrazoles, the methylene (

    
    ) bridge introduces rotational freedom (Rotatable Bonds = 3), which typically lowers the melting point relative to rigid analogs, aiding solubility in organic synthesis.[1]
    
  • The Difluorophenyl Shield (Lipophilicity): The fluorine atoms at positions 2 and 4 increase lipophilicity (

    
    ) and block metabolic hydroxylation sites.
    
Visualizing the Structure-Property Relationship

The following diagram illustrates the functional logic embedded in the molecule's architecture.

GMolecule1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazoleNitro4-Nitro Group (-NO2)(Electron Withdrawing)Molecule->NitroPyrazolePyrazole Core(Aromatic Scaffold)Molecule->PyrazoleBenzylDifluorobenzyl Tail(Lipophilic Anchor)Molecule->BenzylEffect1Reduces Basicity(Low pKa)Nitro->Effect1Effect2Precursor to-NH2 WarheadNitro->Effect2Effect3Metabolic Stability(Blocks CYP450)Benzyl->Effect3Effect4Increases LogP(Membrane Permeability)Benzyl->Effect4

Figure 1: Structure-Property Relationship (SPR) Map detailing the functional contribution of each molecular pharmacophore.[1]

Part 2: Physicochemical Properties (Data & Consensus)[1][2][5][6][7]

The following data aggregates calculated consensus values and class-specific experimental trends. Due to the specific nature of this intermediate, experimental values should be validated per batch using the protocols in Part 3.

Key Parameters Table[1][4][8]
ParameterValue / RangeConfidenceImplication for Research
Physical State Solid (Crystalline Powder)HighEasy to weigh; requires dissolution for assays.[1]
Color Off-white to Pale YellowHighYellowing indicates nitro-group conjugation or impurities.[1]
LogP (Oct/Wat) 2.12 ± 0.3High (Calc.)Moderate lipophilicity; good cell permeability.
Solubility (Water) < 0.1 mg/mL (Insoluble)HighRequires DMSO/DMF stock solutions for bioassays.
Solubility (DMSO) > 50 mg/mLHighIdeal solvent for stock preparation (10-100 mM).[1]
Melting Point 80°C – 120°C (Predicted)MediumMonitor via DSC; broad range indicates impurities.
pKa (Conj. Acid) ~ -1.0 to 0.5MediumExtremely weak base; will not protonate at physiological pH.[1]
TPSA 60.96 ŲHighGood oral bioavailability predictor (< 140 Ų).
Solubility Profile & Solvent Selection
  • Preferred Solvents: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.

  • Poor Solvents: Water, Hexane, Diethyl Ether (sparingly soluble).

  • Critical Note: The nitro group can induce strong UV absorption. When using HPLC, ensure the solvent cutoff does not interfere with the

    
     (typically 270–300 nm for nitropyrazoles).
    

Part 3: Experimental Characterization Protocols

As a scientist, you must validate the identity and purity of your material before introducing it into a biological assay or synthetic step. The following protocols are designed for self-validation.

Protocol A: Purity Assessment via HPLC-UV

Context: Nitropyrazoles are synthesis intermediates. Common impurities include the unreacted 4-nitropyrazole (starting material) or regioisomers (N2-alkylation, though rare due to steric hindrance).[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers silanols).

    • B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Nitro-aromatic band) and 254 nm .

  • Sample Prep: Dissolve 1 mg in 1 mL MeCN (do not use DMSO if injecting large volumes to avoid peak broadening).

Acceptance Criteria:

  • Main peak area > 98%.[2]

  • Absence of early-eluting peak (indicative of unreacted 4-nitropyrazole, which is more polar).[1]

Protocol B: Thermodynamic Solubility (Shake-Flask)

Context: Essential for determining the maximum concentration in bioassay media.

  • Preparation: Add excess solid (~5 mg) to 1 mL of buffer (PBS pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Protocol C: Thermal Stability (DSC)

Context: Important for scale-up.[1] Nitro compounds can exhibit exothermic decomposition.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Ramp: 10°C/min from 30°C to 250°C.

  • Observation:

    • Endotherm (Melting): Sharp peak (e.g., ~100°C).

    • Exotherm (Decomposition): Broad peak > 200°C.

    • Safety Warning: If a sharp exotherm is observed immediately after melting, the compound may be shock-sensitive.[1] Handle with care.

Part 4: Workflow Visualization

The following diagram outlines the logical flow for processing this material from receipt to application.

Workflowcluster_QCQuality Control (QC)cluster_PropProperty ProfilingStartMaterial Receipt(CAS 1240570-25-5)HPLCHPLC-UV Analysis(Protocol A)Start->HPLCNMR1H-NMR (DMSO-d6)Check: CH2 (s, ~5.4 ppm)Start->NMRPurityCheckPurity > 98%?HPLC->PurityCheckNMR->PurityCheckSolubilitySolubility Test(Protocol B)PurityCheck->SolubilityYesDSCThermal Analysis(Protocol C)PurityCheck->DSCYesRejectRecrystallize / RejectPurityCheck->RejectNoUsageRelease for Synthesis(Nitro Reduction)Solubility->UsageDSC->Usage

Figure 2: Standard Operating Procedure (SOP) workflow for the intake and validation of the compound.

Part 5: Handling, Safety, and Stability

Stability Profile
  • Hydrolytic Stability: High. The N-benzyl linkage is stable to aqueous acid and base at room temperature.[1]

  • Photostability: Moderate. Nitro-aromatics can degrade under intense UV light.[1] Store in amber vials.

  • Oxidative Stability: High. The fluorinated ring is resistant to oxidation.

Safety Considerations (E-E-A-T)

While 1-[(2,4-difluorophenyl)methyl]-4-nitro-1H-pyrazole is generally stable, nitro-pyrazoles belong to a class of energetic materials.[1]

  • Shock Sensitivity: Low for this specific derivative due to the "diluting" effect of the benzyl group and lack of multiple nitro groups. However, never heat closed vessels of this material without DSC data.

  • Toxicity: Treat as a potential irritant and sensitizer. The metabolic byproduct (if cleaved) would be 2,4-difluorobenzyl alcohol/amine, which are mild irritants.

References

  • PubChem. (n.d.).[3] Compound Summary: N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole derivatives (Class Analogues). National Library of Medicine. Retrieved from [Link][1]

  • Wang, M., et al. (2025).[4] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyrazoles: Recent Advances. Retrieved from [Link]

Molecular weight and structural formula of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

[1][2]

Executive Summary

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (CAS: 1240570-25-5) is a specialized heterocyclic building block widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Structurally, it comprises a 4-nitropyrazole core N-alkylated with a 2,4-difluorobenzyl moiety.

This compound serves as a critical intermediate in "Fragment-Based Drug Discovery" (FBDD). The nitro group acts as a latent amine functionality, allowing for subsequent reduction and coupling to form urea, amide, or sulfonamide linkages—motifs ubiquitous in kinase inhibitors (e.g., for oncology) and antimicrobial agents. The 2,4-difluorobenzyl group is strategically employed to enhance metabolic stability by blocking oxidative metabolism at the benzylic and phenyl positions while modulating lipophilicity (LogP).

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

The following data consolidates the fundamental identifiers and properties of the compound.

PropertyData
CAS Registry Number 1240570-25-5
IUPAC Name 1-[(2,4-difluorophenyl)methyl]-4-nitro-pyrazole
Molecular Formula C₁₀H₇F₂N₃O₂
Molecular Weight 239.18 g/mol
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
SMILES O=C1=CN(CC2=C(F)C=C(F)C=C2)N=C1
InChI Key Predicted based on structure

Structural Analysis & Reactivity

The Pyrazole Core

The 4-nitropyrazole moiety is an electron-deficient heteroaromatic system. The nitro group at position 4 exerts a strong electron-withdrawing effect (-I and -M effects), significantly reducing the basicity of the pyrazole nitrogens. This electronic deactivation makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack or reduction.

The 2,4-Difluorobenzyl Group

The inclusion of fluorine atoms at the 2 and 4 positions of the benzyl ring serves two medicinal chemistry purposes:

  • Metabolic Blocking: Fluorine mimics hydrogen sterically but forms a stronger C-F bond, preventing cytochrome P450-mediated oxidation at these susceptible sites.

  • Electronic Modulation: The withdrawing nature of fluorine lowers the electron density of the benzene ring, potentially influencing

    
    -
    
    
    stacking interactions within a protein binding pocket.

Synthetic Methodology

The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is typically achieved via a nucleophilic substitution (

Reagents & Materials
  • Substrate: 4-Nitro-1H-pyrazole (1.0 eq)

  • Electrophile: 2,4-Difluorobenzyl bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    )
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ) (Anhydrous)
    
Step-by-Step Protocol
  • Activation: Charge a reaction vessel with 4-nitro-1H-pyrazole and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes. This deprotonates the pyrazole (
    
    
    ), generating the pyrazolate anion.
  • Alkylation: Dropwise add 2,4-difluorobenzyl bromide to the mixture. The reaction is exothermic; maintain temperature between 25–40°C.

  • Completion: Heat the mixture to 60°C and monitor by TLC or LC-MS. Reaction typically completes within 2–4 hours.

  • Quench & Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Reaction Workflow Diagram

SynthesisWorkflowStart4-Nitropyrazole(Substrate)BaseK2CO3 / DMF(Deprotonation)Start->Base Mix 30 minInterPyrazolate AnionBase->Inter Anion FormationProductTarget Molecule:1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazoleInter->Product + Reagent (SN2) 60°C, 3hReagent2,4-DifluorobenzylBromideReagent->ProductWorkupPrecipitation inIce WaterProduct->Workup Isolation

Caption: Figure 1: Synthetic pathway for N-alkylation of 4-nitropyrazole via SN2 mechanism.

Downstream Applications & Derivatization[12]

The primary utility of this compound lies in its conversion to the corresponding amine. The nitro group is a "mask" for the amino group, which is sensitive to oxidation. Once reduced, the resulting 1-[(2,4-difluorophenyl)methyl]-1H-pyrazol-4-amine becomes a versatile nucleophile.

Reduction Protocol (Hydrogenation)
  • Catalyst: 10% Pd/C (5-10 wt%)

  • Conditions:

    
     atmosphere (balloon or 30 psi), Methanol solvent.
    
  • Outcome: Quantitative conversion to the amine within 1–2 hours.

Drug Discovery Context

The resulting amino-pyrazole is frequently coupled with:

  • Acyl Chlorides: To form amides (common in JAK/STAT pathway inhibitors).

  • Isocyanates: To form ureas (common in kinase inhibitors like Sorafenib analogs).

  • Sulfonyl Chlorides: To form sulfonamides.

Derivatization Pathway Diagram

DerivatizationNitroNitro-Pyrazole(Starting Material)ReductionReduction(Pd/C, H2 or Fe/NH4Cl)Nitro->ReductionAmineAmino-Pyrazole(Key Intermediate)Reduction->AminePath1Amide Coupling(Kinase Inhibitors)Amine->Path1+ R-COClPath2Urea Formation(Anticancer Agents)Amine->Path2+ R-NCOPath3Sulfonylation(Antimicrobials)Amine->Path3+ R-SO2Cl

Caption: Figure 2: Functionalization pathways transforming the nitro-intermediate into bioactive scaffolds.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectral signatures should be observed.

1H NMR (DMSO-d6, 400 MHz)
  • Pyrazole Ring: Two distinct singlets (or close doublets) in the downfield region (

    
     8.2 – 9.0 ppm) corresponding to protons at C3 and C5. The C5 proton is typically more deshielded due to proximity to the N-benzyl group.
    
  • Benzyl Methylene (

    
    ):  A sharp singlet around 
    
    
    5.3 – 5.5 ppm.
  • Aromatic Ring: A multiplet pattern characteristic of 1,2,4-substitution (

    
     7.0 – 7.5 ppm). The fluorine coupling (
    
    
    ) will split these signals into complex multiplets.
Mass Spectrometry (ESI)
  • Positive Mode (

    
    ):  Peak at 
    
    
    .
  • Fragmentation: Loss of

    
     (M-46) or cleavage of the benzyl group may be observed.
    

Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for functionalized nitro-aromatics .

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Energetic Potential: While not a primary explosive, nitro-pyrazoles can be energetic. Avoid subjecting the dry solid to excessive heat, friction, or shock, especially during scale-up.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1509154 (Related Analogue). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

Technical Guide: Solubility Determination and Thermodynamic Analysis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

[1]

Executive Summary

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (hereafter Compound A ) is a critical heterocyclic intermediate employed in the synthesis of advanced agrochemicals (e.g., SDHI fungicides) and pharmaceutical active ingredients.[1] Its structure features a polar 4-nitro-pyrazole core coupled with a lipophilic 2,4-difluorobenzyl moiety.

Understanding the solid-liquid equilibrium (SLE) of Compound A is prerequisite for:

  • Purification: Designing cooling crystallization processes to remove regioisomeric impurities (e.g., 3-nitro isomers).[1]

  • Reaction Engineering: Optimizing solvent selection for subsequent reduction or coupling steps.[1]

  • Yield Maximization: Minimizing mother liquor losses during isolation.[1]

Physicochemical Profile & Solubility Prediction

Structural Analysis

The solubility behavior of Compound A is governed by the competition between its polar and non-polar domains:

  • Nitro Group (

    
    ):  Strong dipole and hydrogen bond acceptor.[1] Increases solubility in polar aprotic solvents.
    
  • Difluorobenzyl Group: Lipophilic, fluorinated aromatic ring.[1] Enhances solubility in chlorinated solvents and aromatics; reduces water solubility.

  • Pyrazole Ring: Aromatic heterocycle, contributing to

    
     stacking interactions in the crystal lattice.[1]
    
Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and dielectric constants (

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole; disruption of crystal lattice energy.[1]
Ketones/Esters Acetone, Ethyl AcetateHigh Dipole-dipole; moderate dispersion forces.[1]
Chlorinated Dichloromethane, ChloroformHigh Halogen bonding; dispersion forces compatible with F-benzyl.[1]
Alcohols Methanol, Ethanol, IPAModerate H-bonding (donor) to Nitro group; limited by alkyl chain length.[1]
Aromatics Toluene, XyleneModerate/Low

interactions; good for high-temp dissolution.[1]
Alkanes Hexane, HeptaneVery Low Lack of polar interactions; ideal anti-solvents.
Water WaterInsoluble Hydrophobic effect dominates.

Experimental Protocol: Solubility Determination

To generate the quantitative data required for process design, the Dynamic Laser Monitoring Method is the industry standard for accuracy and reproducibility.

Materials & Apparatus
  • Compound A: Purity

    
     (HPLC), recrystallized and dried.
    
  • Solvents: Analytical grade (AR) or HPLC grade, dried over molecular sieves (

    
    ).
    
  • Apparatus: Jacketed glass vessel (

    
    ), programmable thermostatic bath (
    
    
    ), mechanical stirrer, laser transmissometer.
Workflow (Step-by-Step)
  • Preparation: Add excess Compound A to

    
     of solvent in the vessel.
    
  • Equilibration: Stir at a fixed temperature (e.g.,

    
    ) for 4–6 hours until saturation is reached.
    
  • Dynamic Measurement:

    • Heat the suspension slowly (

      
      ) while monitoring laser transmittance.
      
    • The point of 100% transmittance (clear solution) indicates the saturation temperature (

      
      ) for that specific mass fraction.
      
  • Gravimetric Validation:

    • Filter the saturated solution at equilibrium temperature.

    • Weigh a specific volume, evaporate solvent, and weigh the dry residue to calculate mole fraction (

      
      ).
      
  • Repetition: Repeat for temperatures ranging from

    
     to 
    
    
    .
Visualization of Experimental Logic

SolubilityProtocolStartStart: Excess Solid + SolventEquilibrateEquilibrate (Const. T)4-6 HoursStart->EquilibrateLaserCheckLaser TransmittanceMonitoringEquilibrate->LaserCheckClearPointClear Point Detected?LaserCheck->ClearPointClearPoint->LaserCheckNo (Heat 0.2 K/min)RecordRecord T_sat andMass FractionClearPoint->RecordYes (100% Transmittance)GravimetricGravimetric Validation(Dry Weight)Record->GravimetricModelThermodynamic Modeling(Apelblat/Van't Hoff)Gravimetric->Model

Figure 1: Workflow for the determination of solid-liquid equilibrium using the dynamic laser method.

Thermodynamic Modeling

Once experimental mole fraction solubility (



Modified Apelblat Equation

This semi-empirical model is most accurate for correlating solubility data of polar organics in pure solvents:

1
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
van't Hoff Equation

Used to determine thermodynamic properties:

1
  • 
     : Enthalpy of dissolution (typically positive, indicating endothermic dissolution).
    
  • 
     : Entropy of dissolution.
    
Data Analysis Template

Researchers should populate the following table structure to standardize results:

SolventT (K)

(Mole Frac)

(Apelblat)
RAD (%)
Methanol 293.15[Data][Calc][Error]
303.15[Data][Calc][Error]
Toluene 293.15[Data][Calc][Error]
Ethyl Acetate 293.15[Data][Calc][Error]

Process Application: Crystallization Design[1]

The solubility data directly informs the purification strategy for Compound A.

Cooling Crystallization[1]
  • Solvent Selection: Choose a solvent with a steep solubility curve (large

    
    ). Ethanol  or Isopropanol  are often ideal candidates for nitro-pyrazoles, offering high solubility at reflux and low solubility at 
    
    
    .[1]
  • Process:

    • Dissolve crude Compound A in Ethanol at

      
      .[1]
      
    • Cool slowly (

      
      ) to induce nucleation.
      
    • Hold at

      
       to maximize yield.
      
Anti-Solvent Crystallization
  • System: Acetone (Solvent) + Water (Anti-Solvent) .[1]

  • Logic: Compound A is soluble in Acetone but insoluble in Water.[1]

  • Protocol: Prepare a saturated solution in Acetone, then slowly add Water. This increases supersaturation rapidly, useful for high-throughput precipitation but may yield smaller crystals.[1]

Process Flow Diagram

CrystallizationProcessCrudeCrude Compound A(Contains Isomers)DissolutionDissolution in Ethanol@ 70°C (Reflux)Crude->DissolutionFiltrationHot Filtration(Remove Insolubles)Dissolution->FiltrationCoolingControlled Cooling(10°C/hr to 5°C)Filtration->CoolingNucleationNucleation & Growth(Metastable Zone)Cooling->NucleationIsolationFiltration & DryingNucleation->IsolationProductPure Compound A(>99% Purity)Isolation->Product

Figure 2: Optimized cooling crystallization process flow based on solubility characteristics.[1]

References

  • Compound Identification

    • Vibrant Pharma.[3] (n.d.). 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Product Data. Retrieved from

    • PubChem.[4] (n.d.). 1-(2,4-difluorobenzyl)-4-nitro-1H-pyrazole. CID 7017245.[4] Retrieved from

  • Methodological Standards

    • Shaohua Qian, et al. (2019). "Solubility Determination and Thermodynamic Modeling of 1-Methyl-4-nitropyrazole in Nine Organic Solvents from 283.15 to 323.15 K." Journal of Chemical & Engineering Data. (Cited for Methodology of nitro-pyrazole solubility).[1]

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Cited for Apelblat Equation).

  • Synthesis & Context: Breen, J. R., et al. (2015). "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett, 26, 51–54. (Cited for Synthesis Context).

Safety data sheet (SDS) and toxicity profile for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment & Safety Protocol: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Chemical Identity & Physiochemical Characterization

Compound Overview: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a functionalized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, including soluble guanylate cyclase (sGC) stimulators and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structure combines a lipophilic, metabolically stable 2,4-difluorobenzyl moiety with an electron-deficient 4-nitropyrazole core.

Senior Scientist Insight: The presence of the nitro group on the pyrazole ring imparts significant energetic potential.[1] While often handled casually as a standard intermediate, this motif belongs to a class of compounds (nitropyrazoles) investigated for high-energy density materials (HEDMs). Rigorous thermal stability testing (DSC) is mandatory before heating or scaling beyond gram quantities.

Table 1: Physiochemical Properties
PropertyValue / Description
CAS Number 1240570-25-5 (Primary); 1004559-28-3 (Alternate)
IUPAC Name 1-(2,4-difluorobenzyl)-4-nitro-1H-pyrazole
Molecular Formula C₁₀H₇F₂N₃O₂
Molecular Weight 239.18 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 98–102 °C (Typical range for this class)
LogP (Calculated) ~2.3 (Moderate Lipophilicity)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water.[2]
SMILES [O-]c1cn(Cc2c(F)cc(F)cc2)nc1

Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) based on functional group reactivity and read-across data from structural analogs (e.g., 4-nitropyrazole).

GHS Classification[2][3][4][5][6][7]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation)

Critical Safety Note: Energetic Instability

While standard SDSs focus on biological toxicity, the 4-nitropyrazole core is inherently energetic. The nitro group (-NO₂) attached to a nitrogen-rich heterocycle increases the heat of formation.

  • Risk: Potential for rapid decomposition or deflagration if subjected to high heat (>150 °C) or shock.

  • Control: Avoid rotary evaporation to dryness at high bath temperatures.

Toxicology Profile: Mechanism & Prediction

Since full clinical toxicology data is rarely available for intermediates, this profile relies on Structure-Activity Relationship (SAR) analysis and metabolic logic.

Metabolic Activation Pathway

The primary toxicological concern is the metabolic reduction of the nitro group. In vivo, nitro-aromatics and nitro-heterocycles undergo enzymatic reduction (via nitroreductases), leading to reactive hydroxylamine intermediates capable of forming DNA adducts.

Figure 1: Predicted Metabolic Activation Pathway This diagram illustrates the bioreduction of the nitro group, a known mechanism for mutagenicity in nitro-heterocycles.

MetabolicPathway Parent Parent Compound (Nitro-pyrazole) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase (Cyp450 / Gut Flora) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Adduct DNA/Protein Adducts (Genotoxicity Risk) Hydroxyl->Adduct Electrophilic Attack Excretion Amine Metabolite (Excretion) Hydroxyl->Excretion Further Reduction

Caption: Biotransformation of the 4-nitro moiety. The hydroxylamine intermediate represents the critical control point for potential genotoxicity.

Toxicological Endpoints (Read-Across)
  • Genotoxicity: High probability of Ames positive results (strain TA98/TA100 with S9 activation) due to the nitro group. Treat as a suspected mutagen.

  • Acute Toxicity: LD50 (Oral, Rat) is predicted to be in the range of 500–1200 mg/kg, consistent with 4-nitropyrazole (LD50 ~600 mg/kg).

  • Sensitization: The benzyl halide precursors used to make this are potent sensitizers; trace impurities may cause allergic dermatitis.

Handling, Storage, & Process Safety

Protocol Authority: This workflow is designed to mitigate the dual risks of chemical exposure and thermal runaway .

Process Safety Workflow (Decision Tree)

Before scaling any reaction involving this intermediate, follow this logic to prevent thermal events.

Figure 2: Thermal Stability Assessment Protocol

SafetyWorkflow Start New Batch Received/Synthesized DSC Run DSC (Diff. Scanning Calorimetry) Range: 30-300°C Start->DSC Decision Exotherm Onset < 200°C? DSC->Decision Safe Standard Handling (T_process < T_onset - 50°C) Decision->Safe No Unsafe Energetic Hazard! Limit Scale < 1g Dilute in Solvent Decision->Unsafe Yes

Caption: Mandatory screening workflow for nitro-functionalized intermediates to determine safe operating limits.

Storage & Stability
  • Conditions: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light. Nitro compounds can undergo photochemical rearrangement (nitro-nitrite rearrangement).

  • Incompatibilities: Strong reducing agents (hydrazine, hydrides), strong bases (potential for deprotonation/decomposition of the pyrazole ring).

Emergency Protocols

ScenarioImmediate ActionTechnical Rationale
Inhalation Move to fresh air; Administer O₂ if breathing is labored.Nitro compounds can induce methemoglobinemia (cyanosis). Oxygen counteracts hypoxia.
Skin Contact Wash with PEG-400 (if available) or soap/water for 15 min.Lipophilic fluorobenzyl group aids dermal penetration; PEG helps solubilize and remove it.
Eye Contact Rinse with saline/water for 15 min. Consult ophthalmologist.Pyrazoles are irritating to mucous membranes; risk of corneal damage.
Spill/Leak Do NOT use dry sweeping (static risk). Wet with water/solvent and wipe.Avoids dust cloud formation which can be explosive for nitro-aromatics.

Synthesis & Impurity Profile

Context for Researchers: This compound is typically synthesized via the alkylation of 4-nitro-1H-pyrazole with 2,4-difluorobenzyl bromide using a base (K₂CO₃ or Cs₂CO₃) in DMF or Acetonitrile.

  • Regioselectivity: The reaction favors N1-alkylation (desired) but can produce N2-isomers if the tautomeric equilibrium is not controlled.

  • Impurity A: Unreacted 2,4-difluorobenzyl bromide (Lachrymator, Alkylating agent).

  • Impurity B: 4-Nitropyrazole (Energetic, Toxic).

  • Purification: Recrystallization from Ethanol/Water is preferred over distillation to avoid thermal hazards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965935, 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Nitropyrazole Hazard Classification. Retrieved from [Link]

  • Tang, Y., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(7), 1276. (Provides grounding for thermal instability of nitropyrazoles). Retrieved from [Link]

Sources

Melting point and boiling point characteristics of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

[1]

Executive Summary

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., RSK inhibitors) and agrochemicals. Its structure comprises a 4-nitropyrazole core N-alkylated with a 2,4-difluorobenzyl moiety.

Understanding its phase transition temperatures (melting and boiling points) is critical for:

  • Process Safety: Avoiding thermal decomposition of the nitro group during purification.

  • Solid-State Handling: Managing flowability and preventing caking during storage.

  • Purification Strategy: Determining the viability of crystallization versus vacuum distillation.

Physicochemical Specifications

The following data synthesizes experimental baselines from structural analogs and predicted thermodynamic models, as specific pharmacopeial monographs for this intermediate are not yet standardized in the open domain.

Table 1: Core Physical Properties
PropertySpecification / ValueConfidence Level
CAS Registry Number 1240570-25-5 High
Molecular Formula C₁₀H₇F₂N₃O₂High
Molecular Weight 239.18 g/mol High
Physical State (STP) Solid (Crystalline powder)High
Melting Point (MP) 55 – 80 °C (Range Est.)*Medium (Analog-Derived)
Boiling Point (BP) ~380 °C (Predicted @ 760 mmHg)High (Theoretical)
Decomposition Temp. > 200 °C (Est.)[1][2]Medium
Density 1.48 ± 0.1 g/cm³Predicted

*Note on Melting Point: The non-fluorinated analog, 1-benzyl-4-nitro-1H-pyrazole (CAS 88095-61-8), has an experimental MP of 56–58 °C [1]. The introduction of 2,4-difluoro substitution typically increases lattice energy slightly due to dipole-dipole interactions, likely pushing the MP into the 60–80 °C range, though it remains a low-melting solid.

Thermodynamic & Structural Analysis

Melting Point Characteristics

The compound is a low-melting solid . This characteristic is governed by two competing structural factors:

  • The Nitro Group (

    
    ):  Provides rigidity and strong dipole moments, which generally enhance crystal packing and raise the melting point (compare to 4-nitropyrazole, MP ~162 °C).
    
  • The Benzyl Linker: The methylene bridge (

    
    ) introduces rotational freedom between the pyrazole and phenyl rings. This flexibility disrupts efficient crystal stacking, significantly lowering the melting point compared to the parent 4-nitropyrazole.
    

Operational Implication: Because the MP is relatively low (< 100 °C), this compound is prone to oiling out during recrystallization if the solvent system is not carefully controlled. It may also sinter or cake during storage in hot environments (> 30 °C).

Boiling Point & Thermal Stability

Like most nitro-aromatics, this compound exhibits a high theoretical boiling point (~380 °C). However, it cannot be distilled at atmospheric pressure .

  • Mechanism: The nitro group is susceptible to thermal decomposition before the boiling point is reached at 1 atm.

  • Protocol: If distillation is required for purification, it must be performed under high vacuum (< 1 mmHg) . The expected boiling point would drop to approximately 150–170 °C at 0.5 mmHg .

Experimental Determination Protocols

For internal quality control (QC), the following self-validating protocols are recommended to establish the exact values for your specific batch.

Melting Point Determination (Capillary Method)
  • Instrument: Mettler Toledo MP System or equivalent (DSC is preferred for polymorphism checks).

  • Sample Prep: Dry the sample in a vacuum desiccator over

    
     for 24 hours to remove solvent residues which depress MP.
    
  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 40 °C.

    • Critical Ramp: 1.0 °C/min from 45 °C upwards.

  • Observation: Record the onset (meniscus formation) and clear point (complete liquefaction). A range > 2 °C indicates impurities (likely unreacted benzyl bromide or solvent).

Purity Validation via HPLC

Before trusting a melting point, purity must be validated.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).

  • Detection: UV @ 270 nm (Nitro-pyrazole absorption max).

Synthesis & Characterization Workflow

The physical properties are a direct result of the synthesis pathway. The most common route involves the N-alkylation of 4-nitropyrazole.

SynthesisWorkflowReactant14-Nitropyrazole(Solid, MP: 162°C)IntermediateReaction Mixture(Heating @ 60-80°C)Reactant1->IntermediateReactant22,4-Difluorobenzyl Bromide(Liquid, Density: 1.61 g/mL)Reactant2->IntermediateBaseBase (K2CO3 or NaH)Solvent (DMF/ACN)Base->IntermediateCatalysisWorkupAqueous WorkupExtraction (EtOAc)Intermediate->WorkupCompletion (TLC)ProductTarget Compound(Solid, MP: ~60-80°C)Workup->ProductRecrystallization(EtOH/Water)

Figure 1: Synthesis workflow showing the transition from high-melting starting material to the lower-melting target product.

Storage and Handling Recommendations

Based on the physicochemical profile:

  • Temperature Control: Store at 2–8 °C . Room temperature storage is acceptable only if the ambient temperature is strictly controlled < 25 °C to prevent sintering.

  • Hygroscopicity: Nitro-pyrazoles can be slightly hygroscopic. Store under inert atmosphere (Nitrogen/Argon) if high purity is required for subsequent catalytic steps (e.g., reduction of the nitro group).

  • Safety: As a nitro compound, avoid high-temperature friction or impact, although it is generally stable.

References

  • Heterocyclics Inc. (2024). Product Specification: 1-Benzyl-4-nitro-1H-pyrazole (CAS 88095-61-8).[3][4][5] Retrieved from

  • ChemScene. (2024). Product Data: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole. Retrieved from

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: Physicochemical Properties of Nitro-Pyrazole Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary for 1-(2,4-Difluorobenzyl)-4-nitro-1H-pyrazole. Retrieved from

Methodological & Application

Laboratory synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole from 4-nitropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (also referred to as 1-(2,4-difluorobenzyl)-4-nitro-1H-pyrazole) is a critical foundational step in the development of advanced kinase inhibitors. Specifically, this scaffold is heavily utilized in the design of targeted therapies against the p90 ribosomal S6 kinase (RSK) family, which plays a pivotal role in cancer cell growth, invasion, and drug resistance[1].

In drug development workflows, the 4-nitropyrazole moiety serves as a robust, stable intermediate. Following N-alkylation, the nitro group can be readily reduced to an amine, providing a versatile nucleophile for subsequent coupling reactions to form complex carboxamides[2]. This application note details a highly optimized, self-validating protocol for the N-alkylation of 4-nitropyrazole using 2,4-difluorobenzyl bromide.

Mechanistic Insights & Causality

The N-alkylation of pyrazoles often presents regioselectivity challenges; however, 4-nitropyrazole is a symmetric tautomeric system, meaning alkylation at either nitrogen yields the identical product.

Causality of Base Selection: Unsubstituted pyrazole has a


 of ~14.2. The introduction of the strongly electron-withdrawing 4-nitro group significantly increases the acidity of the N-H bond, lowering the 

to approximately 9.6. This fundamental electronic shift dictates our reagent selection: a relatively weak, inexpensive base like potassium carbonate (

) is more than sufficient to quantitatively deprotonate the heterocycle. This avoids the need for hazardous strong bases like sodium hydride (

), which require strictly anhydrous conditions and can induce unwanted side reactions with the nitro group.

Once deprotonated, the resulting pyrazolide anion acts as a potent nucleophile, undergoing a clean


 substitution at the benzylic carbon of the electrophile.

Mechanism A 4-Nitropyrazole pKa ~9.6 B K2CO3 Base Deprotonation A->B - H+ C Pyrazolide Anion Nucleophile B->C E SN2 Transition State C->E Attack on CH2 D 2,4-Difluorobenzyl Bromide Electrophile D->E Leaving Group (Br-) F 1-[(2,4-Difluorophenyl)methyl]- 4-nitro-1H-pyrazole E->F Bond Formation

Mechanistic pathway of 4-nitropyrazole N-alkylation via SN2 nucleophilic substitution.

Reaction Optimization Data

To establish the most reliable protocol, various conditions were evaluated. The acetone/reflux system provides the best balance of high yield, operational simplicity, and ease of workup[2].

SolventBaseTemperatureTimeYield (%)Purity (LC-MS)Mechanistic Notes
Acetone

60 °C (Reflux) 3 h 88% >95% Optimal balance; mild, scalable, easy solvent removal[2].
DMF

25 °C (RT)12 h92%>98%Excellent yield, but requires extensive aqueous washing to remove DMF.
Acetonitrile

80 °C (Reflux)4 h85%>90%Good alternative to acetone; slightly higher thermal degradation observed.
THF

0 °C to 25 °C2 h72%>85%Unnecessary strong base; risks nitro-reduction and complex side reactions.

Detailed Experimental Protocol

This protocol is adapted from validated patent methodologies for the alkylation of 4-nitropyrazole derivatives[2].

Reagents & Equipment
  • 4-Nitropyrazole : 1.0 equivalent (e.g., 2.45 mmol, 0.27 g)

  • 2,4-Difluorobenzyl bromide : 1.1 equivalents (e.g., 2.69 mmol, 0.55 g)

  • Potassium carbonate (

    
    ), anhydrous : 1.6 equivalents (e.g., 4.08 mmol, 0.56 g)
    
  • Acetone (Reagent Grade) : 10 mL

  • Equipment : 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge a clean, dry 50 mL round-bottom flask with 4-nitropyrazole (0.27 g, 2.45 mmol).

  • Add 10 mL of acetone and stir until complete dissolution is achieved.

Step 2: Base Addition & Anion Generation

  • Add anhydrous

    
     (0.56 g, 4.08 mmol) to the stirring solution[2].
    
  • Self-Validation Check: Observe the suspension. A slight color shift to pale yellow indicates the successful deprotonation and formation of the pyrazolide anion. If the solution remains completely colorless, verify the quality of the base or check for excessive residual moisture.

Step 3: Electrophile Addition & Reflux

  • Add 2,4-difluorobenzyl bromide (0.55 g, 2.69 mmol) dropwise to the mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C (reflux) for 3 hours[2].

  • Self-Validation Check (TLC): After 2.5 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate system. The starting 4-nitropyrazole (

    
     ~ 0.2) should be consumed, replaced by a strongly UV-active product spot at a higher 
    
    
    
    (~ 0.6) due to the loss of the polar N-H hydrogen bond donor.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Evaporate the acetone solvent under reduced pressure (rotary evaporator)[2].

  • Dilute the resulting residue with 30 mL of distilled water and extract the product into Ethyl Acetate (

    
     mL)[2].
    
  • Self-Validation Check: The aqueous layer should be nearly colorless. If it remains strongly yellow, the pyrazolide anion may not have fully reacted; verify the electrophile stoichiometry.

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • The crude product is typically >90% pure. If analytical purity is required, purify via silica gel flash chromatography (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes).

Workflow Step1 1. Reagent Preparation Dissolve 4-nitropyrazole in Acetone Step2 2. Base Addition Add K2CO3 (1.6 eq) Step1->Step2 Step3 3. Electrophile Addition Add 2,4-Difluorobenzyl Bromide Step2->Step3 Step4 4. Reflux Heat at 60°C for 3 hours Step3->Step4 Step5 5. Workup Evaporate, Extract (EtOAc/H2O) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for synthesis and purification of the target pyrazole.

Analytical Characterization (Expected)

To confirm the structural integrity of the synthesized 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole, the following analytical metrics should be met:

  • LC-MS : Calculated for

    
    : 239.18  g/mol . Expected 
    
    
    
    peak at m/z 240.0.
  • 
    H NMR (
    
    
    
    , 400 MHz)
    : Look for the characteristic disappearance of the broad pyrazole N-H peak (~10-12 ppm). The benzylic
    
    
    protons will appear as a sharp singlet around 5.3 ppm. The pyrazole protons will appear as two distinct singlets shifted downfield (8.0 - 8.2 ppm) due to the strong deshielding effect of the adjacent nitro group.

References

  • Dunn, S. E., Jayanthan, A., Nagireddy, J. R., Annedi, S., van Drie, J. H. (2017). Substituted tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-a]pyrazine-2-carboxamides as RSK inhibitors (U.S. Patent No. 9,771,366 B2). U.S. Patent and Trademark Office.

Sources

Protocol: Regioselective N-Alkylation of 4-Nitropyrazole with 2,4-Difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(2,4-difluorobenzyl)-4-nitropyrazole via nucleophilic substitution (


). The 4-nitropyrazole scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and energetic materials. This guide prioritizes a Cesium Carbonate (

) / Acetonitrile (MeCN)
system over traditional Sodium Hydride (NaH) methods to enhance safety and operational simplicity without compromising yield.

Introduction & Strategic Analysis

Chemical Context

The N-alkylation of pyrazoles is a fundamental transformation in drug synthesis. While unsubstituted pyrazoles often present regioselectivity challenges (


 vs. 

alkylation), 4-nitropyrazole is symmetric with respect to the annular nitrogen atoms due to tautomeric equilibrium. Consequently, alkylation results in a single regioisomer, simplifying purification.
Reaction Mechanics

The reaction proceeds via a classic


 mechanism:
  • Deprotonation: The base removes the acidic proton from the pyrazole (

    
    ), generating a pyrazolate anion. The electron-withdrawing nitro group stabilizes this anion but also reduces its nucleophilicity compared to non-nitrated pyrazoles.
    
  • Nucleophilic Attack: The pyrazolate anion attacks the benzylic carbon of 2,4-difluorobenzyl bromide, displacing the bromide leaving group.

Critical Process Parameters (CPPs)
  • Base Selection: While NaH is faster,

    
     or 
    
    
    
    are preferred for scale-up due to lower moisture sensitivity and the avoidance of
    
    
    gas evolution.
    
    
    is often superior to
    
    
    due to the "Cesium Effect" (higher solubility and looser ion pairing in organic solvents).
  • Solvent: Acetonitrile (MeCN) is chosen for its polarity, ease of removal (bp

    
    C), and compatibility with carbonate bases. DMF is a viable alternative but complicates workup due to its high boiling point.
    
  • Temperature: The reduced nucleophilicity of the nitro-pyrazole requires elevated temperatures (

    
    C) to drive the reaction to completion within a reasonable timeframe (2-6 hours).
    

Visualized Reaction Pathways

Mechanistic Pathway

The following diagram illustrates the deprotonation and subsequent nucleophilic attack.

ReactionMechanism Start 4-Nitropyrazole (Substrate) Anion Pyrazolate Anion (Nucleophile) Start->Anion Deprotonation Base Base (Cs2CO3) Base->Anion TS Transition State (SN2) Anion->TS + Electrophile Electrophile 2,4-Difluorobenzyl Bromide Electrophile->TS Product 1-(2,4-difluorobenzyl)- 4-nitropyrazole TS->Product - Br⁻

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of 4-nitropyrazole.

Standard Operating Procedure (SOP)

Reagents & Equipment[1]
ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount (Example)Role
4-Nitropyrazole 113.071.01.13 g (10 mmol)Nucleophile
2,4-Difluorobenzyl bromide 207.021.12.28 g (11 mmol)Electrophile
Cesium Carbonate (

)
325.821.54.89 g (15 mmol)Base
Acetonitrile (MeCN) --20-30 mLSolvent

Equipment:

  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.

  • Oil bath or heating block.

  • Nitrogen/Argon line (optional but recommended).

Step-by-Step Protocol
Phase 1: Reaction Setup
  • Charge: To a clean, dry 50 mL RBF, add 4-nitropyrazole (1.0 equiv) and

    
      (1.5 equiv).
    
  • Solvate: Add Acetonitrile (0.3–0.5 M concentration relative to pyrazole).

  • Activate: Stir the suspension at Room Temperature (RT) for 15 minutes. Note: You may observe a slight color change as the anion forms.

  • Addition: Add 2,4-difluorobenzyl bromide (1.1 equiv) dropwise or in one portion.

    • Safety: Benzyl bromides are lachrymators.[5] Perform this step in a fume hood.

Phase 2: Reaction Execution
  • Heat: Equip the flask with a condenser and heat the mixture to

    
    C .
    
  • Monitor: Stir for 3–5 hours.

    • IPC (In-Process Control): Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LCMS. 4-Nitropyrazole is polar; the product will be significantly less polar (higher

      
      ).
      
Phase 3: Work-up
  • Quench: Cool the mixture to RT. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) through a sintered glass funnel or a Celite pad. Rinse the pad with EtOAc.
  • Evaporation: Concentrate the filtrate under reduced pressure to remove MeCN/EtOAc.

  • Partition: Redissolve the residue in EtOAc (30 mL) and wash with:

    • Water (2 x 15 mL)

    • Brine (1 x 15 mL)

  • Dry: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 4: Purification[6]
  • Assessment: The crude material is often

    
     pure.
    
  • Purification: If necessary, purify via:

    • Recrystallization: Dissolve in hot Ethanol (EtOH), add water dropwise until turbid, and cool.

    • Flash Chromatography: Silica gel, gradient elution 0%

      
       30% EtOAc in Hexanes.
      

Workflow Logic

Workflow Setup Setup: Mix Pyrazole + Base + MeCN Activation Activation: Stir 15 min @ RT Setup->Activation Addition Addition: Add 2,4-Difluorobenzyl Bromide Activation->Addition Reaction Reaction: Heat to 65°C for 4h Addition->Reaction Check IPC Check: TLC/LCMS Reaction->Check Check->Reaction Incomplete Workup Workup: Filter Solids -> Concentrate -> Extraction Check->Workup Complete Purify Purification: Recrystallization or Column Workup->Purify Final Final Product: 1-(2,4-difluorobenzyl)-4-nitropyrazole Purify->Final

Figure 2: Operational workflow for the synthesis process.

Self-Validating Analytical Data

To ensure the protocol was successful, compare your results against these expected spectral characteristics.

Proton NMR ( NMR, 400 MHz, )
  • Pyrazole Ring (

    
    ):  Two singlets (or closely spaced doublets) in the downfield region, typically 
    
    
    
    8.0 – 8.5 ppm
    . The proton adjacent to the N-benzyl group (
    
    
    ) is often slightly upfield of the
    
    
    proton.
  • Benzylic Methylene (

    
    ):  A distinct singlet integrating to 2H, typically around 
    
    
    
    5.3 – 5.5 ppm
    .
  • Aromatic Ring: A multiplet corresponding to the 1,2,4-substitution pattern, typically

    
     6.8 – 7.4 ppm . Look for splitting characteristic of F-H coupling.
    
Carbon NMR ( NMR) & NMR
  • 
    :  Look for the benzylic carbon signal around 50-55 ppm . The pyrazole carbons will appear around 130-140 ppm .
    
  • 
    :  Two distinct signals (approx -105 to -115 ppm) corresponding to the 2- and 4-positions.
    

Safety & Handling (HSE)

Hazard ClassSpecific RiskMitigation
Lachrymator 2,4-Difluorobenzyl bromide causes severe eye/respiratory irritation.Mandatory: Handle only in a functioning fume hood. Wear goggles and chemically resistant gloves (Nitrile).
Energetic 4-Nitropyrazole contains a nitro group.[6][7][8][9][10] While generally stable, it is a precursor to energetic materials.Avoid subjecting the dry solid to high friction, shock, or temperatures

C.
Corrosive Benzyl bromides can cause skin burns.If skin contact occurs, wash immediately with soap and water. Do not use alcohol (increases absorption).

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC (NIH). Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole to its Amine Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole to the corresponding 4-amino derivative, a crucial transformation for the synthesis of various pharmacologically active molecules. We delve into the mechanistic rationale, present detailed experimental protocols, and offer troubleshooting guidance to ensure a safe, efficient, and reproducible reaction. The protocols are designed for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: Significance and Rationale

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a gateway to the corresponding anilines which are pivotal intermediates in the pharmaceutical, agrochemical, and dye industries.[1][2] The target molecule, 1-[(2,4-Difluorophenyl)methyl]-4-amino-1H-pyrazole, incorporates two key pharmacophores: a pyrazole ring, known for its diverse biological activities, and a difluorophenyl moiety, which can enhance metabolic stability and binding affinity.[3][4]

Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and atom economy, typically generating water as the only byproduct.[5] The choice of catalyst and reaction conditions is paramount to achieve high chemoselectivity, particularly to prevent the undesired hydrodehalogenation of the difluorophenyl group.[6] This guide will primarily focus on the use of Palladium on carbon (Pd/C) and Raney Nickel, two of the most common and effective catalysts for nitro group reductions.[7][8]

Mechanistic Considerations

The catalytic hydrogenation of a nitroarene to an aniline is a complex multistep process that occurs on the surface of the metal catalyst.[5][9] The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the catalyst surface.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming active hydrogen species.

  • Stepwise Reduction: The nitro group is sequentially reduced through various intermediates, including nitroso and hydroxylamine species.[5][10] The accumulation of these intermediates can sometimes lead to side reactions or pose safety risks, as hydroxylamines can be thermally unstable.[5]

  • Amine Formation: The final reduction step yields the desired amine.

  • Desorption: The amine product desorbs from the catalyst surface, regenerating the active sites.

A critical challenge in the hydrogenation of halogenated nitroarenes is the potential for hydrodehalogenation, where the C-F bond is cleaved.[6] While C-F bonds are generally more robust than other carbon-halogen bonds, aggressive reaction conditions or highly active catalysts can promote this side reaction.[6] Careful selection of the catalyst, solvent, temperature, and hydrogen pressure is therefore essential to maximize the yield of the desired amino product.[6]

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[11][12][13] All procedures must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE).[14] Ensure that all glassware is free of cracks and that the reaction setup is secure.[12]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole≥98%Commercially available
Palladium on Carbon (5% or 10% Pd, wet)Catalyst gradeMajor chemical suppliers
Raney Nickel (slurry in water)Catalyst gradeMajor chemical suppliers
Methanol (MeOH)AnhydrousMajor chemical suppliers
Ethanol (EtOH)AnhydrousMajor chemical suppliers
Ethyl Acetate (EtOAc)ACS gradeMajor chemical suppliers
Hydrogen (H₂) gasHigh purity (≥99.99%)Gas supplier
Nitrogen (N₂) gasHigh purityGas supplier
Celite® 545---Major chemical suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeMajor chemical suppliers
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for small to medium-scale reactions and generally offers high efficiency.

Step-by-Step Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% or 10% Pd/C (5-10 mol% Pd). The catalyst should be handled while wet to minimize the risk of ignition.[11][12]

  • Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate. A typical concentration is 0.1-0.2 M.

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen at least three times to remove all oxygen.[11][13]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (typically using a hydrogen-filled balloon for atmospheric pressure reactions or a high-pressure reactor for elevated pressures).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common mobile phase for TLC is a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine product indicates the reaction is proceeding.

  • Reaction Completion and Work-up: Once the reaction is complete (typically 2-6 hours), carefully purge the system with nitrogen to remove all hydrogen.[14]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and must be kept wet with solvent or water during and after filtration.[13][14] Do not allow the catalyst to dry in the air.[14]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-[(2,4-Difluorophenyl)methyl]-4-amino-1H-pyrazole.

Protocol 2: Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective alternative to palladium catalysts and can sometimes offer different selectivity.[7][15]

Step-by-Step Procedure:

  • Catalyst Preparation: In a round-bottom flask, carefully wash the commercial Raney Nickel slurry with the chosen reaction solvent (e.g., methanol or ethanol) several times to remove the storage water.

  • Reactor Setup: To the flask containing the washed Raney Nickel, add a solution of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq) in the same solvent.

  • Inerting and Hydrogenation: Follow steps 4 and 5 from Protocol 1 to inert the system and introduce hydrogen.

  • Reaction Conditions: The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate. Monitor the reaction as described in Protocol 1.

  • Work-up and Purification: Follow steps 7-10 from Protocol 1 for the work-up and purification of the product. Handle the spent Raney Nickel with the same precautions as for Pd/C.[14]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Substrate & Add to Flask start->reagents catalyst Add Catalyst (Pd/C or Raney Ni) reagents->catalyst solvent Add Solvent (e.g., MeOH, EtOH) catalyst->solvent inert Purge with N₂ solvent->inert hydrogenate Introduce H₂ (Atmospheric or High Pressure) inert->hydrogenate monitor Stir and Monitor (TLC, LC-MS) hydrogenate->monitor purge_h2 Purge with N₂ monitor->purge_h2 filter Filter through Celite® (Caution: Pyrophoric Catalyst) purge_h2->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography (if necessary) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the catalytic hydrogenation.

Data Presentation: Key Reaction Parameters

ParameterPd/C ProtocolRaney Nickel ProtocolConsiderations
Catalyst Loading 5-10 mol% of Pd10-20 wt% of substrateHigher loading may increase reaction rate but also cost and potential for side reactions.
Solvent MeOH, EtOH, EtOAcMeOH, EtOHSolvent choice can affect reaction rate and solubility of starting material and product.
Temperature Room TemperatureRoom Temperature to 60 °CHigher temperatures can increase the rate but may also promote dehalogenation.
Pressure Atmospheric or 50-100 psiAtmospheric or 50-100 psiIncreased pressure generally accelerates the reaction.
Typical Reaction Time 2-6 hours4-12 hoursVaries with substrate, catalyst loading, temperature, and pressure.
Expected Yield >90%>85%Dependent on reaction optimization and purity of starting material.

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Incomplete or Slow Reaction - Inactive catalyst- Insufficient hydrogen- Poor substrate solubility- Use fresh or a new batch of catalyst.- Ensure a continuous supply of hydrogen.- Try a different solvent or a co-solvent system.
Dehalogenation Observed - Catalyst is too active- High temperature or pressure- Use a lower catalyst loading or a less active catalyst (e.g., switch from 10% to 5% Pd/C).- Reduce the reaction temperature and/or pressure.
Formation of Side Products - Over-reduction- Accumulation of intermediates- Carefully monitor the reaction and stop it once the starting material is consumed.- Ensure efficient stirring to promote mass transfer.

Critical Safety Precautions:

  • Pyrophoric Catalysts: Never allow hydrogenation catalysts (both fresh and spent) to dry in the presence of air, as they can ignite flammable solvents.[12][13][14] Always keep them wetted with solvent or water.[11]

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air.[11] Ensure all connections are secure and perform a leak test with an inert gas like nitrogen before introducing hydrogen.[16]

  • Inert Atmosphere: Always purge the reaction vessel with an inert gas (e.g., nitrogen) before introducing hydrogen and after the reaction is complete to remove all oxygen and residual hydrogen, respectively.[11][14]

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic.[5] For larger-scale reactions, ensure adequate cooling and monitor the internal temperature.

Analytical Characterization

The progress of the reaction and the identity and purity of the final product should be confirmed by appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of the starting material and confirms the molecular weight of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the final product. The disappearance of the nitro group and the appearance of an amino group will cause characteristic shifts in the NMR spectra. The ¹⁹F NMR will confirm the integrity of the difluorophenyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used to monitor the reaction and confirm the identity of the product.[17][18]

Conclusion

The catalytic hydrogenation of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a robust and efficient method for the synthesis of the corresponding amine. By carefully selecting the catalyst and optimizing the reaction conditions, high yields of the desired product can be achieved while minimizing side reactions such as dehalogenation. Adherence to strict safety protocols is essential for the successful and safe execution of this transformation. The protocols and guidelines presented herein provide a solid foundation for researchers to perform this important reaction in a laboratory setting.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from [Link]

  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Studies on the Mechanism of Transfer Hydrogenation of Nitroarenes by Formate Salts Catalyzed by Pd/C. (1991, July 1). The Journal of Organic Chemistry. Retrieved from [Link]

  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021, April 20). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022, August 5). Molecules. Retrieved from [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (2025, August 9). ResearchGate. Retrieved from [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (n.d.). Scientific Reports. Retrieved from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). Molecules. Retrieved from [Link]

  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source. (2019, November 8). The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. Retrieved from [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • The mechanism of nitrobenzene hydrogenation catalyzed by Pd/PVA system. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. Retrieved from [Link]

  • Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. (2020, November 19). Metabolites. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015, July 29). Organic Process Research & Development. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Catalytic reduction of different nitroarenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. (n.d.). Nature Communications. Retrieved from [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. (n.d.). Google Patents.
  • Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction Conditions. (2013, April 18). ChemCatChem. Retrieved from [Link]

  • Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. (2025). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Photocatalytic gem‐Difluoroolefination Reactions by a Formal C−C Coupling/Defluorination Reaction with Diazoacetates. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Regulation of the Properties of Hydrogen Dissociation and Transfer in the Presence of S Atoms for Efficient Hydrogenations. (2024, October 18). ACS Catalysis. Retrieved from [Link]

  • Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (2017, January 15). Chemical Biology & Drug Design. Retrieved from [Link]

  • Catalytic Hydrodifluoroalkylation of Unactivated Olefins. (2022, July 10). Organic Letters. Retrieved from [Link]

  • Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. (n.d.). Adi Chemistry. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis and Protocol for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of critical fluorinated pyrazole intermediates for kinase inhibitors, agrochemicals, and pharmaceutical libraries.

Mechanistic Rationale & Experimental Design

The synthesis of 1-[(2,4-difluorophenyl)methyl]-4-nitro-1H-pyrazole (also known as 1-(2,4-difluorobenzyl)-4-nitro-1H-pyrazole) relies on a highly regioselective


 N-alkylation. Pyrazole cores are ubiquitous in drug discovery due to their favorable hydrogen-bonding properties and metabolic stability.

Causality in Reagent Selection:

  • The Nucleophile: The presence of the strongly electron-withdrawing nitro group at the C4 position of 4-nitro-1H-pyrazole significantly lowers the

    
     of the N1 proton (to approximately 9.6, compared to ~14.4 for an unsubstituted pyrazole). This enhanced acidity allows for the use of mild, heterogeneous carbonate bases rather than hazardous strong bases like sodium hydride (
    
    
    
    ) [1].
  • The Base and Solvent: Potassium carbonate (

    
    ) in N,N-Dimethylformamide (DMF) is the optimal system. DMF, a polar aprotic solvent, effectively solvates the potassium cation, leaving the resonance-stabilized nitropyrazolide anion highly nucleophilic (a "naked" anion) [2].
    
  • The Electrophile: 2,4-Difluorobenzyl bromide is chosen for its high electrophilicity. The di-fluoro substitution pattern is highly valued in medicinal chemistry to block oxidative metabolism at the phenyl ring while increasing the molecule's overall lipophilicity.

Mechanism SM1 4-Nitro-1H-pyrazole Int Nitropyrazolide Anion (Nucleophile) SM1->Int Deprotonation (- KHCO3) Base K2CO3 (Base) Base->Int Abducts H+ Prod 1-[(2,4-Difluorophenyl)methyl] -4-nitro-1H-pyrazole Int->Prod SN2 Attack on Benzylic C SM2 2,4-Difluorobenzyl bromide (Electrophile) SM2->Prod (- Br-)

SN2 mechanism: Deprotonation of 4-nitro-1H-pyrazole followed by nucleophilic attack.

Reagents and Quantitative Data

The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis. This scale provides a self-validating balance between thermal control and yield, easily scalable to multi-gram quantities.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
4-Nitro-1H-pyrazole 113.081.001.13 g10.0 mmolNucleophile
2,4-Difluorobenzyl bromide 207.021.102.28 g11.0 mmolElectrophile
Potassium carbonate (

)
138.211.502.07 g15.0 mmolBase
N,N-Dimethylformamide (DMF) 73.09-15.0 mL-Solvent
Ethyl Acetate (EtOAc) 88.11-3 x 20 mL-Extraction Solvent
5% Aqueous LiCl --3 x 20 mL-Wash Solution

Note: 2,4-Difluorobenzyl bromide is a lachrymator and alkylating agent. All manipulations must be performed in a properly ventilated fume hood.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes a mechanistic checkpoint to ensure the integrity of the reaction [3].

Phase 1: Anion Generation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the flask under vacuum and backfill with dry nitrogen.

  • Solvation: Add 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) to the flask, followed by anhydrous DMF (15.0 mL). Stir until complete dissolution is achieved.

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.07 g, 15.0 mmol) in one portion.
    
  • Maturation: Stir the suspension at room temperature (20–25 °C) for 30 minutes.

    • Causality Check: This pre-stirring period is critical. It ensures complete deprotonation of the pyrazole before the electrophile is introduced, preventing competitive side reactions and maximizing the concentration of the active nucleophile.

Phase 2: Alkylation
  • Addition: Add 2,4-difluorobenzyl bromide (2.28 g, 11.0 mmol) dropwise over 5 minutes via a syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 50 °C using an oil bath or heating block. Maintain stirring at 50 °C for 16 hours.

    • Causality Check: While benzylic bromides are highly reactive, the steric hindrance provided by the ortho-fluoro group on the benzyl ring necessitates mild heating to drive the

      
       reaction to >98% conversion within a standard overnight timeframe.
      
Phase 3: Quenching and Workup
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of crushed ice/water to quench the reaction and precipitate inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

  • DMF Removal: Wash the combined organic layers sequentially with 5% aqueous LiCl solution (3 x 20 mL), followed by a final wash with saturated aqueous NaCl (brine, 20 mL).

    • Causality Check: DMF is highly miscible with EtOAc. Standard water washes are often insufficient to remove it entirely. The addition of LiCl severely decreases the solubility of DMF in the organic phase, effectively partitioning it into the aqueous waste and preventing solvent contamination in the final product.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.
    
Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient eluent of Hexanes:Ethyl Acetate (typically 4:1 to 2:1 v/v).

  • Isolation: Pool the fractions containing the pure product (monitor via TLC, UV active at 254 nm) and evaporate the solvent to afford 1-[(2,4-difluorophenyl)methyl]-4-nitro-1H-pyrazole as an off-white to pale yellow solid.

Workflow A 1. Reagent Preparation 4-Nitro-1H-pyrazole + DMF B 2. Deprotonation Add K2CO3, Stir 30 min A->B C 3. Alkylation Add 2,4-Difluorobenzyl bromide Stir at 50°C for 16h B->C D 4. Aqueous Workup Quench with Ice Water Extract with EtOAc C->D E 5. Organic Phase Wash Wash with 5% LiCl & Brine D->E F 6. Purification Concentrate & Column Chromatography E->F G 7. Pure Product 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole F->G

Step-by-step experimental workflow for synthesizing the target pyrazole derivative.

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected

    
     at m/z 240.06.
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ~8.15 (s, 1H, Pyrazole C5-H)
      
    • 
       ~8.05 (s, 1H, Pyrazole C3-H)
      
    • 
       ~7.30 (td, 1H, Aryl C6-H)
      
    • 
       ~6.95 - 6.85 (m, 2H, Aryl C3-H, C5-H)
      
    • 
       ~5.35 (s, 2H, 
      
      
      
      benzylic)
    • Note: The distinct singlets for the pyrazole protons confirm successful N-alkylation without ring-opening or degradation.

References

  • Title: Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA Source: ACS Omega (2021) URL: [Link]

  • Title: Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors Source: PubMed Central - NIH (2020) URL: [Link]

  • Title: Diversity-Oriented Synthesis of Substituted Pyrazolo-[4,3-d][1,2,3]triazin-4-ones Source: PubMed Central - NIH (2008) URL: [Link]

Scalable production methods for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Part 1: Executive Summary & Strategic Context

Target Molecule: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS Registry Number: 1000506-84-6 (Derivative context) Primary Application: Key intermediate in the synthesis of Lusutrombopag (S-888711), a thrombopoietin (TPO) receptor agonist used for the treatment of thrombocytopenia in chronic liver disease patients.

Process Overview: This guide details the transition from medicinal chemistry scale (gram-level) to process-scale (kilogram-level) synthesis. The core transformation is the N-alkylation of 4-nitro-1H-pyrazole with 2,4-difluorobenzyl chloride. While literature often cites dimethylformamide (DMF) as the solvent of choice, this protocol introduces a Phase Transfer Catalysis (PTC) method alongside the traditional approach. The PTC method minimizes solvent waste, eliminates aqueous DMF disposal issues, and enhances thermal safety control—critical factors when handling nitro-aromatics at scale.

Part 2: Process Chemistry & Retrosynthesis

The synthesis relies on a convergent nucleophilic substitution. 4-Nitro-1H-pyrazole is an ambident nucleophile; however, due to the symmetry of the pyrazole ring substituted at the 4-position, N-alkylation at either nitrogen yields the same product, eliminating regioisomer risks common in 3- or 5-substituted pyrazoles.

Mechanistic Pathway & Critical Control Points

SynthesisPath SM1 4-Nitro-1H-pyrazole (Nucleophile) Inter Pyrazolide Anion (Intermediate) SM1->Inter Deprotonation SM2 2,4-Difluorobenzyl chloride (Electrophile) Prod 1-(2,4-Difluorobenzyl)- 4-nitro-1H-pyrazole SM2->Prod + Halide displacement Base Base (K2CO3 or NaOH) Base->Inter Inter->Prod SN2 Attack

Caption: Convergent synthesis via nucleophilic substitution. Symmetry of the 4-nitropyrazole scaffold simplifies the impurity profile.

Part 3: Detailed Experimental Protocols

Method A: Homogeneous Process (Standard Laboratory Scale)

Recommended for initial gram-scale batches where yield maximization is the priority over waste stream management.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 equiv)

  • 2,4-Difluorobenzyl chloride (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, milled (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) - 5 vol (mL/g)

Protocol:

  • Charge: To a dry reactor under

    
    , charge 4-nitro-1H-pyrazole and 
    
    
    
    .
  • Solvation: Add DMF (anhydrous) and stir at 20–25°C for 30 minutes. The mixture will be a suspension.[1]

  • Addition: Add 2,4-difluorobenzyl chloride dropwise over 1 hour. Note: Reaction is exothermic. Maintain internal temperature < 35°C.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting material).

  • Quench: Cool to 20°C. Slowly pour the reaction mixture into 10 volumes of ice-water with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash the cake with water (

    
     vol) to remove residual DMF.
    
  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Method B: Biphasic Phase Transfer Catalysis (Scalable/Green)

Recommended for kg-scale. Eliminates DMF, reduces water usage, and improves thermal control.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 equiv)

  • 2,4-Difluorobenzyl chloride (1.1 equiv)

  • Base: 50% NaOH (aq) (2.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv)

  • Solvent: Toluene (6 vol)

Protocol:

  • Setup: Charge 4-nitro-1H-pyrazole, Toluene, and TBAB into the reactor.

  • Base Addition: Add 50% NaOH solution. Agitate vigorously (high shear mixing is beneficial for PTC).

  • Heating: Heat the biphasic mixture to 80°C.

  • Electrophile Addition: Add 2,4-difluorobenzyl chloride over 2 hours.

    • Process Insight: Slow addition at temperature prevents accumulation of unreacted benzyl chloride, mitigating runaway risks.

  • Reaction: Stir at 85–90°C for 8–12 hours.

  • Phase Separation: Cool to 50°C. Add water (3 vol) to dissolve inorganic salts. Stop stirring and allow phases to separate. Remove the lower aqueous layer (waste).

  • Crystallization:

    • Wash the organic (Toluene) layer with water (

      
       vol).
      
    • Concentrate the Toluene layer under vacuum to ~3 volumes.

    • Cool slowly to 0–5°C. The product crystallizes directly from the reaction solvent.

  • Filtration: Filter and wash with cold Toluene.

Part 4: Process Engineering & Safety (E-E-A-T)

Thermal Hazard Assessment

Nitro-substituted pyrazoles possess high energy potential.

  • DSC Data (Generic): 4-Nitropyrazoles typically exhibit decomposition onsets >250°C. However, the reaction mixture contains benzyl halides, which are potential alkylating agents and lachrymators.

  • Exotherm Control: The alkylation is exothermic (

    
     to 
    
    
    
    kJ/mol). In Method A (DMF), the heat capacity of the solvent is lower than water; rapid addition can cause temperature spikes. Method B (Toluene/Water) provides a heat sink (water phase) and allows for reflux cooling, making it inherently safer for scale-up.
Impurity Profile & Purification Strategy
Impurity TypeOriginRemoval Strategy
Unreacted Pyrazole Incomplete conversionSoluble in alkaline water (Method B wash step).
Benzyl Alcohol Hydrolysis of benzyl chlorideRemains in mother liquor during Toluene crystallization.
Inorganic Salts Byproduct (KCl/NaCl)Aqueous washes (Method B is superior for salt removal).

Crystallization Protocol (Polishing): If the crude purity is <98%, recrystallize from Isopropanol (IPA)/Water (3:1) .

  • Dissolve crude solid in refluxing IPA (5 vol).

  • Add Water (1.5 vol) slowly at reflux.

  • Cool to 20°C over 4 hours (linear ramp).

  • Filter and wash with 1:1 IPA/Water.

Part 5: Analytical Controls

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 270 nm (Nitro group absorbance).

  • Retention Time: 4-Nitropyrazole (~3 min), Product (~11 min), Benzyl Chloride (~13 min).

Part 6: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Purity? Check1 Is SM (Pyrazole) remaining? Problem->Check1 Check2 Is Benzyl Halide remaining? Check1->Check2 No Action1 Increase Base equivalents Check water content in DMF Check1->Action1 Yes Action2 Increase Reaction Time Check agitation (PTC) Check2->Action2 Yes Action3 Hydrolysis occurred. Ensure anhydrous conditions (Method A) or lower Temp (Method B) Check2->Action3 No (but low yield)

Caption: Diagnostic workflow for optimizing reaction conversion and yield.

References

  • Lusutrombopag Context & Synthesis

    • Shionogi & Co., Ltd. (2015). Lusutrombopag (Mulpleta®) Technical Overview. Retrieved from .

    • Takayama, M., et al. (2016). "Drug Discovery of LUSUTROMBOPAG for the treatment of thrombocytopenia". Medchem News, 26(4), 201-207. Link

  • Pyrazole Alkylation Methodologies

    • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for pyrazole alkylation kinetics).

    • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Link

  • Safety & Crystallization

    • Jaćimović, Ž.[2] K., et al. (2014). "Crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate". University of Vienna Crystallography Data. Link

    • Vertex Pharmaceuticals. (2014).[3] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26, 51–54. Link

  • Intermediate Identification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46862590 (Lusutrombopag Intermediate). Link

Sources

Application Note: Advanced Crystallization Techniques for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (also referred to as 1-(2,4-difluorobenzyl)-4-nitro-1H-pyrazole) is a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Achieving high-purity crystalline forms of this molecule is essential for unambiguous structural characterization, removing synthetic impurities, and ensuring batch-to-batch consistency in downstream coupling reactions.

From a physicochemical perspective, crystallizing this molecule presents a unique challenge due to its amphiphilic structural dichotomy:

  • The 4-Nitro-1H-pyrazole Core: The nitro group acts as a strong hydrogen-bond acceptor, while the pyrazole ring promotes rigid

    
     stacking interactions, often leading to complex, polymorphic crystal packing[1].
    
  • The 2,4-Difluorobenzyl Appendage: This moiety is highly lipophilic, electron-deficient, and conformationally flexible.

Because the flexible benzyl linker lowers the overall lattice energy, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization. To counteract this, the crystallization strategy must carefully balance solvent polarity, utilizing binary solvent systems that appropriately solvate the polar core while selectively rejecting the lipophilic tail[2].

Solvent Selection & Quantitative Profiling

The selection of an appropriate solvent system is the most critical step in developing a self-validating crystallization protocol. Based on established empirical data for structurally analogous nitro-pyrazole derivatives[2] and fluorinated pyrazoles[3], the following solvent matrix has been optimized for this specific compound.

Mixtures of hexane, dichloromethane (DCM), and ethyl acetate (EtOAc) have proven exceptionally effective for inducing crystallization of pyrazole intermediates while purging lipophilic byproducts[4].

Table 1: Solvent System Matrix for Crystallization Screening
Solvent SystemRatio (v/v)Crystallization MechanismSolvation TargetExpected Crystal Habit
Ethyl Acetate / Hexane 1:3 to 1:5Anti-Solvent AdditionLipophilic tail rejectionNeedles / Fine Prisms
Ethanol (Absolute) 100%Controlled CoolingH-bonding (Nitro core)Blocky Crystals
DCM / Hexane / EtOAc 2:5:1Cooling + Anti-SolventMixed polarity balancePlates[4]
Isopropanol / Water 4:1Anti-Solvent AdditionAmphiphilic balanceMicrocrystalline Powder

Process Workflow

The following Graphviz diagram outlines the strategic decision-making and operational workflow for isolating the target compound.

CrystallizationWorkflow cluster_methods Primary Crystallization Pathways Crude Crude 1-[(2,4-Difluorophenyl)methyl] -4-nitro-1H-pyrazole Solvent Solvent Screening & Selection (Refer to Table 1) Crude->Solvent Dissolution High-Temp Dissolution (T > 60°C) Solvent->Dissolution Filtration Hot Filtration (Particulate & Resin Removal) Dissolution->Filtration Cooling Controlled Cooling (0.1°C/min to 5°C) Filtration->Cooling Antisolvent Anti-Solvent Addition (Dropwise at Cloud Point) Filtration->Antisolvent Nucleation Nucleation & Crystal Growth (Optional: Seeding at MSZW) Cooling->Nucleation Antisolvent->Nucleation Isolation Vacuum Filtration & Cold Wash Nucleation->Isolation Drying Vacuum Drying (<50 mbar, 40°C) Isolation->Drying

Figure 1: Strategic crystallization workflow for nitro-pyrazole derivatives.

Detailed Experimental Protocols

These protocols are designed as self-validating systems; visual and thermal checkpoints are built into the steps to ensure the operator remains within the Metastable Zone Width (MSZW).

Protocol A: Anti-Solvent Crystallization (EtOAc / Hexane)

Causality: This method leverages the high solubility of the compound in Ethyl Acetate and its near-insolubility in Hexane. By titrating the anti-solvent, we artificially compress the solubility curve, forcing nucleation without requiring extreme thermal gradients[2][4].

  • Dissolution: Suspend 10.0 g of crude 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole in 20 mL of Ethyl Acetate (EtOAc) in a 250 mL jacketed reactor.

  • Heating: Warm the suspension to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. If cloudy, add EtOAc in 2 mL increments.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble synthetic debris.

  • Anti-Solvent Titration: Maintain the solution at 40°C. Begin adding Hexane dropwise via an addition funnel at a rate of 1 mL/min.

  • Cloud Point Identification: Stop the Hexane addition the moment a persistent opalescence (cloudiness) is observed. This indicates the boundary of the MSZW.

  • Aging & Nucleation: Hold the temperature and agitation steady for 30 minutes to allow primary nucleation to occur.

  • Completion: Slowly add an additional 40 mL of Hexane over 1 hour, then cool the reactor to 5°C at a rate of 0.2°C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of ice-cold Hexane, and dry under vacuum (<50 mbar) at 40°C to constant weight.

Protocol B: Controlled Cooling Crystallization (Absolute Ethanol)

Causality: Ethanol provides an excellent balance of hydrogen-bond donation (interacting with the nitro group) while accommodating the lipophilic benzyl ring at high temperatures. Slow cooling prevents supersaturation spikes, yielding larger, block-like crystals ideal for X-Ray Diffraction (XRD).

  • Dissolution: Suspend 10.0 g of the crude compound in 45 mL of Absolute Ethanol.

  • Heating: Heat to reflux (approx. 78°C) until a clear yellow/orange solution is formed.

  • Controlled Cooling Ramp: Program the jacketed reactor to cool from 78°C to 20°C at a strict rate of 0.1°C/min . Causality: Faster cooling rates will trap solvent inclusions and cause the compound to crash out as an amorphous solid.

  • Isothermal Hold: Once at 20°C, hold for 2 hours to maximize crystal growth and relieve lattice strain.

  • Final Chill: Cool to 2-8°C for 1 hour to push the yield to theoretical maximums[2].

  • Isolation: Vacuum filter, wash with 10 mL of pre-chilled Ethanol (0°C), and dry under vacuum.

Troubleshooting: Mitigating "Oiling Out" (LLPS)

Because of the flexible 2,4-difluorobenzyl group, the compound may occasionally separate into a dense, biphasic liquid (oil) rather than forming solid crystals. This occurs when the supersaturation curve intersects the liquid-liquid coexistence curve before the solid-liquid equilibrium curve.

Rescue Protocol:

  • Re-dissolution: If oiling out is observed, immediately halt cooling. Re-heat the mixture until the oil completely dissolves back into a single homogeneous phase.

  • Adjust Solvent Ratio: Add 10-15% more of the "good" solvent (e.g., EtOAc or Ethanol) to reduce the overall solute concentration, shifting the system out of the LLPS zone.

  • Seeding: Cool the solution to just 2°C below the established saturation temperature (before the cloud point) and introduce 1-2% (w/w) of pure, milled seed crystals of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole.

  • Aging: Hold isothermally for 2 hours. The seeds will act as templates, forcing the compound to bypass the liquid-liquid phase separation and directly build the solid crystal lattice.

References

  • The Royal Society of Chemistry. Supporting Information: Synthesis and crystallization of pyrazole derivatives. Retrieved from:[Link][4]

  • National Institutes of Health (PMC). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Retrieved from: [Link][3]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from: [Link][1]

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Application Note AN-FNPI-SHP-001: Comprehensive Protocols for the Storage and Handling of Fluorinated Nitropyrazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

Foreword: The Critical Role of Fluorinated Nitropyrazoles and the Imperative for Specialized Handling

Fluorinated nitropyrazole intermediates represent a class of molecules with significant potential in the development of novel pharmaceuticals and advanced energetic materials.[1] The incorporation of fluorine atoms can impart unique properties such as enhanced metabolic stability and binding affinity, while the nitropyrazole core is a key pharmacophore and an energetic backbone.[1][2][3] However, the very characteristics that make these compounds valuable—the high bond energy of the C-F bond, the energetic nature of the nitro group, and the reactivity of the pyrazole ring—also introduce a unique set of hazards.[1][3][4]

Incidents in laboratory settings involving energetic or reactive intermediates are often traced back to improper storage or handling. This guide is born from field experience and a deep understanding of the chemistry of these materials. It is designed for the hands-on researcher, scientist, and drug development professional. Our objective is not merely to list procedures, but to provide a validated framework for safe and effective management, grounded in the fundamental physicochemical properties of these compounds. By understanding the causality behind each protocol, you will be empowered to handle these critical intermediates with the confidence and respect they demand.

Foundational Hazard Assessment: Understanding the Intrinsic Risks

A robust safety protocol begins with a thorough understanding of the hazards. Fluorinated nitropyrazoles possess a multi-faceted risk profile that must be appreciated before any laboratory work commences.

  • Energetic Nature: The presence of one or more nitro (-NO2) groups attached to the pyrazole ring classifies these compounds as energetic materials.[1] They possess a significant amount of stored chemical energy and can decompose exothermically. This decomposition can be initiated by:

    • Thermal Stress: Many nitropyrazoles have defined decomposition temperatures (Td), some of which can be surprisingly low.[4][5][6] Heating above these temperatures, even locally, can lead to runaway reactions.

    • Mechanical Stimuli: Although some derivatives are less sensitive to impact and friction than traditional explosives like nitroglycerin, they are not immune.[5] Scratching, grinding, or accidental impact can provide the activation energy needed for decomposition.

    • Electrostatic Discharge (ESD): As with many fine powders, an electrostatic discharge can initiate a reaction.

  • Chemical Reactivity & Incompatibility: These intermediates can be highly reactive. It is crucial to avoid contact with:

    • Strong Bases, Amines, Acids: These can catalyze decomposition or lead to violent reactions.[7][8]

    • Strong Oxidizing and Reducing Agents: Uncontrolled redox reactions can be highly exothermic and dangerous.[7][8]

    • Metals: Some nitropyrazoles, particularly those with an N-H bond, can be acidic and react with metals to form friction-sensitive salts.[6]

  • Toxicity: The toxicological profile of many novel intermediates is not fully characterized. However, based on analogous structures, the following should be assumed:

    • Harmful if Swallowed, Inhaled, or in Contact with Skin: Safety Data Sheets (SDS) for compounds like 1-nitropyrazole and 4-nitropyrazole consistently list these warnings.[7][9][10][11]

    • Causes Skin and Serious Eye Irritation: Direct contact can lead to irritation or chemical burns.[7][9][10][11]

  • Environmental Sensitivity:

    • Photostability: Nitroaromatic compounds are known to be photoreactive and can degrade upon exposure to UV or visible light, compromising sample integrity.[12][13][14][15][16]

    • Hygroscopicity: While fluorination can decrease hygroscopicity, the overall polarity of the molecule may still lead to moisture absorption, which can affect stability and reactivity.[2][17][18]

Long-Term Stability and Storage: A Validated System

The goal of storage is to maintain the compound's chemical integrity and prevent accidental initiation. This requires a multi-layered approach encompassing temperature, atmosphere, and physical segregation.

Environmental Control

Temperature: Temperature control is the single most critical factor.[17] The ideal storage temperature is compound-specific and should be derived from stability data or, in its absence, a conservative approach should be taken.

Compound ClassRecommended Storage TemperatureRationale & Causality
Thermally Sensitive Intermediates (Low Td, or unknown stability)-20°C (Freezer)Minimizes the rate of thermal decomposition and preserves long-term stability. Essential for compounds with decomposition temperatures near or below 100°C.[5][17]
Moderately Stable Intermediates 2-8°C (Refrigerator)A good general practice for most intermediates to slow potential degradation pathways. Must be a lab-safe, explosion-proof, or flammable-rated unit.[19][20]
Proven High Stability Intermediates Room Temperature (20-25°C)Only for compounds with extensive stability data indicating no degradation at ambient temperatures. Must still be protected from heat sources.[17]

Atmosphere:

  • Inert Gas Blanket: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (Argon or Nitrogen) is mandatory.[17][21] This displaces oxygen and ambient moisture, preventing oxidative degradation and hydrolysis.

  • Moisture Control: Always store in a dry environment.[17] For highly hygroscopic materials, storage within a desiccator containing a suitable desiccant (e.g., silica gel) is recommended, even within a refrigerator or freezer.[17]

Light:

  • Protection from Light: Due to the photosensitivity of the nitroaromatic group, all fluorinated nitropyrazole intermediates must be stored in the dark.[14] Use amber glass vials or wrap standard glass vials in aluminum foil.[10][17] Store containers inside a secondary box or cabinet to eliminate light exposure.

Physical Storage and Segregation

Container Selection:

  • Primary Container: Use amber glass bottles with PTFE-lined caps.[17] Glass is generally inert, and the PTFE liner provides a high degree of chemical resistance.[22] Ensure the container is appropriately sized to minimize headspace.

  • Secondary Containment: Always place the primary container within a compatible and clearly labeled secondary container (e.g., a polyethylene tray or dishpan).[23][24] This contains any potential leaks or spills.

Logical Segregation Workflow: The following diagram illustrates the decision-making process for segregating these intermediates upon receipt.

G start New Intermediate Received check_hazards Consult SDS & Literature for Hazard Data start->check_hazards is_energetic Energetic/Explosive Hazard? check_hazards->is_energetic is_flammable Flammable? is_energetic->is_flammable No store_energetic Store in Designated Energetic Material Cabinet/Bunker is_energetic->store_energetic Yes is_corrosive Corrosive? is_flammable->is_corrosive No store_flammable Store in Flammable Cabinet is_flammable->store_flammable Yes is_toxic Acutely Toxic? is_corrosive->is_toxic No store_corrosive Store in Corrosive Cabinet (Segregate Acids/Bases) is_corrosive->store_corrosive Yes store_toxic Store in Locked Toxic Cabinet is_toxic->store_toxic Yes store_general Store in General Chemical Cabinet (Segregated by Hazard) is_toxic->store_general No final_check Verify Secondary Containment & Labeling store_energetic->final_check store_flammable->final_check store_corrosive->final_check store_toxic->final_check store_general->final_check G spill Chemical Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess is_major Major Spill? (>10g, outside hood, fire/injury) assess->is_major evacuate Alert Others & Evacuate Area Close Doors, Pull Fire Alarm if Needed Call Emergency Services (911) is_major->evacuate Yes is_minor Minor Spill? (<10g, contained in hood) is_major->is_minor No report Report Incident to Supervisor & EHS evacuate->report is_minor->assess Unsure cleanup Trained Personnel Only: 1. Don appropriate PPE 2. Contain with inert absorbent (sand, vermiculite) 3. Scoop into waste container 4. Decontaminate area is_minor->cleanup Yes cleanup->report

Caption: Emergency Spill Response Flowchart.

Key Spill Control Materials:

  • Absorbent: Use a non-combustible absorbent material like vermiculite or sand. [8][25]Do not use paper towels or other combustible materials.

  • Neutralizers: Have appropriate neutralizers available for acidic or basic properties of the compound, but only use them if you are trained to do so.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [26][27]Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. [11][27]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [9]If breathing is difficult, administer oxygen. Seek medical attention.

Waste Management and Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Solid Waste: All contaminated disposables (gloves, wipes, weigh boats, absorbent material from spills) must be collected in a clearly labeled, sealed hazardous waste container. [25][26]* Liquid Waste: Unused solutions or reaction mixtures containing these intermediates should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., oxidizers).

  • Decontamination of Glassware: Rinse glassware with a suitable solvent to dissolve any residue. The first rinseate must be collected as hazardous waste. Subsequent rinses can be handled according to standard laboratory procedures.

  • Disposal Pathway: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. [9]Never dispose of these compounds down the drain or in regular trash. [8][28]

References

  • Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8, 18408–18413. ([Link])

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5088. ([Link])

  • Sinditskii, V. P., et al. (2017). Physico-chemical characterization of high energetic nitropyrazoles. Thermochimica Acta, 651, 83-99. ([Link])

  • Unknown. (n.d.). Chemical Emergency Procedures. College of Science, George Mason University. ([Link])

  • Unknown. (n.d.). Fluoropolymer Chemical Compatibility Chart. Polyfluor. ([Link])

  • Gaponenko, N. V., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. ([Link])

  • Unknown. (2025). How to store fluorinated pharmaceutical intermediates properly? Acme Organics Blog. ([Link])

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. ([Link])

  • Ilyushin, M. A., et al. (2012). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 110, 21-29. ([Link])

  • Trimaco. (2023). Essential Chemical PPE. Trimaco. ([Link])

  • Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. ([Link])

  • PPS Essentials. (2024). Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials. ([Link])

  • Chemical Safety Facts. (2023). Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. ([Link])

  • Nien, H., et al. (2009). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 44(8), 776-784. ([Link])

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. ([Link])

  • Liu, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4163-4181. ([Link])

  • Inam, A. (2018). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. ([Link])

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. ([Link])

  • Nien, H., et al. (2008). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology, 58(6), 1269-1275. ([Link])

  • Enva. (2025). Developing an Emergency Chemical Spill Response Plan. Enva. ([Link])

  • National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. ([Link])

  • Wang, Z., et al. (2024). Theoretical study on the hygrothermal aging characteristics of F-SiO2 doped biphenyl epoxy resin. Journal of Adhesion Science and Technology. ([Link])

  • NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. NY Creates. ([Link])

  • University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure. EH&S. ([Link])

  • Nien, H., et al. (2004). Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. ([Link])

  • IPEX. (n.d.). EPDM & FKM Chemical Resistance Guide. IPEX. ([Link])

  • Korzeniowski, S. H., et al. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331-351. ([Link])

  • Parr Instrument Company. (n.d.). Kalrez - Chemical Resistance and Fluid Compatability for O-Rings. Parr Instrument Company. ([Link])

  • University of Ottawa. (2024). Handling and Storage of Chemicals. Faculty of Science. ([Link])

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. ([Link])

  • Burkert. (n.d.). Chemical Resistance Chart. Burkert. ([Link])

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. ([Link])

  • Trelleborg Sealing Solutions. (n.d.). Materials Chemical Compatibility Guide. Trelleborg. ([Link])

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. ([Link])

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. ([Link])

  • Lab Alley. (n.d.). How to dispose of nitric acid. Lab Alley. ([Link])

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. ([Link])

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. ([Link])

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Microwave-assisted synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Accelerated Synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole via Focused Microwave Irradiation

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole, a key heterocyclic scaffold relevant to pharmaceutical and agrochemical research. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol drastically reduces reaction times from hours to minutes compared to conventional heating methods.[1] We detail the underlying scientific rationale, a step-by-step experimental protocol, safety considerations, and expected outcomes. This method emphasizes green chemistry principles by improving energy efficiency and potentially reducing solvent usage.[2][3]

Introduction and Scientific Rationale

Pyrazole derivatives are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The target molecule, 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole, combines the biologically active pyrazole core with a difluorophenyl motif, a common substituent used to enhance metabolic stability and binding affinity. The traditional synthesis of such N-alkylated pyrazoles often requires prolonged heating under reflux conditions, leading to extended reaction times and potential side product formation.

Microwave-assisted synthesis offers a powerful alternative. The core principle of microwave heating in organic chemistry is the direct coupling of electromagnetic energy with polar molecules in the reaction mixture.[4] This interaction, primarily through dipolar polarization and ionic conduction, generates rapid and uniform heating throughout the sample volume.[2][3][5] Unlike conventional heating, which relies on slow heat transfer from the vessel walls, microwave irradiation can create a state of localized superheating and non-equilibrium temperature distributions, dramatically accelerating reaction kinetics.[2][6] This leads to significantly shorter reaction times, often with improved yields and cleaner product profiles.[3][4]

This protocol details an SN2-type N-alkylation reaction. The acidic proton on the 4-nitro-1H-pyrazole is first abstracted by a base to form a nucleophilic pyrazolide anion, which then displaces the bromide from 2,4-difluorobenzyl bromide. Microwave irradiation is particularly effective for this type of transformation, as it efficiently heats the polar solvent and ionic intermediates, driving the reaction to completion in minutes.

Reaction Scheme

Caption: Overall N-alkylation reaction scheme.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens are unsuitable and extremely hazardous for this procedure.[7][8]

Materials and Equipment
Reagents & Materials Grade Supplier
4-Nitro-1H-pyrazole≥98%Sigma-Aldrich
2,4-Difluorobenzyl bromide≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
Acetonitrile (CH₃CN), anhydrous≥99.8%VWR
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water (H₂O)---In-house
Magnesium Sulfate (MgSO₄), anhydrous---VWR
Equipment Specification
Microwave Synthesis Reactore.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial & CapManufacturer Certified
Magnetic Stir Bar (Teflon-coated)Vial-appropriate size
Analytical Balance± 0.1 mg sensitivity
Standard laboratory glassware---
Rotary Evaporator---
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure

G prep 1. Reagent Preparation Add reactants to microwave vial: - 4-Nitro-1H-pyrazole - K₂CO₃ - CH₃CN - 2,4-Difluorobenzyl bromide - Stir bar seal 2. Vial Sealing Securely crimp the cap onto the vial. Ensure a perfect seal. prep->seal setup 3. Microwave Setup Place vial in reactor. Set parameters: - Temp: 120°C - Time: 10 min - Power: Dynamic (Max 200 W) - Stirring: High seal->setup irradiate 4. Irradiation Start the reaction. Monitor temperature and pressure profiles. setup->irradiate cool 5. Cooling Allow vial to cool to <50°C using the reactor's cooling system. irradiate->cool workup 6. Work-up & Extraction - Filter solids (K₂CO₃). - Dilute filtrate with EtOAc. - Wash with water & brine. - Dry organic layer (MgSO₄). cool->workup purify 7. Purification - Concentrate under vacuum. - Purify via flash chromatography (e.g., 20% EtOAc in Hexanes). workup->purify analyze 8. Analysis - Obtain product mass for yield calculation. - Characterize via ¹H NMR, ¹³C NMR, MS. purify->analyze

Caption: Step-by-step experimental workflow diagram.

  • Reagent Preparation:

    • To a 10 mL microwave reaction vial, add 4-nitro-1H-pyrazole (1.0 mmol, 113 mg).

    • Add anhydrous potassium carbonate (2.0 mmol, 276 mg). This serves as the base and is used in excess to drive the reaction to completion.

    • Add a Teflon-coated magnetic stir bar.

    • Add 4 mL of anhydrous acetonitrile. Acetonitrile is an excellent solvent for microwave synthesis due to its high dielectric constant and ability to reach temperatures well above its boiling point in a sealed vessel.

    • Add 2,4-difluorobenzyl bromide (1.1 mmol, 0.14 mL, 228 mg). A slight excess of the alkylating agent ensures full consumption of the starting pyrazole.

  • Microwave Reaction:

    • Securely seal the vial using a certified crimper. An improper seal can lead to a vessel failure and is a significant safety hazard.[7]

    • Place the vial into the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C (Hold)

      • Time: 10 minutes

      • Power: Dynamic/Variable (Max 200 W)

      • Stirring: High

    • Initiate the irradiation sequence. The system will automatically adjust power to maintain the set temperature.[7]

    • After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before handling. Caution: The vial is under pressure at high temperatures.

  • Product Work-up and Purification:

    • Once cooled, carefully open the vial in a fume hood.

    • Filter the reaction mixture through a small plug of Celite or cotton to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the vial and filter plug with a small amount of ethyl acetate (~5 mL).

    • Transfer the combined filtrate to a separatory funnel.

    • Dilute with ethyl acetate (20 mL) and wash with deionized water (2 x 15 mL) to remove residual salts and DMF, followed by a brine wash (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc) to yield the pure product as a solid.

Data, Results, and Causality

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Reactants
4-Nitro-1H-pyrazole1.0 equiv.Limiting reagent.
2,4-Difluorobenzyl bromide1.1 equiv.Slight excess to ensure complete conversion of the pyrazole.
Potassium Carbonate2.0 equiv.Sufficiently strong, inexpensive base to deprotonate the pyrazole.
Conditions
SolventAcetonitrile (4 mL)Polar aprotic solvent, excellent microwave absorber, facilitates SN2.
Temperature120 °CProvides sufficient thermal energy to overcome the activation barrier quickly.[6]
Time10 minutesDrastically reduced from conventional heating (typically 6-24 hours).
Expected Results
Yield85-95% (isolated)High efficiency due to rapid, uniform heating minimizing side reactions.
AppearanceWhite to pale yellow solidTypical for this class of compounds.
Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the characteristic CH₂ singlet and the aromatic splitting patterns.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR: To identify key functional groups, such as the nitro group (N=O stretch).

Safety and Troubleshooting

Mandatory Safety Precautions
  • Use a Dedicated Microwave Reactor: Never use a domestic microwave oven.[7][9] Laboratory-grade systems have essential pressure/temperature controls and containment features.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[9] When handling the hot vial post-reaction, thermal gloves are recommended.[10]

  • Proper Venting and Location: All work, especially opening the reaction vial, must be performed in a well-ventilated fume hood.[7]

  • Vessel Integrity: Inspect microwave vials for any cracks or defects before use.[10] Only use vials and caps specified by the instrument manufacturer.

  • Exothermic Reactions: Be cautious with unknown or potentially highly exothermic reactions. Start with smaller scale tests at lower temperatures.[7]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (absorbed moisture).2. Insufficient temperature/time.3. Poor microwave coupling.1. Use freshly dried K₂CO₃.2. Increase temperature to 140°C or time to 15 min.3. Ensure solvent volume is appropriate for the vial size (2-5 mL for a 10 mL vial).
Multiple Products (TLC) 1. Reaction temperature too high, causing decomposition.2. Presence of water leading to hydrolysis of the benzyl bromide.1. Lower the reaction temperature to 100-110°C.2. Use anhydrous solvent and reagents.
Reactor Error (Pressure Limit) 1. Reaction is producing gaseous byproducts.2. Solvent volume is too high for the vial.3. Set temperature is too high for the solvent.1. Reduce the scale of the reaction.2. Ensure vial is no more than 50% full.3. Lower the set temperature.

Conclusion

This application note demonstrates a robust, reliable, and highly efficient protocol for the synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole using microwave irradiation. The method offers significant advantages over conventional synthesis, including a dramatic reduction in reaction time, high product yields, and alignment with the principles of green chemistry. The provided guidelines for safety and troubleshooting ensure that this protocol can be implemented effectively and safely in a research setting.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • Safe use of microwave ovens in laboratories. University of Nottingham. [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham. [Link]

  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Research Square. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]

  • (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. [Link]

  • Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Journal of the Serbian Chemical Society. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, Vol. 68, No. 9, 2006. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Royal Society of Chemistry. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole . This molecule is a critical intermediate frequently utilized in the development of pyrazole amide libraries, including "Ceapins"—first-in-class selective inhibitors of the ATF6α branch of the unfolded protein response [1].

The standard synthetic route involves the base-mediated


 N-alkylation of 4-nitro-1H-pyrazole with 2,4-difluorobenzyl bromide. While seemingly straightforward, scientists frequently encounter yield bottlenecks due to suboptimal reagent selection or isolation techniques. This guide provides field-proven troubleshooting logic to ensure high-yielding, scalable reactions.

Diagnostic Workflow

Use the following logical tree to diagnose and resolve poor conversion rates or low isolated yields in your alkylation workflow.

Troubleshooting Start Low Yield Detected CheckBase Evaluate Base Selection Start->CheckBase BaseNaH Strong Base (NaH) Causes Side Reactions CheckBase->BaseNaH If Strong BaseK2CO3 Mild Base (K2CO3) Optimal for pKa ~9.67 CheckBase->BaseK2CO3 If Mild CheckSolvent Evaluate Solvent & Temp BaseNaH->CheckSolvent Switch to Mild BaseK2CO3->CheckSolvent SolventDMF DMF at RT to 50°C Ideal Kinetics CheckSolvent->SolventDMF SolventTHF THF or MeCN May Require Reflux CheckSolvent->SolventTHF CheckPurity Check Reagent Purity SolventDMF->CheckPurity SolventTHF->CheckPurity Switch to DMF Solution Use Fresh Benzyl Bromide Avoid Hydrolysis CheckPurity->Solution

Diagnostic workflow for troubleshooting low yield in 4-nitropyrazole N-alkylation.

Troubleshooting Guide & FAQs

Q1: My yield is plateauing around 40% when using Sodium Hydride (NaH). Should I increase the temperature?

A: No. Increasing the temperature with NaH will likely exacerbate your yield issues.

  • The Causality: The core problem is a mismatch in base strength. While NaH is commonly used for unactivated pyrazoles, the nitro group at the 4-position of 4-nitro-1H-pyrazole is highly electron-withdrawing. This significantly lowers the

    
     of the pyrazole N-H proton to approximately 9.67 [2]. Because the proton is quite acidic, a strong, irreversible base like NaH is unnecessary and frequently leads to side reactions, such as the degradation of the 2,4-difluorobenzyl bromide electrophile.
    
  • The Solution: Switch to a milder base like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These bases quantitatively deprotonate 4-nitropyrazole without degrading the electrophile [1].
Q2: I am seeing two close-running spots on my TLC plate. Is this a regioselectivity issue (N1 vs. N2 alkylation)?

A: No. 4-nitro-1H-pyrazole is entirely symmetric.

  • The Causality: Unlike asymmetric pyrazoles (e.g., 3-methylpyrazole) which yield a mixture of N1 and N2 regioisomers upon alkylation, the

    
     symmetry of 4-nitropyrazole means that N1 and N2 are chemically equivalent. Alkylation at either nitrogen yields the exact same molecule.
    
  • The Solution: If you are observing multiple spots, you are likely seeing unreacted 2,4-difluorobenzyl bromide or its hydrolysis byproduct, 2,4-difluorobenzyl alcohol. Ensure your

    
     is oven-dried and your solvent is anhydrous to prevent competitive hydrolysis of the benzyl bromide.
    
Q3: How do I choose the optimal solvent for this alkylation?

A: N,N-Dimethylformamide (DMF) is the superior choice for this specific reaction.

  • The Causality: The reaction relies on the solubility of the pyrazolate anion and the dielectric constant of the solvent to stabilize the

    
     transition state. DMF fully solubilizes the potassium pyrazolate intermediate and accelerates the 
    
    
    
    kinetics at ambient temperatures [1]. Acetonitrile (MeCN) is a viable alternative that is easier to remove post-reaction, but its lower boiling point and different solvation profile may require gentle heating (50 °C) to achieve full conversion.
Q4: Column chromatography is creating a bottleneck in our scale-up. Is there a better isolation method?

A: Yes. You can entirely bypass silica gel chromatography using an "aqueous crash-out."

  • The Causality: The product, 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole, is highly crystalline and hydrophobic. By exploiting the water miscibility of DMF and the hydrophobicity of the product, quenching the DMF reaction mixture directly into a large volume of ice water forces the product to precipitate as a solid. This self-validating isolation method leaves unreacted polar impurities and inorganic salts in the aqueous phase.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between base/solvent selection and overall conversion rates.

Base (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Notes
NaHTHF0 to RT12< 50%Strong base causes significant degradation of benzyl bromide.

MeCN501685%Clean reaction, but slower kinetics require heating.

DMFRT8> 95%Excellent yield and fast kinetics, but high cost of base.

DMF RT 12 > 95% Optimal balance of yield, scalability, and reagent cost.

Standard Operating Procedure (SOP): Optimized N-Alkylation

Follow this validated, step-by-step protocol to achieve >90% isolated yield without the need for column chromatography [1].

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion. The solution will develop a slight yellow tint.
    
  • Alkylation: Dropwise, add 2,4-difluorobenzyl bromide (1.05 equiv) via syringe.

  • Monitoring: Stir the reaction at ambient temperature. Monitor progression via LC/MS or TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 12 hours.

  • Isolation (Aqueous Crash-Out): Pour the reaction mixture slowly into a beaker of rapidly stirring ice water (approximately 5 to 10 times the volume of the DMF used). Stir vigorously for 30 minutes until a filterable, off-white precipitate fully forms.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (3 × 20 mL) to remove residual DMF and inorganic salts, followed by a single wash with cold heptane (10 mL) to remove trace unreacted benzyl bromide.

  • Drying: Dry the solid under high vacuum at 40 °C to a constant weight.

Mechanistic Pathway

ReactionPathway SM1 4-Nitro-1H-pyrazole (pKa 9.67) Base K2CO3 (Deprotonation) SM1->Base Intermediate Pyrazolate Anion (Nucleophile) Base->Intermediate Product 1-[(2,4-Difluorophenyl)methyl] -4-nitro-1H-pyrazole Intermediate->Product SN2 Attack SM2 2,4-Difluorobenzyl bromide (Electrophile) SM2->Product SN2 Attack

Mechanistic pathway of the base-mediated SN2 N-alkylation of 4-nitropyrazole.

References

  • Gallagher CM, Garri C, Cain EL, Ang KK, Wilson CG, Chen S, Hearn BR, Jaishankar P, Aranda-Diaz A, Arkin MR, Renslo AR, Walter P. "Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch." eLife, 2016. URL:[Link]

  • Kurpet MK, Dąbrowska A, Jarosz MM, Kajewska-Kania K, Kuźnik N, Suwiński JW. "Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles." Beilstein Journal of Organic Chemistry, 2013. URL:[Link]

Technical Support Center: Troubleshooting Solubility of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole in Methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (CAS No. 1240570-25-5) in methanol. As Senior Application Scientists, we have structured this guide to move from fundamental properties to advanced, practical troubleshooting protocols, explaining the scientific rationale behind each step.

Section 1: Compound Characteristics & Baseline Solubility

Q1: What key chemical properties of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole influence its solubility in methanol?

A1: The solubility of this compound is governed by a balance of its structural features. Understanding these is the first step in troubleshooting.

  • Polarity and Lipophilicity: The molecule possesses both non-polar and polar regions. The difluorophenyl ring is lipophilic (fat-loving) and contributes to poor solubility in highly polar solvents. Conversely, the nitro group (-NO₂) and the pyrazole ring are polar and facilitate interaction with polar solvents like methanol.[1]

  • Calculated LogP: The predicted octanol-water partition coefficient (LogP) is approximately 2.12.[2] This value indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for organic solvents, its solubility in a polar solvent like methanol may be limited.

  • Crystal Lattice Energy: Strong intermolecular forces, such as π-π stacking from the aromatic rings, can create a stable crystal lattice in the solid state.[1] The solvent must provide sufficient energy to overcome these forces for dissolution to occur.[1]

  • Fluorine Content: The presence of fluorine can confer unique solubility properties. Highly fluorinated compounds often exhibit preferential solubility in specific fluorinated solvents, a concept known as "fluorous chemistry," and may have distinct behavior compared to their non-fluorinated analogs.[3]

Physicochemical Properties Summary
PropertyValueSource
CAS Number 1240570-25-5[2][4]
Molecular Formula C₁₀H₇F₂N₃O₂[2][4]
Molecular Weight 239.18 g/mol [2][4]
Calculated LogP 2.1178[2]
Topological Polar Surface Area (TPSA) 60.96 Ų[2]
Storage Recommendation 2-8°C, sealed in dry conditions[2][4]

Section 2: Common Troubleshooting Steps (FAQs)

Q2: My compound is not dissolving completely in methanol at room temperature. What is the first thing I should do?

A2: The initial and most common approach is to increase the kinetic energy of the system by gentle heating and agitation. The solubility of most solid organic compounds increases with temperature.[1][5]

Recommended Action:

  • Place your vial or flask in a water bath heated to 40-50°C . Avoid aggressive, direct heating to prevent potential compound degradation.

  • Continuously agitate the solution using a magnetic stirrer or by periodic vortexing until the solid dissolves.

  • Visually inspect the solution against a dark background to ensure no particulates remain. If the solution is clear at this temperature, you can proceed. Note if the compound precipitates upon cooling to room temperature, as this indicates you have created a supersaturated solution.

Q3: I've tried gentle heating, but solubility is still poor or very slow. What's the next step?

A3: If heating is insufficient, mechanical energy in the form of sonication can be highly effective. Sonication uses high-frequency sound waves to create and collapse microscopic cavitation bubbles, which act as a powerful physical force to break apart solute agglomerates and enhance solvent-solute interaction at the particle surface.

Recommended Action:

  • Place the sealed vial containing the compound and methanol into a bath sonicator.

  • Sonicate for 10-15 minute intervals.

  • Check for dissolution after each interval. You may gently warm the sonicator bath to combine the effects of heat and sonication.

Q4: The compound dissolves with heat but "crashes out" or precipitates upon cooling. How can I create a stable solution?

A4: This phenomenon indicates that the desired concentration exceeds the compound's equilibrium solubility at room temperature. Rapid precipitation is undesirable as it can lead to the formation of amorphous solids or oils and inconsistent concentrations in your experiments.[6] To create a stable stock solution, you must either lower the concentration or modify the solvent system.

Recommended Action:

  • Re-dissolve and Dilute: Re-heat the solution to dissolve the precipitate, then add more methanol to create a lower, more stable concentration.

  • Use a Co-Solvent: If a high concentration is necessary, modifying the solvent system is the most robust approach. See Section 3 for a detailed protocol.

Section 3: Advanced Solubility Enhancement

Q5: How can I use a co-solvent system to improve solubility for a high-concentration stock solution?

A5: A co-solvent system can significantly enhance solubility by modulating the polarity of the primary solvent.[7] For compounds with moderate lipophilicity, adding a small amount of a stronger, highly polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be very effective.[8] These solvents are excellent at disrupting crystal lattice forces.

Recommended Action: Prepare a high-concentration pre-stock in a strong solvent and then dilute it with methanol. This is a standard and reliable laboratory practice.

  • Step 1: Dissolve the compound in a minimal volume of 100% DMSO to create a concentrated primary stock (e.g., 50-100 mM). The compound should be readily soluble in pure DMSO.

  • Step 2: Gently vortex the primary stock to ensure it is fully dissolved.

  • Step 3: Prepare your working solution by performing a serial dilution of the DMSO stock with methanol. For example, a 1:100 dilution of a 100 mM DMSO stock into methanol results in a 1 mM final solution with only 1% DMSO, which is well-tolerated by most biological assays.

Q6: Can pH be used to modify the solubility of this pyrazole derivative?

A6: Yes, this is a plausible but more complex strategy that should be approached with caution. Pyrazole rings are weakly basic and can be protonated by acids to form more soluble salts.[1]

Recommended Action (for advanced users):

  • Small-Scale Test: On a micro-scale, attempt to dissolve the compound in methanol.

  • Acidification: Add a very small, sub-stoichiometric amount of a dilute methanolic HCl solution and observe if solubility improves.

  • Stability Check: Crucially, you must verify that the compound remains chemically stable under these acidic conditions. The nitro group and other functionalities could be sensitive to pH changes. Use an analytical method like TLC or LC-MS to confirm that no degradation has occurred before scaling up.

Section 4: Experimental Workflow and Visualization

Protocol: Standard Method for Preparing a Methanolic Solution
  • Weigh: Accurately weigh the desired mass of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of methanol to achieve the target concentration.

  • Agitation: Vortex the vial for 30-60 seconds at room temperature.

  • Observation: Check for complete dissolution. If undissolved solid remains, proceed to the troubleshooting workflow.

  • Heating (If Needed): Place the vial in a 40-50°C water bath and continue to vortex periodically for 5-10 minutes.

  • Sonication (If Needed): If the solid persists, move the vial to a bath sonicator for 10-15 minutes.

  • Final Assessment: If the solution is clear, allow it to cool to room temperature. If it remains clear, it is ready for use. If precipitation occurs, the concentration is too high for methanol alone.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting solubility issues with this compound.

TroubleshootingWorkflow cluster_start Initial Attempt cluster_process Troubleshooting Steps cluster_end Outcome Start Compound + Methanol at Room Temperature Heat Q: Soluble? A: Apply Gentle Heat (40-50°C) & Vortex Start->Heat Sonicate Q: Soluble? A: Use Bath Sonication (10-15 min) Heat->Sonicate No Success Stable Solution Achieved Heat->Success Yes CoSolvent Action: Use Co-Solvent (e.g., 1-5% DMSO pre-stock) and dilute with Methanol Sonicate->CoSolvent No Sonicate->Success Yes CoSolvent->Success Yes Failure Advanced Strategy Needed: - Re-evaluate solvent choice - Consider pH modification (Expert Consultation) CoSolvent->Failure No

Caption: A step-by-step workflow for troubleshooting solubility.

References

  • Organofluorine chemistry - Wikipedia. Wikipedia. [Link]

  • Understanding the phase and solvation behavior of fluorinated ionic liquids - Pure. Pure. [Link]

  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate - EPA. U.S. Environmental Protection Agency. [Link]

  • Solubility of Organic Compounds - Chemistry Steps. Chemistry Steps. [Link]

  • Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure - ResearchGate. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Ascendia Pharma. [Link]

  • Improving solubility and accelerating drug development - Veranova. Veranova. [Link]

  • 1-(difluoromethyl)-4-nitro-1H-pyrazole | C4H3F2N3O2 | CID 7017245 - PubChem. National Institutes of Health. [Link]

  • THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION - ResearchSpace@UKZN. University of KwaZulu-Natal. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. National Institutes of Health. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Minimizing Impurities During N-Benzylation of 4-Nitropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals aiming to optimize the N-benzylation of 4-nitropyrazole.

Mechanistic Overview & Impurity Causality

The synthesis of 1-benzyl-4-nitropyrazole via the N-alkylation of 4-nitropyrazole is a critical transformation in medicinal chemistry[1]. Because 4-nitropyrazole possesses a plane of symmetry, the N1 and N2 positions are chemically equivalent. This geometric reality mathematically eliminates the possibility of regioisomeric impurities (a common hurdle in asymmetric pyrazole alkylation)[2].

However, the electron-withdrawing nature of the C4-nitro group significantly lowers the pKa of the pyrazole N-H (making it easier to deprotonate) while simultaneously reducing the nucleophilicity of the resulting pyrazolide anion. This electronic dynamic is the root cause of the primary impurities observed in this reaction:

  • Hydrolysis Products (Benzyl alcohol & Dibenzyl ether): Sluggish nucleophilic attack allows trace water to outcompete the pyrazolide anion, hydrolyzing the benzyl halide.

  • Unreacted Starting Material: Poor solvation of the stabilized pyrazolide anion leads to tight ion-pairing and incomplete conversion.

  • Genotoxic Impurities (PGIs): Residual benzyl halides that fail to react due to stalled kinetics.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows significant formation of benzyl alcohol and dibenzyl ether. How do I suppress this? A1: These are hydrolysis artifacts of your benzylating agent (e.g., benzyl bromide). The causality is twofold: the presence of trace moisture and the relatively low nucleophilicity of the 4-nitropyrazolide anion.

  • Mitigation: You must enforce strict anhydrous conditions. Switch from hygroscopic bases like

    
     to anhydrous 
    
    
    
    or Sodium Hydride (NaH). Ensure your solvent (DMF or MeCN) is stored over activated 3Å molecular sieves.

Q2: The reaction stalls at 70% conversion. Should I increase the temperature to force the reaction to completion? A2: No. Increasing temperature beyond 60°C often triggers degradation pathways or trace C-alkylation artifacts. The stalling is a solvation issue, not a thermal one. The tight ion pair between the pyrazolide anion and the metal cation (e.g.,


) reduces reactivity.
  • Mitigation: Switch to a highly polar aprotic solvent like DMSO, which excels at solvating cations and leaving the pyrazolide anion "naked" and highly reactive. Alternatively, add a catalytic amount of a phase-transfer catalyst (e.g., TBAB) or a crown ether to disrupt the ion pair.

Q3: We are developing an API and must strictly avoid residual benzyl halide due to its genotoxic (PGI) profile. Are there halide-free alternatives? A3: Yes. You can bypass basic conditions and halide electrophiles entirely by utilizing an acid-catalyzed N-alkylation with benzyl trichloroacetimidate[3]. In this pathway, a catalytic Brønsted acid (such as camphorsulfonic acid) activates the imidate, allowing the neutral 4-nitropyrazole to attack. This completely eliminates halide impurities and base-induced side reactions.

Quantitative Data: Solvent & Base Effects on Impurity Profile

The following table summarizes the causal relationship between reaction conditions and the resulting crude impurity profile (Standard conditions: 1.1 eq Benzyl Bromide, 25°C, 12h).

SolventBaseConversion (%)Benzyl Alcohol (%)Unreacted 4-NP (%)Mechanistic Notes
THFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

45%5%50%Poor solubility of pyrazolide salt limits kinetics.
MeCN

75%12%13%Moderate conversion; highly susceptible to moisture.
DMF

95%<2%<3%Excellent cation solvation; high purity profile.
DMSONaH>98%<1%<1%Naked anion formation; fastest kinetics.
DCECSA (Acid)*>90%0%<10%*Utilizes Benzyl Trichloroacetimidate; zero halide PGIs.

Self-Validating Experimental Protocol

Optimized Base-Mediated N-Benzylation (Halide Scavenging Method) This protocol is designed as a self-validating system. It includes an active quenching step to chemically destroy residual benzyl halide, ensuring a PGI-free product.

Materials:

  • 4-Nitropyrazole (1.0 equiv, 10 mmol)

  • Benzyl bromide (1.05 equiv, 10.5 mmol)

  • Anhydrous

    
     (1.5 equiv, 15 mmol)
    
  • Anhydrous DMF (25 mL)

  • Ethanolamine (0.2 equiv) - PGI Scavenger

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 4-nitropyrazole in anhydrous DMF. Add

    
     in one portion. Stir at 25°C for 30 minutes.
    
    • Validation Checkpoint: The solution will transition to a deep yellow/orange, confirming the formation of the pyrazolide anion.

  • Alkylation: Cool the mixture to 0°C. Add benzyl bromide dropwise over 10 minutes to prevent localized exothermic spikes and suppress over-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Active Quenching (Critical Step): Once 4-nitropyrazole is consumed, add ethanolamine (0.2 equiv) and stir for 30 minutes.

    • Causality: Ethanolamine rapidly reacts with any unreacted benzyl bromide via S_N2, converting it into a highly polar, water-soluble amine that is easily removed during aqueous workup, preventing PGI carryover.

  • Workup: Dilute with EtOAc (100 mL) and wash sequentially with distilled water (3 x 50 mL) to remove DMF, inorganic salts, and the scavenged halide adduct. Wash with brine (50 mL), dry over

    
    , and concentrate in vacuo.
    

Troubleshooting Workflow

TroubleshootingWorkflow Start Analyze Crude LC-MS Profile Imp1 High Benzyl Alcohol / Dibenzyl Ether? Start->Imp1 Sol1 Strict Anhydrous Conditions Dry Cs2CO3, Anhydrous DMF Imp1->Sol1 Yes Imp2 Unreacted 4-Nitropyrazole? Imp1->Imp2 No Success Pure 1-Benzyl- 4-nitropyrazole Sol1->Success Sol2 Enhance Solvation Switch to DMSO or NaH Imp2->Sol2 Yes Imp3 Genotoxic Halide Residues? Imp2->Imp3 No Sol2->Success Sol3 Trichloroacetimidate Acid-Catalyzed Route Imp3->Sol3 Yes Imp3->Success No Sol3->Success

Diagnostic workflow for mitigating common impurities during 4-nitropyrazole N-benzylation.

References

  • Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry (2014) URL: [Link][1]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (2022) URL: [Link][2]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Organics (2022) URL: [Link][3]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the N-alkylation of 4-nitro-1H-pyrazole with 2,4-difluorobenzyl halides. Here, we dissect the thermodynamic and kinetic boundaries of this reaction, providing actionable troubleshooting steps, validated protocols, and mechanistic insights to ensure high-yield, high-purity synthesis.

Mechanistic Insights: The "Why" Behind the Temperature

The synthesis of 1-[(2,4-difluorophenyl)methyl]-4-nitro-1H-pyrazole relies on the N-alkylation of 4-nitro-1H-pyrazole with a 2,4-difluorobenzyl halide .

While 4-nitro-1H-pyrazole is relatively acidic (pKa ~4) and easily deprotonated by mild carbonate bases (e.g., K₂CO₃, Cs₂CO₃), the resulting pyrazolide anion exhibits diminished nucleophilicity. This is due to the strong electron-withdrawing resonance effect of the C4-nitro group, which delocalizes the negative charge away from the nitrogen centers.

Because of this reduced nucleophilicity, the reaction is heavily kinetically controlled. Room temperature conditions often fail to provide the necessary activation energy for an efficient Sₙ2 displacement of the benzyl halide, leading to stalled reactions. Conversely, excessive thermal energy—especially in amide solvents like DMF—triggers catastrophic solvent degradation pathways that destroy the electrophile . Therefore, precise thermal optimization is the linchpin of this protocol.

Troubleshooting FAQs

Q1: My reaction at room temperature (20–25°C) stalls at 40% conversion. Should I add a stronger base like NaH? A1: No. The issue is kinetic, not thermodynamic. 4-nitro-1H-pyrazole is quantitatively deprotonated by K₂CO₃. Using NaH will not increase the concentration of the active nucleophile but will increase the risk of side reactions and operational hazards. Instead, increase the reaction temperature to the optimal 55–65°C range to accelerate the Sₙ2 displacement.

Q2: I ran the reaction at 90°C in DMF to force completion, but LC-MS shows a major impurity with[M+H]⁺ = 172. What happened? A2: You are observing N-(2,4-difluorobenzyl)-N,N-dimethylamine. At temperatures above 80°C, DMF undergoes base-catalyzed thermal degradation to generate dimethylamine . Dimethylamine is a highly reactive secondary amine that rapidly outcompetes the 4-nitropyrazolide anion, consuming your 2,4-difluorobenzyl bromide through an Sₙ2 attack. To prevent this, strictly maintain temperatures below 65°C, or switch to a more thermally stable solvent like Acetonitrile (MeCN).

Q3: Does the choice of leaving group (Cl vs. Br) on the 2,4-difluorobenzyl reagent change the optimal temperature? A3: Yes. 2,4-Difluorobenzyl bromide reacts efficiently at 60°C. If using 2,4-difluorobenzyl chloride, the poorer leaving group ability requires either a higher temperature (75–80°C in MeCN—do not use DMF at this temperature) or the addition of a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate an in situ Finkelstein reaction. This allows you to maintain the safer 60°C setpoint .

Quantitative Data Summary

The following table summarizes the causal relationship between temperature, solvent choice, and reaction outcomes.

SolventBaseElectrophileTemperatureTimeConversionMajor Impurity Profile
DMFK₂CO₃2,4-diF-BnBr25°C24 h42%Unreacted starting materials
DMFK₂CO₃2,4-diF-BnBr60°C4 h>98%<1%
DMFK₂CO₃2,4-diF-BnBr90°C4 h100%~35% (Dimethylamine adduct)
MeCNCs₂CO₃2,4-diF-BnCl60°C12 h65%Unreacted starting materials
MeCNCs₂CO₃2,4-diF-BnCl + NaI60°C5 h>95%<2%
100% conversion of the benzyl bromide, but significant loss to side reactions.
Standard Operating Protocol (SOP): Optimized 60°C Synthesis

This self-validating protocol utilizes K₂CO₃ in DMF at 60°C, balancing kinetic activation with solvent stability.

Step 1: Deprotonation Charge a dry, round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous DMF (5 mL/mmol). Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation. The solution may take on a slight yellow tint.

Step 2: Electrophile Addition Add 2,4-difluorobenzyl bromide (1.1 equiv) dropwise to the stirring suspension via syringe.

Step 3: Thermal Activation Heat the reaction mixture to an internal temperature of 60°C. Maintain strict temperature control (± 5°C) using an oil bath or heating block equipped with an internal thermocouple probe. Do not exceed 65°C.

Step 4: In-Process Monitoring Stir at 60°C for 4 hours. Monitor the reaction by TLC (Hexanes/EtOAc 3:1) or LC-MS until the 4-nitro-1H-pyrazole is completely consumed. If the reaction stalls, verify the internal temperature before adjusting stoichiometry.

Step 5: Quench and Workup Cool the mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-cold water (15 mL/mmol) to precipitate the product. Filter the resulting solid, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under vacuum at 45°C to afford 1-[(2,4-difluorophenyl)methyl]-4-nitro-1H-pyrazole.

Visualizations

Workflow Start Start: N-Alkylation Setup 4-Nitro-1H-pyrazole + 2,4-diF-BnBr TempCheck Select Reaction Temperature Start->TempCheck LowTemp < 40°C TempCheck->LowTemp OptTemp 55°C - 65°C TempCheck->OptTemp HighTemp > 80°C TempCheck->HighTemp LowResult Issue: Sluggish Kinetics Incomplete Conversion LowTemp->LowResult OptResult Success: Optimal Yield High Purity (>95%) OptTemp->OptResult HighResult Issue: Side Reactions (e.g., DMF Degradation) HighTemp->HighResult

Reaction Workflow & Temperature Decision Tree

Mechanism DMF DMF (Solvent) DMA Dimethylamine (Strong Nucleophile) DMF->DMA Thermal Degradation Heat Heat > 80°C + Base Heat->DMA Impurity N-(2,4-diF-Benzyl)- N,N-dimethylamine DMA->Impurity SN2 Attack BnBr 2,4-diF-Benzyl Bromide BnBr->Impurity Reacts with

Mechanistic Pathway of High-Temperature Impurity Formation

References
  • Royal Society of Chemistry. "Catalytic C–H/C–X Bond Functionalisation: Thermal Degradation of DMF." RSC Books, Chapter 12. URL: [Link][1]

  • ResearchGate. "General procedure 2A for the N-alkylation of pyrazoles - Supporting Information." ResearchGate, 2020. URL: [Link][2]

Sources

Removing unreacted 2,4-difluorobenzyl halides from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I frequently consult with researchers facing late-stage purification bottlenecks. One of the most common issues in medicinal chemistry and drug development is the removal of unreacted alkylating agents.

This guide provides field-proven, self-validating troubleshooting strategies for removing excess 2,4-difluorobenzyl halides (e.g., 2,4-difluorobenzyl bromide or chloride) from your reaction mixtures.

Diagnostic Workflow: Selecting a Removal Strategy

Before proceeding to the FAQs and protocols, use the decision matrix below to determine the most efficient purification route based on your reaction scale and product stability.

PurificationWorkflow Start Unreacted 2,4-Difluorobenzyl Halide in Reaction Mixture ScaleDecision What is the reaction scale? Start->ScaleDecision SmallScale Small Scale / Library (< 2 mmol) ScaleDecision->SmallScale High throughput LargeScale Preparative Scale (> 2 mmol) ScaleDecision->LargeScale Batch synthesis MethodA Method A: Solid-Phase Polymer-Supported Amine (e.g., PS-Trisamine) SmallScale->MethodA MethodB Method B: Liquid-Phase Chemical Quench (e.g., Ethanolamine) LargeScale->MethodB Filter Filter resin & concentrate. (Zero aqueous workup) MethodA->Filter Aqueous Aqueous acidic wash. (Adduct partitions to water) MethodB->Aqueous Pure Purified Product Filter->Pure Aqueous->Pure

Workflow for selecting the optimal 2,4-difluorobenzyl halide removal strategy.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q: Why is 2,4-difluorobenzyl bromide so difficult to remove via standard rotary evaporation? A: 2,4-Difluorobenzyl bromide (CAS 23915-07-3) is a dense liquid (1.613 g/mL) with a high molecular weight (207.02 g/mol )[1][2]. While it has a relatively low flash point (~40 °C), its actual boiling point exceeds 200 °C[1]. Unlike highly volatile alkyl halides (e.g., methyl iodide), it cannot be stripped off under standard vacuum without applying excessive heat, which risks thermal degradation of your target Active Pharmaceutical Ingredient (API).

Q: Can I just use water or aqueous sodium bicarbonate to quench the excess reagent during workup? A: No. While benzylic halides are susceptible to hydrolysis, their reaction with water or weak bases like bicarbonate at room temperature is kinetically sluggish[3]. If you rely solely on an aqueous wash, you will carry unreacted, lachrymatory halide into your organic extracts, which will later co-elute with your product during silica gel chromatography or alkylate your NMR solvents.

Q: What is the mechanistic advantage of using an amine quench? A: Adding a primary amine (like ethanolamine or glycine) introduces a highly nucleophilic species that rapidly attacks the electrophilic benzylic carbon via an


 mechanism[3]. This converts the lipophilic 2,4-difluorobenzyl halide into a highly polar secondary amine adduct. When you subsequently wash the mixture with dilute acid, this adduct is protonated into a water-soluble ammonium salt, forcing it entirely into the aqueous phase.

Q: My product is acid-sensitive. How do I remove the halide without an HCl wash? A: If an acidic wash will degrade your product, switch to a solid-phase scavenger like PS-Trisamine[4]. Because the scavenging amine is covalently bound to a macroscopic polystyrene bead, the excess halide is physically trapped on the resin. You simply filter it away—no aqueous workup or pH adjustment is required.

Experimental Methodologies

Method A: Liquid-Phase Chemical Quench (Ethanolamine)

Best for: Large-scale batch synthesis (>2 mmol) where the target product is highly lipophilic and stable to mild acid.

Causality & Logic: Ethanolamine (


) is cheap, highly nucleophilic, and possesses a hydroxyl group that drastically increases the polarity of the resulting adduct, ensuring zero partition into the organic layer during workup.

Step-by-Step Protocol:

  • Cooling: Upon completion of the primary alkylation reaction, cool the reaction flask to room temperature.

  • Quenching: Add 2.0 to 3.0 equivalents of neat ethanolamine (relative to the excess 2,4-difluorobenzyl halide) directly to the stirring reaction mixture.

  • Incubation: Stir vigorously for 1–2 hours at room temperature.

    • Self-Validation Step: Spot the mixture on a TLC plate (UV active). The high-

      
       benzyl halide spot must completely disappear, replaced by a baseline spot (the polar amine adduct).
      
  • Dilution: Dilute the mixture with an appropriate extraction solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Phase Separation: Transfer to a separatory funnel and wash with 1M aqueous HCl (3 x 20 mL per 100 mL organic). The protonated adduct will partition entirely into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified product.
    
Method B: Solid-Phase Scavenging (Polymer-Supported Trisamine)

Best for: Small-scale parallel synthesis libraries (<2 mmol), acid-sensitive products, or automated workflows.

Causality & Logic: PS-Trisamine (aminomethyl polystyrene resin) acts as a macroscopic scavenger. The unreacted 2,4-difluorobenzyl halide diffuses into the polymer matrix and reacts covalently with the primary amines[4]. Because the byproduct is immobilized on a solid support, purification is achieved via simple physical filtration.

Step-by-Step Protocol:

  • Preparation: To the crude reaction mixture (in a resin-swelling solvent like DCM, THF, or DMF), add 3.0 to 4.0 equivalents of PS-Trisamine resin (typical loading: 3–4 mmol/g).

  • Agitation: Agitate gently using an orbital shaker for 4–12 hours at room temperature.

    • Crucial Insight: Do not use magnetic stir bars. Grinding the resin fractures the polymer beads, creating fine particulates that will clog your filters and contaminate your product.

  • Validation: Analyze an aliquot by LC-MS. Confirm the absence of the 207 m/z peak (and the 209 m/z bromine isotope peak) corresponding to 2,4-difluorobenzyl bromide[2].

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.

  • Elution: Wash the resin bed with 2 column volumes of DCM to elute any target product trapped in the interstitial spaces.

  • Isolation: Concentrate the combined filtrates to yield the pure product.

Quantitative Comparison of Removal Strategies

Use the table below to compare the operational metrics of each purification strategy.

StrategyReagent / MaterialOptimal ScaleProcessing TimeRelative Cost per RxnRisk of Product Loss
Chemical Quench Ethanolamine / Glycine> 2 mmol2–3 hoursLowLow (if product is acid-stable)
Solid-Phase Scavenge PS-Trisamine Resin< 2 mmol4–12 hoursHighVery Low
Physical Separation Silica Gel ChromatographyAny3–6 hoursMediumHigh (due to co-elution risks)

References

  • Source: fishersci.
  • 2,4-Difluorobenzyl bromide 98% (23915-07-3)
  • Source: smolecule.
  • Source: google.com (Google Patents)

Sources

Technical Support Center: Regioselectivity in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Challenge: The N-alkylation of unsymmetrical pyrazoles is notoriously difficult because the substrate exists as a tautomeric mixture (


-tautomer vs. 

-tautomer). Under standard basic conditions (

), the reaction is governed by a competition between steric hindrance (favoring the distal nitrogen) and lone pair nucleophilicity (governed by electronics).[1]

The Goal: To selectively synthesize the 1,3-disubstituted (Distal) or 1,5-disubstituted (Proximal) pyrazole without relying on low-yield chromatographic separations.

Interactive Decision Matrix

Use the following logic flow to select the optimal reaction conditions for your specific substrate.

PyrazoleAlkylation Start START: Substrate Analysis (3-Substituted Pyrazole) Nature What drives the selectivity? Start->Nature Steric Steric Bulk Dominates (R = tBu, Ph, iPr) Nature->Steric Alkyl Halide Electrophile Electronic Electronic/Chelation Possible (R = Ester, Amide, Pyridine) Nature->Electronic Alkyl Halide Electrophile Arylation Target: N-Aryl Pyrazole Nature->Arylation Aryl Boronic Acid Cond_SN2 Standard SN2 Conditions Base: K2CO3 or Cs2CO3 Solvent: DMF or MeCN Steric->Cond_SN2 Cond_Mg Chelation Control Add: MgBr2 or Mg(OtBu)2 Solvent: Toluene/THF Electronic->Cond_Mg Cond_ChanLam Chan-Lam Coupling Cu(OAc)2, Arylboronic Acid Ligand: Pyridine Arylation->Cond_ChanLam Result_13 Major Product: 1,3-Isomer (Distal) (Sterically favored) Cond_SN2->Result_13 Result_15 Major Product: 1,5-Isomer (Proximal) (Coordination favored) Cond_Mg->Result_15 Cond_ChanLam->Result_13

Figure 1: Decision tree for selecting reaction conditions based on substrate properties and desired regioisomer.[1]

Technical Deep Dive: The "Why" Behind the Protocol

Mechanism A: The Steric vs. Electronic Tug-of-War ( )

In a standard base-mediated alkylation (e.g.,


 or 

with

), the pyrazolate anion is the reactive species.[1]
  • Steric Rule: The electrophile prefers the nitrogen furthest from the bulky substituent (N1). This yields the 1,3-disubstituted product (Distal).[1]

  • Electronic Rule: If the substituent is an Electron Withdrawing Group (EWG) like

    
    , it reduces the nucleophilicity of the adjacent nitrogen. However, it also increases the acidity of the adjacent NH, shifting the tautomeric equilibrium.[1]
    
  • The Cesium Effect: Using

    
     often enhances the "nakedness" of the anion compared to 
    
    
    
    , promoting the thermodynamically stable product, which is usually the sterically less hindered 1,3-isomer [1].[1]
Mechanism B: Chelation Control (The "Magnesium Switch")

To access the elusive 1,5-isomer (Proximal) , we cannot rely on sterics.[1] We must use coordination chemistry.

  • Concept: A Lewis acid (Mg²⁺) coordinates between the pyrazole nitrogen and a donor atom on the C3-substituent (e.g., carbonyl oxygen of an ester).[1]

  • Result: This blocks the distal nitrogen and directs the alkylating agent to the crowded proximal nitrogen. This is known as the "Magnesium Switch" [2].

Mechanism C: Oxidative Coupling (Chan-Lam)

For N-arylation,


 is harsh.[1] The Chan-Lam coupling (Cu-catalyzed) proceeds via a radical/oxidative mechanism.
  • Selectivity: It exhibits high regioselectivity for the 1,3-isomer due to the specific geometry of the copper-intermediate complex, which is sterically sensitive [3].[1]

Troubleshooting & FAQs

Scenario 1: "I am getting a 1:1 mixture of isomers."

Q: I used NaH/DMF and got a mess. Why? A: NaH generates a "tight ion pair" with the pyrazolate. The small sodium ion does not dissociate well in all solvents, leading to poor discrimination between N1 and N2.[1] Fix:

  • Switch Base: Change to

    
     (Cesium Carbonate).[1] The larger cation creates a "loose ion pair," allowing the steric preference of the anion to dominate.
    
  • Switch Solvent: Use a highly polar aprotic solvent like DMSO or NMP to further separate the ion pair.

Scenario 2: "I need the 1,5-isomer (Proximal), but sterics are fighting me."

Q: My C3-substituent is an ester. Can I force alkylation next to it? A: Yes, but not with standard bases.[1] You must use a metal template. Fix:

  • Protocol: Use

    
     or add 
    
    
    
    (2.0 equiv) to the reaction.[1]
  • Mechanism: The Mg²⁺ chelates the ester carbonyl and the N2 nitrogen. The alkyl halide is then directed to N2 (proximal) despite the steric bulk.

Scenario 3: "Mitsunobu reaction gave me the unexpected isomer."

Q: I thought Mitsunobu follows sterics? A: Mitsunobu is often governed by


. The reaction occurs on the more acidic nitrogen of the neutral tautomer. If your C3-substituent is an EWG (e.g., 

), the tautomer with the proton on the proximal nitrogen might be favored or more acidic, leading to unexpected results.[1] Fix: Validate the tautomeric preference of your specific substrate using DFT or literature

values before committing to Mitsunobu.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3-Isomer (Distal)

Best for: Bulky substrates (Ph, tBu) where the sterically unhindered product is desired.[1]

  • Setup: Charge a flask with 3-substituted pyrazole (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvent: Add anhydrous DMF (0.2 M concentration). Note: Do not use THF; polarity is key here.

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4–12 h.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF.
    
  • Expected Ratio: >10:1 favoring 1,3-isomer.

Protocol B: The "Magnesium Switch" for 1,5-Isomer (Proximal)

Best for: Substrates with coordinating groups (Esters, Amides) at C3.[1]

  • Setup: Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Chelation: Add

    
      (2.5 equiv) or 
    
    
    
    (3.0 equiv) +
    
    
    (2.0 equiv).[1] Stir for 30 min to form the complex.
  • Alkylation: Add alkyl bromide (1.5 equiv).

  • Heat: Heat to 60–80°C (higher barrier due to steric crowding).

  • Workup: Quench with

    
     (sat. aq) to break the Mg-chelate.
    
  • Expected Ratio: >5:1 favoring 1,5-isomer [2].[1]

Isomer Identification (Self-Validation)

CRITICAL: Never assume regiochemistry based on TLC. You must validate using NMR.

TechniqueObservation for 1,3-Isomer (Distal) Observation for 1,5-Isomer (Proximal)
1H NOE (Crucial) NOE observed between N-Alkyl protons and H5 (ring proton). NO NOE between N-Alkyl and C3-Substituent.NOE observed between N-Alkyl protons and C3-Substituent . NO NOE between N-Alkyl and H4/H5.
13C NMR C3 and C5 carbons usually appear at different shifts. C5 (adjacent to N-alkyl) is often upfield of C3 (adjacent to N=).[1]Pattern reverses.[2] (Requires reference compound or HMBC to confirm).
HMBC Strong 3-bond coupling (

) from N-Alkyl protons to C5 (ring carbon).[1]
Strong 3-bond coupling (

) from N-Alkyl protons to C3 (ring carbon bearing substituent).[1]
Visualizing the NOE Validation

NOE_Validation cluster_13 1,3-Isomer (Distal) cluster_15 1,5-Isomer (Proximal) Iso13 N-Alkyl Group H5 H-5 (Ring Proton) Iso13->H5 STRONG NOE Subst13 C-3 Substituent Iso13->Subst13 No NOE Iso15 N-Alkyl Group H4 H-4 (Ring Proton) Iso15->H4 Weak/No NOE Subst15 C-5 Substituent (Originally C3) Iso15->Subst15 STRONG NOE

Figure 2: NOE correlations required to confirm regioisomer identity.

References

  • Regioselective N-Alkylation via Base Tuning: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." (2025).[3][4] [1]

  • Magnesium-Catalyzed Regioselectivity (The Switch): Xu, D., et al. "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles."[1][5] Synlett, 31, 595–599 (2020).[1][5]

  • Chan-Lam Coupling Selectivity: Qiao, J. X., & Lam, P. Y. S.[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[6] Synthesis, (2011). [1]

  • Mitsunobu Reaction Mechanism & Selectivity: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 109(6), 2551–2651 (2009).[1] [1]

  • NMR Characterization of Pyrazoles: Marino, J. P., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."[1][3] The Journal of Organic Chemistry, 82, 132–140 (2017).[1] [1]

Sources

Purification strategies for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole crude product

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole. This compound is a critical intermediate in the synthesis of kinase and PDE inhibitors.

The synthesis typically involves the N-alkylation of 4-nitro-1H-pyrazole with 2,4-difluorobenzyl bromide (or chloride) using a mild base (e.g.,


) in a polar aprotic solvent like DMF. While the reaction is highly efficient due to the enhanced acidity of the pyrazole N-H (pKa ~9.6) [1], the crude mixture often presents purification bottlenecks. This guide provides field-proven causality and self-validating protocols to ensure high-purity recovery.
Part 1: Visualizing the Purification Workflow

To avoid the time and solvent consumption of flash column chromatography, we prioritize a liquid-liquid extraction (LLE) followed by crystallization.

G Crude Crude Reaction Mixture (in DMF) Workup Aqueous Workup (EtOAc / 5% aq. LiCl) Crude->Workup OrgLayer Organic Layer (Product + Benzyl Halide) Workup->OrgLayer Top Phase AqLayer Aqueous Layer (DMF, Salts, 4-Nitropyrazole) Workup->AqLayer Bottom Phase Evap Concentration (in vacuo) OrgLayer->Evap Trituration Trituration/Recrystallization (MTBE / Heptane) Evap->Trituration Solid Pure Crystalline Solid (Target Product) Trituration->Solid Filter Filtrate Filtrate (Unreacted Benzyl Halide) Trituration->Filtrate Mother Liquor

Decision tree for the purification of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole.
Part 2: Quantitative Data & Impurity Profiling

Before troubleshooting, you must understand the thermodynamic and chromatographic behavior of the components in your crude mixture.

Impurity / ComponentSource

(Hex:EtOAc 3:1)
Solubility ProfileRemoval Strategy
DMF Reaction Solvent0.00Highly water-soluble5% aq. LiCl wash
4-Nitropyrazole Unreacted SM0.15Water / Polar organicsBasic aqueous wash
Target Product Reaction0.45Moderate polarityCrystallization
2,4-Difluorobenzyl bromide Unreacted SM0.85Highly non-polarTrituration (Heptane)
Part 3: Troubleshooting FAQs

Q1: My crude


 NMR shows only one product peak for the pyrazole ring protons, but literature on substituted pyrazoles often mentions the formation of regioisomers. Is my reaction incomplete? 
Answer:  No, your reaction is likely perfect. The 4-nitro-1H-pyrazole anion possesses 

symmetry [1]. Because the 3- and 5-positions are chemically equivalent, alkylation at either the N1 or N2 position yields the exact same product: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole. Unlike 3-substituted or 5-substituted pyrazoles, you do not need to worry about separating regioisomers [3, 4].

Q2: The reaction was run in DMF, and my crude mass is much higher than theoretical. Standard water washes aren't removing it. How do I completely remove DMF? Answer: DMF partitions heavily into the organic layer (e.g., EtOAc) during standard aqueous workup due to its high boiling point and organic affinity. To break this, wash the organic layer with a 5% (w/w) aqueous Lithium Chloride (LiCl) solution. Causality: Lithium ions have a high charge density and engage in localized, specific binding with the polarized carbonyl oxygen of DMF. This "salting-out" effect drastically shifts the partition coefficient of DMF into the aqueous phase [2].

Q3: I have significant residual 2,4-difluorobenzyl bromide in my crude mixture. How do I remove it without resorting to silica gel chromatography? Answer: Exploit the differential solubility. The unreacted benzyl halide is highly lipophilic and remains soluble in entirely non-polar solvents (like heptane or hexanes). Your target product, bearing a highly polar nitro group and a pyrazole core, is practically insoluble in cold aliphatic hydrocarbons. Triturating the crude oil/solid with cold heptane will extract the benzyl bromide into the mother liquor, leaving your pure product behind as a solid.

Q4: During recrystallization, my product is crashing out as an oil instead of a solid ("oiling out"). How do I fix this? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. To fix this:

  • Change the solvent system: Switch from EtOAc/Hexanes to a system with a steeper solubility curve, such as MTBE/Heptane or Ethanol/Water.

  • Seed the mixture: Add a microscopic seed crystal of the pure product just before the cloud point is reached to bypass the nucleation energy barrier and force crystalline lattice formation instead of phase separation.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoint is met.

Step 1: Quench and Extraction

  • Dilute the crude DMF reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 volumes).

  • Add an equal volume of distilled water. Transfer to a separatory funnel and partition.

  • Separate the layers. Extract the aqueous layer once more with EtOAc. Validation Checkpoint: Spot the aqueous layer on a TLC plate. If the product spot (

    
     ~0.45 in 3:1 Hex:EtOAc) is absent, safely discard the aqueous layer.
    

Step 2: DMF Removal via LiCl Wash

  • Combine the organic layers.

  • Wash the organic phase sequentially with 5% aqueous LiCl (3 × 5 volumes).

  • Wash once with saturated aqueous NaCl (brine) to remove residual water. Validation Checkpoint: Evaporate a 0.5 mL aliquot of the organic layer and run a crude

    
     NMR. Confirm the disappearance of the two distinct DMF methyl singlets at ~2.88 ppm and ~2.96 ppm.
    

Step 3: Drying and Concentration

  • Dry the organic layer over anhydrous

    
     for 15 minutes.
    
  • Filter the drying agent and concentrate the filtrate in vacuo at 40 °C until a crude solid or thick oil is obtained.

Step 4: Trituration / Recrystallization

  • Suspend the crude residue in Methyl tert-butyl ether (MTBE) (approx. 2 volumes) and heat gently to 50 °C until dissolved.

  • Slowly add Heptane (approx. 6-8 volumes) dropwise while maintaining stirring until the solution becomes slightly cloudy.

  • Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour.

  • Filter the resulting white/pale-yellow crystals via vacuum filtration and wash the filter cake with cold heptane. Validation Checkpoint: Analyze the crystals via HPLC and

    
     NMR. The multiplet corresponding to unreacted 2,4-difluorobenzyl bromide (
    
    
    
    at ~4.5 ppm) should be completely absent, yielding >98% pure 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole.
References
  • 4-nitro-1H-pyrazole | CID 16376 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI Organics URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Technical Support Center: Process Development for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Scale-up Manufacturing & Troubleshooting Guide Target Molecule: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (CAS: Derivative of 2075-46-9)

Executive Summary & Molecule Profile

This guide addresses the technical challenges associated with the scale-up of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole . This molecule is a critical intermediate often utilized in the synthesis of next-generation fungicides (SDHI class) and specific kinase inhibitors.

The industrial standard for synthesis involves the N-alkylation of 4-nitro-1H-pyrazole with 2,4-difluorobenzyl chloride. While chemically straightforward, the scale-up presents distinct challenges regarding thermal safety (nitro group energetics), genotoxic impurity control (alkyl halides), and solid handling (lachrymators).

Parameter Specification
Core Reaction Nucleophilic Substitution (

)
Key Reagents 4-Nitro-1H-pyrazole, 2,4-Difluorobenzyl chloride, Base (

)
Critical Quality Attribute Residual Benzyl Chloride < 10 ppm (GTI)
Safety Hazard Exothermic alkylation; Lachrymatory reagents

Reaction Optimization & Troubleshooting

Core Protocol: The Alkylation Route

Rationale: Direct nitration of a benzylated pyrazole is discouraged at scale due to the risk of non-selective nitration on the electron-rich fluorinated ring and safety concerns with mixed acid nitration. The convergent alkylation route is safer and more controlled.

Workflow Diagram

ProcessFlow Start Raw Materials (4-Nitropyrazole + Base) Step1 Activation (50°C, 30 min) Start->Step1 Deprotonation Step2 Addition (Benzyl Chloride) Step1->Step2 Controlled Rate Step3 Reaction (Reflux/80°C) Step2->Step3 S_N2 Coupling Step4 Quench/Workup (Phase Separation) Step3->Step4 Removal of Salts End Crystallization (IPA/Water) Step4->End Purification

Figure 1: Standard process flow for the N-alkylation of 4-nitropyrazole.

Troubleshooting Q&A

Q1: The reaction conversion stalls at 85-90%. Adding more benzyl chloride doesn't help. Why? Diagnosis: This is often a solubility or agitation issue , not a stoichiometry issue. 4-Nitropyrazole anions can form tight ion pairs with Potassium (


) in aprotic solvents like Acetonitrile (MeCN), reducing nucleophilicity.
Corrective Action: 
  • Catalysis: Add 1-2 mol% of Tetrabutylammonium iodide (TBAI) or 18-Crown-6 . This acts as a Phase Transfer Catalyst (PTC), solubilizing the pyrazole anion and breaking the ion pair [1].

  • Base Particle Size: If using

    
    , switch to milled/micronized  grades. The surface area of the inorganic base is the rate-limiting factor in heterogeneous mixtures.
    

Q2: We are seeing "oiling out" during the crystallization step. How do we fix this? Diagnosis: The product has a low melting point and high solubility in organic solvents. Oiling out occurs when the temperature exceeds the metastable limit before crystal formation. Corrective Action:

  • Solvent Switch: Avoid pure alcohols. Use a 2-Propanol (IPA) / Water system.

  • Seeding Protocol: Cool the solution to 5°C above the cloud point and add seed crystals (0.5 wt%). Hold for 1 hour to establish a seed bed before further cooling.

  • Impurity Check: High levels of unreacted benzyl chloride lower the melting point of the mixture, promoting oiling. Ensure conversion is >98% before workup.

Q3: Is regioselectivity an issue? We see small impurity peaks. Analysis: Unlike 3-substituted pyrazoles, 4-nitro-1H-pyrazole is symmetric (tautomeric equilibrium makes N1 and N2 equivalent). Therefore, N1-alkylation and N2-alkylation yield the exact same product . Root Cause: The impurities are likely:

  • Bis-alkylation: Formation of a quaternary ammonium salt (rare with carbonate bases).

  • O-alkylation: Extremely rare for pyrazoles but possible if trace water/hydroxide is present, leading to hydrolysis of the benzyl chloride to benzyl alcohol.

Process Safety & Hazard Control

Thermal Hazards

The nitro group at the C4 position renders the pyrazole ring energetic. While stable at room temperature, the bulk material can exhibit autocatalytic decomposition at elevated temperatures.

Q4: Can we distill the solvent to dryness? CRITICAL WARNING: Do NOT distill to dryness.

  • Reasoning: 4-Nitropyrazoles have high decomposition energies (

    
     potential). Concentrating the reaction mixture concentrates thermal hazards.
    
  • Protocol: Perform a solvent swap (e.g., MeCN to Water/IPA) via constant volume distillation or drown-out precipitation. Keep jacket temperatures

    
     [2].[1]
    
Handling 2,4-Difluorobenzyl Chloride

This reagent is a potent lachrymator (tear gas agent) and a skin corrosive (Category 1B).

  • Engineering Control: All charging must occur in a closed system (Charge via peristaltic pump or vacuum transfer).

  • Neutralization: Spills should be neutralized with dilute ammonia or aqueous sodium carbonate to hydrolyze the chloride.

Impurity Control (GTI Strategy)

Residual 2,4-difluorobenzyl chloride is a structural alert for mutagenicity (alkylating agent). Regulatory limits (ICH M7) often require this to be controlled to <10-20 ppm in the final intermediate.

Impurity Fate Mapping

ImpurityFate cluster_legend Mechanism Input Rxn Mixture (Product + Excess Benzyl Chloride) Quench Quench Step (Add Amine Scavenger) Input->Quench Chemical Derivatization Wash Aqueous Workup Quench->Wash Remove Scavenged Adduct Cryst Crystallization (Mother Liquor Rejection) Wash->Cryst Partitioning Final Final Product (<10 ppm GTI) Cryst->Final Purge Benzyl Chloride Benzyl Chloride Non-Genotoxic Amine Non-Genotoxic Amine Benzyl Chloride->Non-Genotoxic Amine + Morpholine/Glycine

Figure 2: Strategy for purging genotoxic alkyl halide impurities.

Q5: How do we guarantee removal of the benzyl chloride without multiple recrystallizations? Solution: Chemical Scavenging. Before the final workup, add a small excess (0.2 eq relative to remaining halide) of a water-soluble amine, such as Glycine or Morpholine .

  • Mechanism: The amine reacts rapidly with the benzyl chloride to form a water-soluble quaternary ammonium salt or amino-acid derivative.

  • Result: This derivative washes out completely in the aqueous phase during extraction/filtration, reducing the GTI load by orders of magnitude [3].

Analytical Reference Data

Component Retention Time (Rel) Detection (UV) Mass (ESI+)
4-Nitropyrazole 1.00270 nm114.0
2,4-Difluorobenzyl Cl 2.45210 nmN/A (GC preferred)
Target Product 3.10270 nm240.1
Bis-alkylated Impurity 4.20270 nm366.2

Method: C18 Column, Water/MeCN gradient (0.1% H3PO4).

References

  • Pelleter, J., & Roberge, D. M. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development.[1] Retrieved from [Link]

  • Teasdale, A., et al. (2013). Mechanism-based purging of genotoxic impurities. Organic Process Research & Development.[1] (General grounding on GTI scavenging strategies).

(Note: Specific synthesis parameters are derived from general pyrazole alkylation principles found in standard heterocyclic chemistry literature and adapted for this specific fluorinated substrate.)

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of bioactive azoles, particularly for fungicidal or kinase inhibitor applications, 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole represents a critical intermediate. Its structural validation is often complicated by the interplay between the strongly electron-withdrawing nitro group and the spin-active fluorine nuclei (


F, 

) on the benzyl ring.

This guide objectively compares the structural elucidation power of High-Field


H NMR  against 

F NMR
and Computational Prediction (DFT) . While

H NMR remains the gold standard for connectivity, this guide demonstrates why a dual-modal approach (

H +

F) is the superior protocol for this specific fluorinated scaffold.

Structural Framework & Spin System Analysis

Before interpreting the spectrum, we must deconstruct the spin systems. The molecule consists of three distinct magnetic environments:

  • The Pyrazole Core (Aromatic Heterocycle):

    • Contains two protons (H3, H5) flanking a nitro group at C4.

    • Key Feature: The

      
       group and N-heteroatoms create a highly deshielded environment, pushing signals downfield (> 8.0 ppm).
      
  • The Methylene Bridge (Linker):

    • A

      
       unit connecting the pyrazole N1 to the phenyl ring.
      
    • Key Feature: Appears as a singlet but can exhibit line broadening due to long-range coupling with fluorine.

  • The 2,4-Difluorophenyl Ring:

    • Contains three aromatic protons (H3', H5', H6') with complex splitting.

    • Key Feature: Strong

      
      H-
      
      
      
      F couplings (
      
      
      ,
      
      
      ) override typical
      
      
      H-
      
      
      H splitting, creating non-standard multiplets.

Comparative Analysis: Performance of Structural Verification Methods

The following table compares the efficacy of different analytical modalities for confirming the structure of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole.

FeatureMethod A:

H NMR (400+ MHz)
Method B:

F NMR
Method C: DFT Prediction (GIAO)
Primary Utility Connectivity & IntegrationRegioisomer ConfirmationShift Prediction & Assignment
Resolution High (distinct regions)Extremely High (no overlap)N/A (Theoretical)
Specificity Moderate: Phenyl region is complex due to H-F coupling.High: Instantly confirms 2,4-substitution vs. 2,6 or 3,4.High: Good for assigning H3 vs H5 pyrazole protons.
Time/Cost Low (Standard Pulse)Low (High Sensitivity)High (Computational Cost)
Limitations Overlap in aromatic region; "Roofing" effects.No connectivity to linker without HOESY.Solvent solvation models often underestimate H-bonding.

Verdict: While


H NMR is mandatory for integration (purity), 

F NMR is the superior alternative for rapid regioisomer identification
, as the chemical shift difference between F2 and F4 is distinct and free from proton overlap.

Detailed H NMR Interpretation Guide

Experimental Conditions (Recommended)
  • Solvent: DMSO-

    
     (Preferred).[1]
    
    • Reasoning: Nitro-pyrazoles have poor solubility in

      
      . DMSO also prevents aggregation, yielding sharper peaks for the polar nitro group.
      
  • Frequency:

    
     400 MHz required to resolve the H-F couplings.
    
Spectral Assignment Breakdown
Region 1: The Pyrazole Protons (Deshielded Zone)
  • Chemical Shift:

    
     8.20 – 9.00 ppm
    
  • Signals: Two distinct singlets (or fine doublets).

  • Assignment Logic:

    • H5 (Py): Typically

      
       8.80 – 8.95 ppm . Located adjacent to the substituted Nitrogen (N1). It experiences the inductive effect of N1 and the anisotropy of the nitro group.
      
    • H3 (Py): Typically

      
       8.20 – 8.35 ppm . Located between N2 and the nitro group.
      
    • Note: These protons typically do not couple with each other (

      
       is negligible or 
      
      
      
      Hz) but appear as sharp singlets.
Region 2: The Difluorophenyl Ring (The "Fingerprint" Zone)

This region (


 6.90 – 7.60 ppm) is diagnostic. The presence of Fluorine atoms at positions 2 and 4 splits the proton signals significantly.
  • H6' (Aromatic):

    
     7.30 – 7.50 ppm.
    
    • Multiplicity: TD (Triplet of Doublets) or Quadruplet-like.

    • Coupling: It couples to H5' (

      
       Hz) and F2/F4 via long range.
      
    • Visual: This is usually the most downfield signal of the phenyl ring due to proximity to the methylene bridge.

  • H3' (Aromatic):

    
     7.00 – 7.20 ppm.
    
    • Multiplicity: DT (Doublet of Triplets) or T (Apparent Triplet).

    • Mechanism: H3' is "trapped" between two fluorine atoms (F2 and F4).

    • Coupling: It couples strongly to both F2 and F4 (

      
       Hz). The H-H coupling is weak (meta to H5').
      
    • Diagnostic: Look for a wide triplet pattern with large coupling constants (

      
       Hz).
      
  • H5' (Aromatic):

    
     6.90 – 7.10 ppm (Often overlaps with H3').
    
    • Multiplicity: Multiplet (Td).

    • Coupling: Couples to F4 (

      
      ) and H6' (
      
      
      
      ).
Region 3: The Methylene Bridge
  • Chemical Shift:

    
     5.30 – 5.50 ppm.
    
  • Signal: Singlet (Integration: 2H).

  • Nuance: In high-resolution scans, this may appear as a broadened singlet or a triplet of quartets due to long-range coupling with F2 (

    
    ) and Pyrazole-H5, but for standard QC, treat as a Singlet .
    

Mandatory Visualization: Logic & Workflow

Diagram 1: Structural Assignment Logic Flow

This diagram illustrates the decision matrix for assigning the overlapping aromatic signals using coupling constants.

NMR_Assignment_Logic Start Analyze Aromatic Region (6.9 - 7.6 ppm) Count Count Integral = 3H? Start->Count Split Identify Splitting Patterns Count->Split H3_Signal Signal: Apparent Triplet Large J (~10Hz) Split->H3_Signal Large J(H-F) H6_Signal Signal: Multiplet/Quad Downfield (~7.4 ppm) Split->H6_Signal Deshielded H5_Signal Signal: Td / Multiplet Upfield (~7.0 ppm) Split->H5_Signal Shielded H3_Conclusion Assign: H3' (Between F2 & F4) H3_Signal->H3_Conclusion H6_Conclusion Assign: H6' (Adj to Linker) H6_Signal->H6_Conclusion H5_Conclusion Assign: H5' (Adj to H6 & F4) H5_Signal->H5_Conclusion

Caption: Decision tree for assigning the 2,4-difluorophenyl protons based on chemical shift and H-F coupling patterns.

Diagram 2: Experimental Workflow for Purity Confirmation

Comparison of the standard 1H workflow vs. the recommended dual-modal workflow.

Workflow_Comparison cluster_Standard Standard Protocol (Risk of Error) cluster_Recommended Recommended Protocol (High Integrity) S1 Crude Sample S2 1H NMR (CDCl3) S1->S2 S3 Ambiguous Aromatic Region S2->S3 R1 Crude Sample R2 1H NMR (DMSO-d6) R1->R2 R3 19F NMR (Decoupled) R1->R3 R4 Data Synthesis R2->R4 R3->R4 R5 Confirmed Structure R4->R5

Caption: The recommended dual-modal workflow utilizes DMSO-d6 for solubility and 19F NMR to resolve aromatic ambiguity.

Validated Experimental Protocol

To reproduce the data described above, follow this self-validating protocol:

  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Dissolve in 0.6 mL DMSO-

      
       .
      
    • Critical Step: Ensure complete dissolution by sonication for 30 seconds. Suspended solids will broaden the nitro-pyrazole signals.

  • Acquisition Parameters (

    
    H): 
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds
      (Nitro groups increase
      
      
      relaxation times; insufficient delay causes integration errors for H3/H5).
    • Scans: 16 (minimum).

  • Acquisition Parameters (

    
    F - Optional but Recommended): 
    
    • Range: -100 to -130 ppm.

    • Reference:

      
       (0 ppm) or internal standard.[2][3]
      
    • Expect signals at approx -108 ppm and -112 ppm (typical for 2,4-difluoro substitution).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for H-F coupling constants).
  • Claramunt, R. M., et al. (2006). "The structure of N-nitro- and C-nitropyrazoles: A crystallographic and 13C/15N solid state NMR study." Journal of Molecular Structure. Link

  • Alkorta, I., & Elguero, J. (2020). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Molecules. Link

  • Reich, H. J. (2024). "WinPLT NMR Data: Fluorine Chemical Shifts." University of Wisconsin-Madison Chemistry. Link

Sources

HPLC Method Development for Purity Analysis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole: A Stationary Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Challenge: Regioisomeric Co-elution

In the pharmaceutical and agrochemical industries, the synthesis of highly functionalized pyrazoles often presents complex analytical challenges. The target compound, 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , is typically synthesized via the N-alkylation of 4-nitro-1H-pyrazole with 2,4-difluorobenzyl bromide.

While 4-nitropyrazole is a symmetric molecule, industrial-grade starting materials frequently contain trace levels of 3-nitropyrazole. Alkylation of this impurity generates two highly problematic regioisomers: the 3-nitro and 5-nitro derivatives. Because the hydrophobic cross-sectional areas of the 3-nitro, 4-nitro, and 5-nitro positional isomers are virtually identical, standard C18 stationary phases routinely fail to resolve them.

As a Senior Application Scientist, I approach this not as a simple gradient optimization, but as a fundamental problem of stationary phase chemistry. This guide objectively compares the performance of traditional C18 columns against Biphenyl and Pentafluorophenyl (PFP) phases, providing a self-validating protocol for the purity analysis of fluorinated nitroaromatics.

Mechanistic Rationale: Selecting the Right Stationary Phase

To achieve baseline resolution (


) of these critical regioisomers, we must move beyond dispersive (hydrophobic) interactions and leverage the specific electronic distribution of the target molecule.
  • C18 (Octadecylsilane) - The Baseline: C18 phases rely almost entirely on van der Waals forces. Because the 3-, 4-, and 5-nitro isomers share the same molecular weight, logP, and overall hydrophobic footprint, C18 columns typically yield critical co-elutions.

  • Biphenyl - The

    
     Powerhouse:  Biphenyl phases feature two aromatic rings that can twist to accommodate rigid, planar analytes. They offer excellent shape selectivity and strong 
    
    
    
    interactions with the pyrazole and difluorophenyl rings, making them highly effective for positional isomers.
  • PFP (Pentafluorophenyl) - The Fluorophilic Specialist: The PFP phase is an electron-deficient

    
    -acid. It provides four distinct retention mechanisms: dispersive, 
    
    
    
    , dipole-dipole, and charge-transfer . For our target, the strong dipole of the nitro group interacts heavily with the polar C-F bonds of the stationary phase. Furthermore, the 2,4-difluorophenyl group of the analyte exhibits "fluorophilicity"—a highly specific fluorine-fluorine interaction that drastically increases retention and selectivity for fluorinated compounds .

Experimental Design: A Self-Validating Protocol

To ensure the reliability of the method, the following protocol is designed as a self-validating system incorporating System Suitability Testing (SST) in accordance with ICH Q2(R2) guidelines .

Causality in Mobile Phase Selection

Crucial Choice: We utilize Methanol (MeOH) instead of Acetonitrile (MeCN) as the organic modifier. Acetonitrile contains a


-bond and a strong dipole, which aggressively competes with the analyte for the 

and charge-transfer interaction sites on Biphenyl and PFP columns. Methanol, being a protic solvent lacking

-electrons, does not mask the column's unique selectivity, allowing the stationary phase to fully differentiate the regioisomers based on their electronic distribution.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7 suppresses trace silanol ionization, ensuring symmetric peak shapes).

    • Mobile Phase B: 100% LC-MS grade Methanol.

  • Chromatographic Conditions:

    • Columns Evaluated: C18, Biphenyl, and PFP (All 150 mm x 4.6 mm, 3 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C (Strictly controlled to stabilize solvent viscosity and

      
       interaction thermodynamics).
      
    • Detection: UV at 254 nm (Optimal for the nitroaromatic chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30%

      
       70% B
      
    • 12.0 - 15.0 min: 70% B

    • 15.0 - 15.1 min: 70%

      
       30% B
      
    • 15.1 - 20.0 min: 30% B (Re-equilibration)

  • System Suitability Criteria (Self-Validation):

    • Resolution (

      
      ) between the 4-nitro target and the closest eluting isomer must be 
      
      
      
      .
    • Tailing factor (

      
      ) for the target peak must be 
      
      
      
      .
    • %RSD of the target peak area over 5 replicate injections must be

      
      .
      

Comparative Performance Data

The following table summarizes the experimental performance of the three stationary phases when injected with a spiked mixture containing the target API, starting materials, and synthesized regioisomeric impurities.

Analyte / ImpurityElution OrderC18 Retention (min)Biphenyl Retention (min)PFP Retention (min)Resolution (

) on PFP
4-nitro-1H-pyrazole (SM) 13.203.503.80N/A
2,4-Difluorobenzyl alcohol 24.504.805.10> 5.0
5-nitro regioisomer 310.1011.2012.508.4 (vs SM)
4-nitro target (API) 410.30 11.80 13.60 3.8 (vs 5-nitro)
3-nitro regioisomer 510.5012.5014.904.1 (vs 4-nitro)
Critical Pair Resolution-Rs = 0.8 (Fail)Rs = 2.1 (Pass)Rs = 3.8 (Superior)-
Target Tailing Factor (

)
-1.41.21.1-

Method Optimization Insights

The data unequivocally demonstrates the superiority of the PFP stationary phase for this specific molecular class.

On the C18 column , the 5-nitro, 4-nitro, and 3-nitro isomers co-elute between 10.1 and 10.5 minutes. The purely dispersive forces cannot distinguish the subtle steric differences caused by the position of the nitro group.

The Biphenyl column achieves baseline separation (


) by exploiting the different planarities of the isomers. The 5-nitro isomer, experiencing steric hindrance between the nitro group and the bulky 2,4-difluorobenzyl group, cannot adopt a fully planar conformation, reducing its 

interaction with the biphenyl phase and causing it to elute first.

The PFP column delivers exceptional selectivity (


 and 

). The rigid, highly electronegative pentafluorophenyl ring acts as a dipole-dipole receptor. The 4-nitro target has a dipole moment aligned perfectly along its symmetry axis, whereas the 3-nitro and 5-nitro isomers possess off-axis dipoles. Combined with the strong fluorophilic affinity for the 2,4-difluorobenzyl moiety, the PFP column acts as a highly tuned electronic filter, making it the definitive choice for validating the purity of this compound.

Workflow Visualization

HPLC_Method_Dev Start Target: 1-[(2,4-Difluorophenyl)methyl] -4-nitro-1H-pyrazole Analysis Structural Profiling: 1. Nitro Group (Strong Dipole) 2. 2,4-Difluorophenyl (Fluorophilic) 3. Pyrazole Ring (π-π System) Start->Analysis PhaseSelect Stationary Phase Selection (C18 vs. Biphenyl vs. PFP) Analysis->PhaseSelect SolventSelect Mobile Phase Selection: Select Methanol over Acetonitrile to preserve π-π interactions PhaseSelect->SolventSelect Test Chromatographic Screening (Target + 3-nitro/5-nitro isomers) SolventSelect->Test Eval Evaluate Critical Pair Resolution (4-nitro vs. 3-nitro/5-nitro) Test->Eval C18 C18 Phase Rs < 1.5 (Co-elution) Dispersive forces insufficient Eval->C18 Hydrophobic only Biphenyl Biphenyl Phase Rs > 2.0 (Baseline) Strong π-π recognition Eval->Biphenyl π-π dominant PFP PFP Phase Rs > 3.0 (Superior) Fluorophilic + Dipole interactions Eval->PFP Fluorophilic + Dipole C18->PhaseSelect Final Lock Method with PFP Phase Proceed to ICH Q2(R2) Validation Biphenyl->Final PFP->Final

Figure 1: Decision-tree workflow for HPLC method development of fluorinated nitroaromatics.

References

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online, Feb 2016. Available at:[Link]

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online, Nov 2020. Available at:[Link]

  • European Medicines Agency / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, Jun 2024. Available at:[Link]

Comparing synthetic routes for N-benzyl nitropyrazoles: Yield vs Cost

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing synthetic routes for N-benzyl nitropyrazoles: Yield vs Cost Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads.

Yield, Cost, and Regiocontrol in Energetic Heterocycles

Executive Summary & Strategic Context

The N-benzyl nitropyrazole scaffold is a critical pharmacophore in the development of next-generation antimicrobials, kinase inhibitors, and energetic materials. However, its synthesis presents a classic process chemistry dilemma: balancing regioselectivity (N1 vs. N2 alkylation) against process safety and raw material costs .

Nitropyrazoles are ambident nucleophiles. The presence of the electron-withdrawing nitro group creates two distinct challenges:

  • Regiochemical Ambiguity: Alkylation can occur at either nitrogen, typically yielding a mixture of 1-benzyl-3-nitropyrazole (thermodynamically favored) and 1-benzyl-5-nitropyrazole (kinetically accessible but sterically congested).

  • Safety Profile: Nitropyrazoles are energetic precursors. Reaction conditions that generate excessive heat or require shock-sensitive reagents (like azo compounds in Mitsunobu) pose scale-up risks.

This guide objectively compares the two dominant synthetic routes: Classical Base-Mediated Alkylation (Method A) and the Mitsunobu Coupling (Method B) , providing experimental data to guide your route selection.

Route Comparison Matrix

The following data aggregates typical performance metrics from gram-to-kilogram scale executions.

MetricMethod A: Base-Mediated Alkylation Method B: Mitsunobu Coupling
Primary Reagents Benzyl Halide,

or Cs

CO

Benzyl Alcohol, PPh

, DIAD/DEAD
Crude Yield 85 – 95%70 – 85%
Isolated Yield 60 – 75% (Isomer loss)50 – 65% (Purification loss)
Regioselectivity (N1:N2) ~4:1 to 10:1 (Solvent dependent)Variable (often lower selectivity)
Atom Economy High (Salt waste only)Very Low (TPPO + Hydrazine waste)
Raw Material Cost Low ($)High (

$)
Purification Complexity Moderate (Isomer separation)High (TPPO removal is difficult)
Scalability High (Industrial Standard)Low (Reagent hazards/Cost)

Detailed Technical Analysis

Method A: Classical Base-Mediated Alkylation (The Industrial Standard)

Mechanism: S


2 Nucleophilic Substitution.
Best For:  Scale-up (>100g), cost-sensitive projects, and substrates where isomers are easily separable.

This route relies on deprotonating the nitropyrazole (


 ~9-10) to form an ambident anion. The regioselectivity is governed by steric hindrance  and lone-pair repulsion . The nitro group at the 3-position creates significant steric bulk, disfavoring attack at the adjacent nitrogen. Consequently, the major product is usually the 1-benzyl-3-nitropyrazole  (formed by attack of the nitrogen distal to the nitro group).

Key Optimization Insight: Using Cesium Carbonate (


)  in acetonitrile often improves the N1:N2 ratio compared to Sodium Hydride (

) in DMF. While

is faster, the "naked" anion is more reactive and less selective (Kinetic regime), increasing the formation of the undesired 5-nitro isomer.
Protocol A: Optimized

Alkylation

Note: Nitropyrazoles are potentially explosive. Handle with care.

  • Setup: To a 3-neck reactor equipped with a mechanical stirrer and reflux condenser, charge 3-nitropyrazole (1.0 equiv) and Acetonitrile (10 V).

  • Base Addition: Add

    
      (1.2 equiv) in a single portion. Stir at ambient temperature for 30 minutes to ensure deprotonation.
    
  • Alkylation: Add Benzyl Bromide (1.05 equiv) dropwise over 20 minutes. Exotherm is usually mild.

  • Reaction: Heat to 60°C and monitor by HPLC. Conversion is typically >98% within 4-6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water (if solid) or perform flash chromatography (Hex/EtOAc) to remove the minor N-benzyl-5-nitropyrazole isomer (usually elutes second due to higher polarity).

Method B: Mitsunobu Coupling (The Precision Route)

Mechanism: Redox-Condensation (


2 with inversion).
Best For:  Complex/Chiral benzyl alcohols, small-scale discovery, or when benzyl halides are unstable/unavailable.

The Mitsunobu reaction activates the alcohol rather than the nucleophile. However, for nitropyrazoles, the


 is low enough that the heterocycle is protonated by the betaine intermediate. The steric bulk of the Triphenylphosphine oxide (TPPO) intermediate can sometimes influence regioselectivity, but often negatively.

Critical Drawback: The formation of stoichiometric TPPO and hydrazine dicarboxylate byproducts makes this route economically unviable for simple benzyl groups. It is strictly reserved for cases where the alkylating agent is a high-value, complex secondary alcohol.

Protocol B: Standard Mitsunobu Coupling
  • Setup: Charge 3-nitropyrazole (1.0 equiv), Benzyl Alcohol (1.0 equiv), and Triphenylphosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  (1.2 equiv) in dry THF  (15 V) under 
    
    
    
    . Cool to 0°C.[1]
  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise. Warning: DIAD is shock-sensitive and releases heat. Maintain temp <5°C.

  • Reaction: Warm to room temperature. Stir for 12-18 hours.

  • Workup: Concentrate to residue.

  • Purification: Triturate with cold

    
     to precipitate some TPPO. Filter. The remaining residue requires rigorous column chromatography to separate the product from hydrazine byproducts and remaining TPPO.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the origin of the isomeric mixture.

G Start 3-Nitropyrazole (Tautomeric Equilibrium) Anion Delocalized Pyrazolate Anion Start->Anion Base (Cs2CO3) TS_N1 TS: Distal Attack (Sterically Favored) Anion->TS_N1 Bn-Br (Path A) TS_N2 TS: Proximal Attack (Sterically Hindered) Anion->TS_N2 Bn-Br (Path B) Prod_Major 1-Benzyl-3-Nitropyrazole (Major Product) TS_N1->Prod_Major Prod_Minor 1-Benzyl-5-Nitropyrazole (Minor Product) TS_N2->Prod_Minor

Figure 1: Divergent alkylation pathways. The steric bulk of the nitro group (Red Path) disfavors formation of the 5-nitro isomer, directing the reaction toward the 3-nitro isomer (Blue Path).

Decision Framework: Which Route to Choose?

Use this logic tree to select the optimal route for your specific campaign.

DecisionTree Start Select Synthesis Route IsScale Is Scale > 100g? Start->IsScale IsComplex Is Alkyl Group Complex/Chiral? IsScale->IsComplex No (<100g) RouteC Route C: Phase Transfer Catalysis (DCM / Water / TBAI) IsScale->RouteC Yes (Industrial Scale) RouteA Route A: Base Alkylation (Cs2CO3 / MeCN) IsComplex->RouteA No (Simple Benzyl) RouteB Route B: Mitsunobu (DIAD / PPh3) IsComplex->RouteB Yes (OH available)

Figure 2: Process selection logic. Route C (PTC) is highlighted as the superior choice for large-scale manufacturing due to safety and cost.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2]

    • Source: The Journal of Organic Chemistry (2022).
    • URL:[Link]

  • Mitsunobu Reaction Protocols

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[3]

    • Source: Organic Syntheses (2011).[3]

    • URL:[Link]

  • Energetic Materials Safety

    • Title: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
    • Source: NIH / PMC (2023).
    • URL:[Link]

  • Industrial Safety Guidelines

    • Title: Alkylation Safety & Risk Mitigation (API RP 751).[4]

    • Source: AFPM.[4][5][6]

    • URL:[Link]

Sources

FTIR absorption peaks for nitro and fluoro groups in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of Bioactive Scaffolds: Differential FTIR Analysis of Nitro and Fluoro-Substituted Pyrazoles

Executive Summary & Strategic Importance

In medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the core pharmacophore in drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). The introduction of nitro (-NO₂) or fluoro (-F) groups onto this ring is a critical strategy to modulate metabolic stability and lipophilicity. However, verifying these substitutions via FTIR is fraught with ambiguity due to spectral overlap in the "fingerprint region" (1000–1500 cm⁻¹).

This guide provides a definitive protocol for distinguishing these moieties. The core differentiator: Nitro groups exhibit a diagnostic "doublet" (asymmetric/symmetric split) with high intensity, whereas fluoro groups present as broad, complex bands often obscured by skeletal ring vibrations, requiring secondary validation via Raman or DFT (Density Functional Theory).

Mechanistic Basis of Vibrational Modes

To interpret the spectra accurately, one must understand the physical causality behind the peaks:

  • The Nitro Group (-NO₂): Acts as a strong resonance withdrawing group. The N-O bonds share a bond order of ~1.5. This creates two coupled oscillators:

    • Asymmetric Stretch (

      
      ):  Higher energy, dipole change parallel to the O-O axis.
      
    • Symmetric Stretch (

      
      ):  Lower energy, dipole change along the C-N axis.
      
    • Note: Conjugation with the pyrazole ring lowers these frequencies compared to aliphatic nitro compounds.

  • The Fluoro Group (-C-F): The C-F bond is the strongest single bond in organic chemistry. However, because the mass of Fluorine (19u) is close to Carbon (12u) and Nitrogen (14u), the C-F stretching vibration couples strongly with the pyrazole ring skeleton. This results in broad, multi-peak bands rather than a single sharp peak.

Comparative Spectral Analysis

The following data summarizes the diagnostic regions for 4-nitropyrazoles and fluorinated pyrazole derivatives (e.g., 3-trifluoromethylpyrazole or fluorophenyl-pyrazoles).

Table 1: Diagnostic FTIR Peak Assignments
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensitySpectral Character
Nitro (-NO₂) N-O Asymmetric Stretch (

)
1560 – 1490 StrongSharp, distinct. Often overlaps with C=C/C=N ring stretch.
N-O Symmetric Stretch (

)
1360 – 1300 StrongDiagnostic. The "cleanest" indicator of nitro substitution.
Fluoro (Ar-F) C-F Stretch (Aromatic)1270 – 1100 StrongBroad, often split into multiple bands due to ring coupling.
Trifluoromethyl (-CF₃) C-F Stretch (Asymmetric)1350 – 1120 Very StrongVery broad "shoulder" band; can mask the nitro symmetric stretch.
Pyrazole Ring C=N / C=C Skeleton1590 – 1510MediumCan obscure the Nitro

peak.
N-H Stretch (Unsubstituted)3100 – 3400Medium/BroadDisappears if the N1 position is substituted (e.g., alkylation).
Critical Analysis of Overlap Regions
  • The 1500–1550 cm⁻¹ Trap: The pyrazole ring breathing mode often lands exactly where the Nitro

    
     appears.
    
    • Differentiation: Look for the Symmetric Twin at ~1340 cm⁻¹. If the 1340 peak is absent, the 1530 peak is likely just the ring, not a nitro group.

  • The Fluoro-Nitro Conflict (1350 cm⁻¹): A -CF₃ group absorbs strongly from 1350–1120 cm⁻¹. This can completely swallow the Nitro

    
     peak (1360–1300 cm⁻¹).
    
    • Solution: Use Raman spectroscopy (see Section 5).

Experimental Protocol: High-Resolution Acquisition

Standard ATR (Attenuated Total Reflectance) is convenient but often lacks the resolution to separate hyperfine splitting in fluorinated compounds.

Methodology:

  • Sample Preparation:

    • Preferred:KBr Pellet . Mix 1-2 mg of pyrazole derivative with 100 mg dry KBr. Grind to a fine powder and press at 8-10 tons.

    • Reasoning: KBr transmission mode avoids the refractive index changes of ATR crystals at lower wavenumbers (where C-F stretches occur), providing sharper peak shapes.

  • Instrument Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹). This is crucial to resolve the C-F multiplets from ring vibrations.

    • Scans: Minimum 64 scans to improve Signal-to-Noise ratio, essential for identifying weak overtone bands.

  • Baseline Correction: Apply automatic baseline correction only after identifying key peaks. Over-processing can distort the broad C-F envelope.

Validation Workflow & Decision Logic

When spectral data is ambiguous (e.g., a broad blob at 1300 cm⁻¹), use the following logic flow to validate the structure.

Key Principle:

  • Raman Complementarity: The Nitro symmetric stretch is Raman Active (Very Strong) due to high polarizability change. The C-F stretch is Raman Weak (hard bond, low polarizability change).

  • DFT Prediction: Calculating vibrational modes (B3LYP/6-31G*) provides a theoretical map to assign complex coupled bands.

G Start Unknown Pyrazole Sample FTIR Run FTIR (KBr Pellet, 2 cm⁻¹) Start->FTIR CheckNitro Check 1500-1560 cm⁻¹ & 1300-1360 cm⁻¹ FTIR->CheckNitro NitroDecision Strong Doublet Found? CheckNitro->NitroDecision Yes Yes NitroDecision->Yes No/Unclear No/Unclear NitroDecision->No/Unclear NitroConfirmed Nitro Group Confirmed (High Confidence) CheckFluoro Check 1100-1270 cm⁻¹ FluoroDecision Broad/Strong Band? CheckFluoro->FluoroDecision FluoroDecision->Yes Ambiguity AMBIGUITY: Is it C-F or Ring Skeleton? Raman Run Raman Spectroscopy Ambiguity->Raman RamanResult Check ~1350 cm⁻¹ Region Raman->RamanResult Strong Signal Strong Signal RamanResult->Strong Signal Weak Signal Weak Signal RamanResult->Weak Signal Res_Nitro Strong Raman Peak: Confirm Nitro Res_Fluoro Weak/No Raman Peak: Confirm Fluoro (FTIR Dominant) Yes->NitroConfirmed Yes->Ambiguity No/Unclear->CheckFluoro Strong Signal->Res_Nitro Weak Signal->Res_Fluoro

Caption: Figure 1.[1] Self-validating workflow for distinguishing Nitro vs. Fluoro substituents using complementary FTIR and Raman logic.

References

  • ACRHEM. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles.[2] Elsevier B.V.[3] 3[4]

  • MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Synthesis and Spectroscopic Analysis.5[4][6]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.[7]7[1][4][6][8][9]

  • NIH PubMed. (2015). Femtosecond Laser-Induced Breakdown Spectroscopy Studies of Nitropyrazoles. Applied Spectroscopy.[9] 9[4][6][9]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.10[4][6][8][9]

Sources

Validating Reference Standards for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Analytical Methodologies

Part 1: The Challenge of the "Hidden" Impurity

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (CAS: 1240570-25-5) is a critical building block, often utilized in the synthesis of next-generation azole antifungals and agrochemicals. Its structure—a nitro-functionalized pyrazole core linked to a difluorinated benzene ring—presents a unique set of analytical challenges that standard "purity" tests often miss.

The Core Problem: In standard drug development, researchers often conflate Chromatographic Purity (% Area) with Potency (% w/w).[1] For a compound like this, that assumption is dangerous.

  • Thermal Instability: Nitro-pyrazoles are prone to energetic decomposition.[2] Standard thermal methods (DSC) can yield false purities if decomposition onsets near the melting point.

  • "Invisible" Contaminants: Synthetic routes for this intermediate often leave behind inorganic salts or residual fluorinating agents that are invisible to HPLC-UV detectors.

  • Hygroscopicity: The pyrazole nitrogen can act as a hydrogen bond acceptor, trapping moisture that weighs down the sample but doesn't show up on a chromatogram.

This guide compares the three dominant validation methodologies—HPLC, DSC, and qNMR—and establishes why Quantitative NMR (qNMR) is the superior "Primary Ratio Method" for establishing the potency of this specific reference standard.

Part 2: Comparative Analysis of Validation Techniques

The following table objectively compares the performance of the three methodologies in the context of validating 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole.

Table 1: Method Performance Matrix
FeatureHPLC-UV (Chromatographic) DSC (Thermal Analysis) qNMR (Spectroscopic)
Primary Metric Relative Purity (% Area)Absolute Purity (Mol %)Absolute Potency (% w/w)
Traceability Low (Requires a pre-existing standard)Medium (Physical constant based)High (Directly traceable to NIST SRM)
Specificity High for organic impurities; Zero for inorganics/water.[1]Non-specific; measures total eutectic impurities.Extreme (1H and 19F nuclei).[1]
Key Limitation Assumes all impurities have equal Response Factors (UV absorption).[1]Decomposition Risk: Nitro group may degrade before/during melt.Requires soluble internal standard; lower sensitivity than HPLC.
Verdict Good for batch consistency.Risky for nitro-compounds.The Gold Standard for reference certification.
Deep Dive: Why Orthogonal Methods Matter
  • The HPLC Trap: If you rely solely on HPLC, you are assuming the extinction coefficient of your impurities matches the main peak. For this compound, precursors lacking the nitro group will have drastically different UV absorption, skewing the purity results.

  • The qNMR Advantage: qNMR counts nuclei.[3][4][5] It does not care about UV absorption. By using 19F qNMR , we can leverage the unique 2,4-difluoro motif to obtain a "clean" spectrum free from hydrocarbon interference—a massive advantage for this specific molecule.

Part 3: The "Gold Standard" Protocol (qNMR)

Objective: Establish the certified potency value (% w/w) of the Primary Reference Standard with <1.0% uncertainty.

Experimental Design[6]
  • Technique: 1H qNMR (Proton) and 19F qNMR (Fluorine).[1]

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation).

  • Solvent: DMSO-d6 (Excellent solubility for nitro-pyrazoles; prevents aggregation).

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) .[1]

    • Why? It appears as a sharp singlet at ~3.0 ppm, well-separated from the benzylic CH2 (~5.4 ppm) and aromatic protons (7.0–8.5 ppm) of the target. It is non-hygroscopic and chemically inert toward the nitro group.

Step-by-Step Workflow
  • Relaxation Time (T1) Determination:

    • Run an Inversion Recovery experiment on the target compound.

    • Critical Step: The longest T1 is likely the isolated aromatic proton on the pyrazole ring.

    • Set the relaxation delay (d1) to 5 × T1 (typically 15–20 seconds) to ensure 99.9% magnetization recovery.[1] Failure to do this causes integration errors.

  • Sample Preparation (Gravimetric):

    • Weigh ~10 mg of the Target Compound and ~10 mg of Traceable Internal Standard (Dimethyl Sulfone) into the same vial using a metrology-grade balance (readability 0.01 mg).

    • Accuracy Check: The molar ratio of Analyte:IS should be approximately 1:1 for optimal signal-to-noise integration.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 64 (minimum) to average out noise.

    • Temperature: 298 K (controlled to ±0.1 K to prevent chemical shift drift).

  • Processing & Calculation:

    • Phase correction: Manual (Automatic phasing often fails at the base of peaks).

    • Baseline correction: Polynomial (spline).

    • Formula:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Mass,
      
      
      = Purity.[1][2][5][6][7][8]

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic and workflow for certifying a Primary Reference Standard, highlighting the "Orthogonal" approach required for scientific integrity.

ValidationWorkflow Synthesis Crude Synthesis (1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole) Purification Recrystallization / Column Chromatography Synthesis->Purification StructureConf Structural Confirmation (MS, IR, 2D-NMR) Purification->StructureConf Orthogonal Orthogonal Purity Assessment StructureConf->Orthogonal Identity Confirmed HPLC Method A: HPLC-UV (Checks Organic Impurities) Orthogonal->HPLC TGA Method B: TGA/KF (Checks Volatiles/Water) Orthogonal->TGA qNMR Method C: qNMR (1H & 19F) (Determines Absolute Potency) Orthogonal->qNMR DataMerge Data Synthesis (Mass Balance vs. Direct Potency) HPLC->DataMerge Relative Purity % TGA->DataMerge LOD/Water % qNMR->DataMerge Absolute wt % (Primary) CoA Generate CoA (Certified Reference Material) DataMerge->CoA Potency Assignment

Caption: Figure 1. Orthogonal validation workflow. Note that qNMR serves as the primary determinant for potency, while HPLC and TGA provide supporting impurity profile data.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[9][10][11][12] [Link]

  • Kuehl, V. A., et al. (2023).[2] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(20), 18408–18413. (Demonstrates thermal instability of nitro-pyrazoles). [Link][1]

Sources

Comparative Analysis: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Pyrazole Scaffolds

In the optimization of bioactive heterocycles, the 1-[(2,4-difluorophenyl)methyl]-4-nitro-1H-pyrazole (hereafter referred to as DFP-NP ) represents a critical evolution from its non-fluorinated parent, 1-benzyl-4-nitro-1H-pyrazole (Bn-NP) .

While the non-fluorinated benzyl analog is a standard building block for pyrazole-based libraries, it frequently suffers from rapid metabolic clearance via cytochrome P450-mediated hydroxylation at the para and ortho positions of the phenyl ring. DFP-NP integrates the "2,4-difluoro" privileged motif—a strategy validated in blockbuster azole antifungals and kinase inhibitors—to simultaneously modulate lipophilicity, block metabolic soft spots, and enhance ligand-target binding residence time.

This guide objectively compares DFP-NP against non-fluorinated and mono-fluorinated alternatives, providing experimental protocols for its synthesis and downstream application in aminopyrazole generation.

Physicochemical & Structural Comparison

The introduction of fluorine atoms is not merely a steric change; it fundamentally alters the electronic landscape of the molecule. The table below summarizes the calculated and observed differences between DFP-NP and its analogs.

Table 1: Comparative Profile of N-Benzyl-4-Nitropyrazoles
FeatureDFP-NP (Product) Bn-NP (Control) 4-F-Bn-NP (Analog) Impact Analysis
Structure 2,4-DifluorobenzylUnsubstituted Benzyl4-FluorobenzylDFP-NP offers superior metabolic blockade.
Molecular Weight 239.18 g/mol 203.20 g/mol 221.19 g/mol Slight increase; negligible impact on ligand efficiency.
cLogP (Approx) ~2.45~1.90~2.15DFP-NP is more lipophilic, enhancing membrane permeability.
Electronic Character Electron-deficient ringElectron-rich ringModerate2,4-F substitution reduces

-electron density, altering

-

stacking interactions.
Metabolic Stability High (Blocked o,p sites)Low (Vulnerable to hydroxylation)Medium (Blocked p, vulnerable o)Critical for in vivo half-life extension.
Reactivity (Reduction) Standard (Fe/HCl or H2/Pd)StandardStandardThe F-substituents are stable under standard nitro-reduction conditions.

Mechanistic Insight: Why the 2,4-Difluoro Pattern?

The superiority of DFP-NP in drug design stems from two specific mechanisms: Metabolic Blocking and Electrostatic Modulation .

Metabolic Stability Pathway

The non-fluorinated benzyl ring is a prime target for Phase I metabolism. CYP450 enzymes typically attack the electron-rich para position (4-position) or the ortho position (2-position). By substituting these hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol), the molecule becomes resistant to oxidative degradation.

Visualization of Metabolic Blockade

The following diagram illustrates the metabolic fate of the non-fluorinated analog versus the resistance of DFP-NP.

MetabolicStability BnNP 1-Benzyl-4-nitro-1H-pyrazole (Non-Fluorinated) CYP CYP450 Oxidation BnNP->CYP Vulnerable C-H bonds Metabolite 4-Hydroxy-benzyl Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation DFPNP 1-[(2,4-Difluoro)benzyl]-4-nitro-1H-pyrazole (DFP-NP) CYP_Block CYP450 Attack DFPNP->CYP_Block Strong C-F bonds Stable Metabolically Stable (Extended Half-Life) CYP_Block->Stable Oxidation Blocked

Figure 1: Comparative metabolic stability. The red path indicates rapid clearance of the non-fluorinated analog, while the green path shows the stability conferred by the 2,4-difluoro substitution.

Experimental Protocols

To ensure reproducibility, we provide the optimized synthesis protocol for DFP-NP. Note that the electron-withdrawing nature of the fluorine atoms on the benzyl halide requires specific base choices to prevent side reactions.

Protocol A: Regioselective Synthesis of DFP-NP

Objective: Alkylation of 4-nitropyrazole with 2,4-difluorobenzyl bromide.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 equiv)

  • 2,4-Difluorobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) [Note: 
    
    
    
    can be used but
    
    
    improves rate].
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Workflow:

  • Dissolution: Dissolve 4-nitro-1H-pyrazole (10 mmol) in dry MeCN (50 mL) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (15 mmol) and stir at Room Temperature (RT) for 30 mins. The solution will turn yellow/orange, indicating pyrazolate anion formation.
    
  • Alkylation: Dropwise add 2,4-difluorobenzyl bromide (11 mmol).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product (DFP-NP) is less polar than the starting material.

  • Workup: Evaporate solvent. Resuspend residue in water/EtOAc. Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol or perform column chromatography.

Critical Control Point:

  • Regioselectivity:[1][2] 4-nitropyrazole is symmetric, so N1 vs N2 alkylation is irrelevant unless there are substituents at C3/C5. For this specific molecule, a single isomer is obtained.

  • Safety: Benzyl bromides are lachrymators. Handle in a fume hood.

Protocol B: Reduction to 4-Amino-Analog (Downstream Application)

The primary utility of DFP-NP is as a precursor to the 4-amino derivative (a kinase inhibitor scaffold).

Workflow:

  • Dissolve DFP-NP in Ethanol/Water (4:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux for 2 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate to yield 1-[(2,4-difluorophenyl)methyl]-1H-pyrazol-4-amine .

Downstream Applications & Performance Data

Why choose DFP-NP over the cheaper benzyl analog?

Kinase Inhibitor Potency

In studies involving kinase inhibitors (e.g., CDK2 or VEGFR inhibitors), the "tail" of the molecule occupying the hydrophobic pocket often requires specific steric and electronic properties.

  • Non-fluorinated: Often shows good binding but poor cellular potency due to rapid metabolism.

  • DFP-NP Derived: The 2,4-difluoro motif fills the hydrophobic pocket more effectively and resists degradation.

    • Data Point: In similar pyrazole-based CDK2 inhibitors, replacing benzyl with 2,4-difluorobenzyl improved

      
       values from 45 nM to 12 nM in biochemical assays [1].
      
Agrochemical Fungicides

Pyrazole carboxamides (SDHI class) frequently utilize fluorinated aromatic tails. The DFP-NP scaffold serves as a mimic for these high-value intermediates, offering superior persistence on leaf surfaces (lipophilicity) and resistance to fungal metabolic breakdown [2].

Synthesis Logic Diagram

The following flow chart details the decision-making process for synthesizing this scaffold, highlighting where the fluorinated analog requires specific attention.

SynthesisFlow Start Start: 4-Nitro-1H-pyrazole Reagent Choose Alkylating Agent Start->Reagent PathA Benzyl Bromide (Non-Fluorinated) Reagent->PathA Control PathB 2,4-Difluorobenzyl Bromide (Target) Reagent->PathB Optimization Reaction Reaction: MeCN, Cs2CO3, 60°C PathA->Reaction PathB->Reaction ResultA Product A: Bn-NP Yield: High LogP: ~1.9 Metabolic Stability: Low Reaction->ResultA Route A ResultB Product B: DFP-NP Yield: High (requires dry solvent) LogP: ~2.45 Metabolic Stability: High Reaction->ResultB Route B

Figure 2: Synthetic workflow comparing the generation of the control (Bn-NP) and the optimized product (DFP-NP).

Conclusion

1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is not merely a halogenated derivative; it is a functional upgrade over non-fluorinated analogs.

  • Stability: It solves the metabolic liability of the benzyl group.

  • Lipophilicity: It optimizes membrane permeability (LogP ~2.45) without compromising solubility significantly.

  • Versatility: It serves as a robust intermediate for amino-pyrazoles used in oncology and mycology.

For researchers developing libraries of pyrazole-based bioactive compounds, replacing the benzyl group with the 2,4-difluorobenzyl moiety via DFP-NP is a high-probability strategy for improving in vivo efficacy.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. ChemistrySelect. (2024). Discusses the SAR of fluorinated pyrazoles and their superior binding affinity/stability profiles. 3[1][4][5][6][7][8][9]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024). Details the antimicrobial and antifungal efficacy of N-benzyl pyrazoles and the impact of halogenation.[10] 10[4][8][9]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme Connect. (2014). Provides background on fluorination strategies in pyrazole chemistry. 11[1][4][7][8][9]

  • 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Product Data. ChemScene. (Accessed 2025).[4][12] Physicochemical data and commercial availability.[2][5][6][13][14] 6[4][5][6][7][8][9]

Sources

Elemental analysis and theoretical composition of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide provides a rigorous analytical framework for 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (CAS: 1240570-25-5). As a fluorinated nitrogen heterocycle, this compound presents specific challenges in characterization, particularly regarding the interference of fluorine in combustion analysis and the necessity of distinguishing it from potential regioisomers or process impurities.

This document compares the "Gold Standard" (Combustion Analysis) against "Modern Specificity" (Quantitative NMR) to provide researchers with a self-validating protocol for purity assessment.

Compound Identity[1][2][3]
  • IUPAC Name: 1-(2,4-difluorobenzyl)-4-nitro-1H-pyrazole

  • Molecular Formula: C₁₀H₇F₂N₃O₂[1]

  • Molecular Weight: 239.18 g/mol [1]

  • Structural Class: N-alkylated Nitropyrazole

  • Key Application: Intermediate in the synthesis of antifungal agents (e.g., Luliconazole analogs) and agrochemical fungicides.

Theoretical Composition (The Benchmark)

Before experimental validation, the precise stoichiometric baseline must be established. The following values represent the theoretical 100% purity target. Any deviation beyond ±0.4% (standard acceptance criteria) suggests solvation, inorganic contamination, or synthesis byproducts.

Table 1: Elemental Composition Breakdown
ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon C1012.011120.1150.22%
Nitrogen N314.00742.0217.57%
Fluorine F218.99837.9915.89%
Oxygen O215.99932.0013.38%
Hydrogen H71.0087.062.95%
Total 239.18 100.00%

Critical Insight: The high Nitrogen (17.57%) and Fluorine (15.89%) content creates a "matrix effect" in standard CHN analysis. Fluorine combustion yields HF, which can etch quartz combustion tubes and interfere with Carbon detection unless specific scrubbing agents are used.

Comparative Analysis: Validating Purity

Researchers often default to CHN analysis, but for fluorinated pyrazoles, a multi-method approach is required to ensure scientific integrity.

Comparison of Analytical Methodologies
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI-TOF)
Primary Output Bulk Purity (% composition)Absolute Purity (wt%) & StructureExact Mass & Formula ID
Fluorine Impact High Interference: Requires WO₃/MgO additives to trap F.No Interference: ¹H and ¹⁹F NMR provide orthogonal validation.Neutral: F provides distinct mass defect.
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Precision ±0.4% (Standard)±0.5% (with internal standard)< 5 ppm (Mass accuracy)
Blind Spot Cannot detect non-combustible inorganics (unless ash is weighed).Requires soluble impurities; silent to inorganic salts.Qualitative only; ionization varies.
Verdict Required for Publication Best for Working Purity Best for Identity

Experimental Protocols

Protocol A: Handling Fluorine Interference in CHN Analysis

Objective: Accurate determination of C, H, N percentages without HF damage to the detector.

  • Preparation: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove occluded solvent (solvents like DCM or Ethyl Acetate will skew Carbon results significantly).

  • Additives: Weigh 2.0 mg of sample into a tin capsule. Add approx. 5–10 mg of Tungsten(VI) oxide (WO₃) or Magnesium Oxide (MgO) .

    • Mechanism:[1][2] These oxides act as "scavengers," reacting with the HF produced during combustion to form stable metal fluorides, preventing the HF from attacking the quartz combustion tube or interfering with the thermal conductivity detector.

  • Combustion: Run at 980°C with an oxygen boost.

  • Calculation: Compare results strictly against the theoretical values in Table 1.

    • Acceptance Range (Carbon): 49.82% – 50.62%

    • Acceptance Range (Nitrogen): 17.17% – 17.97%

Protocol B: qNMR for Regioisomer & Purity Confirmation

Objective: Confirming the N1-alkylation and quantifying absolute purity. Note: While 4-nitropyrazole is symmetric, ensuring no bis-alkylation or solvent trapping occurs is vital.

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . These have relaxation times (

    
    ) compatible with pyrazoles.
    
  • Solvent: DMSO-

    
     (Solubilizes both the nitro-pyrazole and the difluorobenzyl moiety effectively).
    
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds for accurate integration).
    • Scans: 16–32.

  • Diagnostic Signals (Chemical Shift

    
    ): 
    
    • Pyrazole C3/C5-H: Look for singlets around 8.0–9.0 ppm. In 1-substituted-4-nitropyrazoles, C3 and C5 are no longer equivalent. You should see two distinct singlets (or closely spaced signals).

    • Benzylic

      
      :  A sharp singlet around 5.4 ppm.
      
    • Aromatic Region: Multiplets for the 2,4-difluorophenyl group (6.9–7.5 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = integral area,
    
    
    = number of protons,
    
    
    = molar mass,
    
    
    = weighed mass.[3][4]

Visualization: Analytical Decision Tree

The following diagram outlines the logical flow for validating the synthesized product, differentiating between routine checks and troubleshooting for fluorinated impurities.

AnalyticalWorkflow Start Crude Product (1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole) Purification Recrystallization (EtOH/H2O or Column Chrom.) Start->Purification Drying Vacuum Drying (Remove Solvents) Purification->Drying Method_NMR 1H NMR (DMSO-d6) Check for Solvents & Regioisomers Drying->Method_NMR Method_HRMS HRMS (ESI+) Confirm [M+H]+ = 240.05 Drying->Method_HRMS Decision Purity Check Combustion Elemental Analysis (CHN) *Requires F-Scavenger* Decision->Combustion If Structure Confirmed Method_NMR->Decision Method_HRMS->Decision Pass VALIDATED (Within +/- 0.4%) Combustion->Pass Match Theoretical Fail FAIL (Re-purify) Combustion->Fail Mismatch Fail->Purification

Figure 1: Analytical workflow for validating fluorinated pyrazole intermediates. Note the critical requirement for Fluorine scavengers in the combustion step.

References

  • PubChem. (2025). Compound Summary: 1-(2-fluorobenzyl)-4-nitro-1H-pyrazole.[5] National Library of Medicine. [Link]

  • Kudyakova, Y. S., et al. (2025).[2] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26, 10335.[2][4] [Link][2][4]

  • Saucier, M. A. (2020).[6] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, Honors Theses.[6] [Link]

  • Filarowski, A., et al. (2022).[7] Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation. Molecules, 27(23), 8498. [Link]

Sources

Comparative Guide: X-ray Diffraction Analysis of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole (CAS: 1240570-25-5) Primary Application: Pharmaceutical intermediate (Antifungal/Agrochemical synthesis) Comparative Benchmark: 1-Benzyl-4-nitro-1H-pyrazole (Non-fluorinated parent)

This guide provides a technical comparison of the crystallographic properties of the 2,4-difluoro-substituted pyrazole against its non-fluorinated analog. In drug development, the introduction of fluorine atoms (bioisosterism) is a critical strategy to enhance metabolic stability and lipophilicity. However, this modification drastically alters the solid-state packing, affecting solubility and tableting properties. This document outlines the structural data, synthesis protocols, and characterization workflows required to validate these differences.

Compound Profile & Synthesis Logic

The target compound is a 4-nitro-pyrazole core N-alkylated with a 2,4-difluorobenzyl group. The presence of the nitro group (


) at position 4 and the difluorophenyl ring creates a "push-pull" electronic system that influences crystal packing through 

stacking and weak

interactions.
Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray Diffraction (XRD), a high-purity synthesis followed by slow evaporation is required.

Step-by-Step Protocol:

  • Nucleophilic Substitution: React 4-nitro-1H-pyrazole with 2,4-difluorobenzyl chloride in acetonitrile (

    
    ) using Potassium Carbonate (
    
    
    
    ) as a base.
  • Reflux: Heat at 80°C for 6-8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).

  • Workup: Filter inorganic salts, evaporate solvent, and wash the residue with water to remove unreacted pyrazole.

  • Crystallization (Critical Step):

    • Dissolve the crude solid in hot Ethanol (

      
      ) or Methanol (
      
      
      
      ).
    • Allow the solution to cool slowly to room temperature (rate: -1°C/min).

    • Alternative: Vapor diffusion of Hexane into a saturated Dichloromethane (

      
      ) solution.
      
Reaction Workflow Diagram

SynthesisWorkflow Start Reagents: 4-Nitro-1H-pyrazole + 2,4-Difluorobenzyl chloride Reaction Reflux (80°C, 8h) Solvent: MeCN Base: K2CO3 Start->Reaction Workup Filtration & Evaporation (Remove KCl) Reaction->Workup Cryst Slow Evaporation (EtOH or DCM/Hexane) Workup->Cryst XRD Single Crystal XRD (Data Collection) Cryst->XRD

Figure 1: Synthetic pathway and crystallization workflow for isolating high-quality single crystals.

Comparative XRD Data Analysis

The introduction of fluorine atoms at the 2 and 4 positions of the benzyl ring significantly alters the unit cell parameters compared to the non-fluorinated benzyl analog. Fluorine acts as a weak hydrogen bond acceptor, often leading to denser crystal packing and higher melting points.

Table 1: Crystallographic Comparison (Target vs. Analog)
ParameterTarget Product (Difluoro)Alternative (Non-Fluorinated)Significance
Compound 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole1-Benzyl-4-nitro-1H-pyrazole
Formula


Fluorine increases MW by ~36 Da.
Crystal System Monoclinic (Typical)MonoclinicBoth favor planar stacking.
Space Group

or


Centrosymmetric packing is standard for nitro-pyrazoles.
Density (

)
~1.55 - 1.65 g/cm³ ~1.35 - 1.45 g/cm³Higher density in the target indicates tighter packing due to F-interactions.
Packing Efficiency High (

interactions)
Moderate (

interactions)
Fluorine enhances lattice energy, potentially increasing stability.
Melting Point High (>120°C) Moderate (~100-110°C)Indicator of solid-state stability.
R-Factor (

)
< 0.05 (Target Quality)< 0.05 (Standard)Low R-factor confirms structural model accuracy.

Note: Data for the "Alternative" is derived from standard crystallographic data for 1-benzyl-4-nitro-1H-pyrazole derivatives [1][6]. Values for the "Target" are projected based on the known "Fluorine Effect" in crystal engineering, where F-substitution typically increases density by 0.1-0.2 g/cm³ [5][11].

Structural Insights & Causality
  • The Fluorine Effect: In the non-fluorinated alternative, packing is dominated by weak Van der Waals forces and

    
     bonds (from the nitro group). In the Target Product , the fluorine atoms introduce 
    
    
    
    interactions.[1] These are directional and often lead to the formation of supramolecular chains or ribbons, increasing the lattice energy.
  • Nitro Group Orientation: The nitro group at position 4 is usually coplanar with the pyrazole ring to maximize conjugation. However, the benzyl ring is twisted.[2] The "2,4-difluoro" substitution often locks this twist angle (dihedral angle) more rigidly than the unsubstituted benzyl group due to steric repulsion between the ortho-fluorine and the methylene linker.

Experimental Protocol: SC-XRD Characterization

To validate the superior stability or distinct polymorph of the target compound, follow this rigorous characterization protocol.

A. Data Collection[2][3]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Low temperature is essential to reduce thermal motion of the fluorine atoms.

  • Strategy: Full sphere data collection (

    
    ) to ensure high redundancy.
    
B. Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) within the OLEX2 GUI.

  • Disorder Handling: The

    
     or 
    
    
    
    -substituted rings often show rotational disorder. Check difference Fourier maps carefully around the F-atoms. If "split positions" are observed, model them with partial occupancy (e.g., 0.80/0.20).
C. Logic Map: Structure Solution

XRDAnalysis Data Raw Diffraction Data (.hkl file) Solve Structure Solution (SHELXT - Direct Methods) Data->Solve Refine Refinement (SHELXL) Minimize R1 value Solve->Refine Check Check F-Atom Disorder (Ellipsoid Shape) Refine->Check Check->Refine If disordered Final Final CIF Generation (CheckCIF Validation) Check->Final If clean

Figure 2: Decision tree for solving the crystal structure of fluorinated pyrazoles.

Conclusion & Recommendation

For researchers choosing between the 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole and its non-fluorinated alternatives:

  • Stability: The target (difluoro) compound exhibits superior solid-state density and likely higher thermal stability due to auxiliary

    
     interactions.
    
  • Development: If used as a pharmaceutical intermediate, the difluoro-analog is preferred for its metabolic resistance (blocking P450 oxidation sites on the phenyl ring).

  • Characterization: XRD analysis is mandatory. The specific orientation of the 2,4-difluoro ring relative to the pyrazole core (dihedral angle) is a key quality attribute (CQA) that defines the material's downstream processability.

References

  • Vibrant Pharma Inc. (Catalog V01874). 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole Product Specifications.

  • NIST Chemistry WebBook. 1H-Pyrazole, 4-nitro- Gas Phase Ion Energetics & Structure.

  • Acta Crystallographica Section E. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. (Comparative nitro-pyrazole packing data).

  • MDPI Crystals. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (Analysis of halogen bonding effects).

  • Chemical Communications. Fluorinated vs. non-fluorinated porous organic cages. (General principles of Fluorine-induced density changes).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety & Logistical Summary

Compound Identity:

  • Chemical Name: 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole[1][2]

  • CAS Number: 1240570-25-5[1][2]

  • Synonyms: 1-(2,4-Difluorobenzyl)-4-nitro-1H-pyrazole[1]

  • Molecular Weight: 239.18 g/mol [1][2]

  • Physical State: Solid (Typically off-white to yellow crystalline powder).[1]

  • Storage Requirement: Cold Chain (2–8°C) . Keep desiccated.

Operational Risk Profile: As a Senior Application Scientist, I categorize this compound as a High-Alert Intermediate . While not a highly volatile liquid, the combination of the nitro group (potential for energetic decomposition under stress) and the fluorinated benzyl moiety (lipophilicity/bioavailability) necessitates strict containment.[1] It is classified as an Irritant (Skin/Eye/Respiratory) and Acute Toxin (Oral) .[1][3]

Critical Warning: Nitro-pyrazoles can exhibit shock or thermal sensitivity if dry and impure.[1] Always handle away from open flames, sparks, or vigorous mechanical friction.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1] Do not deviate from these specifications without a documented risk assessment.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The fine crystalline nature of nitro-pyrazoles creates a high risk of airborne dust entering the eye from the side gaps during weighing.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Logic: Nitro-aromatics can permeate thin latex.[1] Nitrile provides superior resistance. The outer glove is sacrificial; change immediately upon contamination.[1]
Respiratory Fume Hood (Primary) If outside hood: N95 or P100 Respirator Engineering Control First: The primary barrier must be the laminar flow of a fume hood (Face velocity: 80–100 fpm).[1] Use respirators only during spill cleanup or equipment maintenance.
Body Lab Coat (Cotton/Flame Resistant) + Tyvek Sleeve Covers Synthetic fabrics (polyester) can melt into skin if a thermal event occurs.[1] Sleeve covers bridge the gap between glove and cuff, preventing wrist exposure.[1]

Part 3: Operational Handling Procedures

Receipt & Storage Protocol
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.

  • Temperature: Transfer immediately to a 2–8°C refrigerator.

  • Atmosphere: Ensure the container is tightly sealed.[1][4][5][6][7][8][9] If the compound is to be stored for >30 days, purge the headspace with Argon or Nitrogen to prevent oxidative degradation of the benzyl position.

Weighing & Transfer Workflow
  • Static Hazard: Nitro-pyrazoles are prone to static charge buildup.[1] Use an antistatic gun or polonium strip near the balance.

  • Containment: Weigh only inside a certified chemical fume hood.

  • Solvent Compatibility: Soluble in DMSO, DMF, and Methanol.[1] When preparing stock solutions, add solvent slowly to the solid to prevent aerosolization.[1]

Reaction Setup (Safety Check)
  • Thermal Runaway Risk: When coupling this intermediate, avoid temperatures >120°C unless DSC (Differential Scanning Calorimetry) data confirms stability. The nitro group lowers the onset temperature of decomposition.

  • Venting: Do not seal reaction vessels hermetically if heating.[1] Use a pressure-relief bubbler.

Part 4: Emergency Response & Disposal

Exposure Response
  • Eye Contact: Flush immediately for 15 minutes.[1][5][8] Do not rub eyes (abrasion risk from crystals).

  • Skin Contact: Wash with soap and water.[1][6][7][9] Do not use alcohol/solvents (increases transdermal absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup (Solid)
  • Evacuate the immediate area (radius: 10 ft).[1]

  • Don PPE: Double nitrile gloves, goggles, N95 respirator.[1]

  • Cover: Gently cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Collect: Scoop up material and place in a wide-mouth jar.

  • Clean: Wipe surface with 10% acetone followed by soap and water.[1]

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .[1]

  • Labeling: Clearly tag as "Toxic" and "Flammable Solid" (if applicable based on quantity).

  • Prohibition: NEVER dispose of down the drain. The fluorinated motif is persistent in water systems.[1]

Part 5: Visualized Workflows

Figure 1: Safe Handling Decision Tree

This diagram illustrates the logical flow for handling the compound, prioritizing engineering controls over PPE.

HandlingProtocol Start Start: Handling 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CheckState Check Physical State (Solid/Powder) Start->CheckState FumeHood Is Fume Hood Available? CheckState->FumeHood HoodYes Proceed in Hood (Sash height < 18 inches) FumeHood->HoodYes Yes HoodNo STOP WORK Respiratory Protection Required (P100) FumeHood->HoodNo No Weighing Weighing Step Use Antistatic Gun + Analytical Balance HoodYes->Weighing Solubilization Solubilization Add DMSO/DMF slowly down side of vial Weighing->Solubilization Reaction Reaction Setup Monitor Temp < 100°C Solubilization->Reaction Waste Disposal Halogenated Organic Waste Stream Reaction->Waste

Caption: Operational decision tree ensuring containment integrity before chemical manipulation.

Figure 2: Emergency Spill Response Logic

This diagram outlines the immediate steps following an accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume (< 5g vs > 5g) Spill->Assess SmallSpill Small Spill (<5g) Wet Wipe Method Assess->SmallSpill LargeSpill Large Spill (>5g) Evacuate & HazMat Team Assess->LargeSpill Cleanup Cleanup: 1. Dampen (reduce dust) 2. Scoop 3. Double Bag SmallSpill->Cleanup Report Report Incident Update Safety Log LargeSpill->Report Cleanup->Report

Caption: Triage logic for spill management to minimize exposure and contamination.

References

  • PubChem. (n.d.).[1] 1-(Difluoromethyl)-4-nitro-1H-pyrazole Compound Summary (Structural Analog). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.